molecular formula C9H12FNO2 B13036135 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Cat. No.: B13036135
M. Wt: 185.20 g/mol
InChI Key: KSGRMAZGPPJXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol is a useful research compound. Its molecular formula is C9H12FNO2 and its molecular weight is 185.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

3-(1-amino-2-hydroxypropyl)-4-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3

InChI Key

KSGRMAZGPPJXMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)O)F)N)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular properties of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol , a specialized fluorinated intermediate with significant implications in medicinal chemistry, particularly in the synthesis of adrenergic receptor modulators and radiotracers.

Structural Characterization, Synthetic Pathways, and Molecular Properties

Executive Summary

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol (CAS: 1272731-16-4) is a chiral phenylpropanolamine derivative characterized by a fluorinated phenol core and a vicinal amino-alcohol side chain. Structurally, it represents a regioisomer of the sympathomimetic agent 4-Fluorometaraminol . While the latter serves as a PET radiotracer for cardiac imaging, the title compound acts as a critical chiral building block for synthesizing fluorinated bioisosteres of catecholamines. Its unique substitution pattern—combining a para-fluoro group (metabolic blocker) with a benzylic amine—imparts distinct electronic and steric properties utilized in optimizing drug-receptor interactions.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a phenol ring substituted at the 4-position with fluorine and at the 3-position with a 1-amino-2-hydroxypropyl chain.

PropertySpecification
Systematic Name 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol
Molecular Formula C₉H₁₂FNO₂
Molecular Weight 185.20 g/mol
CAS Number 1272731-16-4
SMILES CC1=C(F)C=CC(O)=C1
Chiral Centers Two (C1 and C2 of the propyl chain).[1] The (1R, 2R) and (1S, 2S) configurations are most common in bioactive scaffolds.
Core Moiety Fluorinated Phenol / Phenylpropanolamine
1.1 Stereochemical Significance

The side chain –CH(NH₂)–CH(OH)–CH₃ contains two chiral centers. This specific connectivity (Benzylic Amine) distinguishes it from the classical "ephedrine-like" structure (Benzylic Alcohol: –CH(OH)–CH(NH₂)–CH₃).

  • Regiochemistry: The attachment of the amino group directly to the benzylic carbon (C1) creates a rigid steric environment near the aromatic ring, often enhancing selectivity for specific adrenergic receptor subtypes compared to the flexible benzylic alcohol analogs.

  • Fluorine Effect: The fluorine atom at the 4-position (para to the phenolic OH) increases the acidity of the phenol (lower pKa) and blocks metabolic para-hydroxylation, a common clearance pathway for phenol-based drugs.

Synthetic Methodologies

The synthesis of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol requires controlling both regiochemistry (to ensure the amino group is benzylic) and stereochemistry.

2.1 Primary Route: Epoxide Ring Opening (Regioselective)

To achieve the specific Ar-CH(NH₂)-CH(OH)- connectivity, the most robust pathway involves the aminolysis of a styrene oxide derivative. Nucleophilic attack by ammonia or an amine surrogate typically occurs at the more substituted (benzylic) carbon under specific Lewis acid conditions or due to electronic stabilization.

Protocol Overview:

  • Precursor Formation: 3-Bromo-4-fluorophenol is protected (e.g., benzyl ether) and coupled with propenylboronic acid via Suzuki coupling to form 3-(1-propenyl)-4-fluorophenol .

  • Epoxidation: The alkene is oxidized (e.g., m-CPBA or Sharpless asymmetric epoxidation) to yield the corresponding epoxide.

  • Aminolysis: Ring opening with ammonia. To favor the benzylic amine (anti-Markovnikov-like in terms of steric bulk, but electronically favored at the benzylic position in styrene oxides), specific catalysts like metal triflates are often employed.

2.2 Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from starting material to the target scaffold.

SynthesisPathway Start 3-Bromo-4-fluorophenol (Protected) Step1 Suzuki Coupling (Propenylboronic acid) Start->Step1 Intermediate1 3-(1-Propenyl)-4-fluorophenol Step1->Intermediate1 Step2 Epoxidation (m-CPBA / Sharpless) Intermediate1->Step2 Intermediate2 Styrene Oxide Derivative Step2->Intermediate2 Step3 Regioselective Aminolysis (NH3 / Lewis Acid) Intermediate2->Step3 Benzylic Attack Target 3-(1-Amino-2-hydroxypropyl) -4-fluorophenol Step3->Target

Caption: Regioselective synthesis via epoxide opening to access the benzylic amine scaffold.

Molecular Properties & Biological Implications[1][4][8]
3.1 Physicochemical Profile[2]
  • LogP (Predicted): ~0.91. The molecule is moderately lipophilic, allowing for blood-brain barrier (BBB) penetration, though the phenolic hydroxyl and amine reduce passive diffusion compared to non-polar analogs.

  • pKa (Amine): ~9.0 - 9.5. Predominantly protonated at physiological pH.

  • pKa (Phenol): ~9.5. The adjacent fluorine (ortho to sidechain, para to OH) exerts an inductive electron-withdrawing effect, slightly lowering the pKa compared to non-fluorinated phenol (pKa ~10), potentially enhancing receptor hydrogen bonding.

3.2 Biological Interface (Adrenergic Systems)

This molecule serves as a bioisostere for norepinephrine metabolites.

  • Receptor Binding: The benzylic amine motif mimics the conformational constraints of rigid catecholamines. It likely targets Alpha-adrenergic receptors or the Norepinephrine Transporter (NET) .

  • Metabolic Stability: The 4-Fluoro substituent blocks the primary site of oxidative metabolism (Ring hydroxylation), significantly extending the biological half-life compared to the parent phenol.

Experimental Protocols
4.1 Analytical Verification (HPLC Method)

To verify the purity and isomeric composition of synthesized batches, the following HPLC protocol is recommended. This method separates the target benzylic amine from potential benzylic alcohol byproducts (Metaraminol analogs).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amine absorption) and 280 nm (Phenol absorption)
Retention Logic The benzylic amine (more polar due to charged NH3+ near ring) typically elutes slightly earlier than the benzylic alcohol isomer.
4.2 Handling & Storage
  • Stability: The compound is sensitive to oxidation (phenol moiety) and carbamate formation (amine reacting with atmospheric CO2).

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Safety: Fluorinated phenols can be toxic.[2] Use standard PPE (gloves, fume hood) to prevent inhalation or skin contact.

Advanced Application: PET Tracer Precursor

While the title compound is a benzylic amine, its structural isomer, 4-Fluorometaraminol (benzylic alcohol), is a clinically relevant PET tracer. The title compound is often investigated as a reference standard or an intermediate in the development of next-generation tracers that utilize the benzylic amine for altered transport kinetics.

Comparison of Isomers:

  • Target Molecule (Title): Ar-CH(NH2)-CH(OH)-CH3 (Focus: Synthetic Intermediate / Chiral Ligand).

  • 4-Fluorometaraminol (Tracer): Ar-CH(OH)-CH(NH2)-CH3 (Focus: Cardiac Imaging).

Researchers must distinguish these isomers carefully using NMR spectroscopy (coupling constants of the methine protons differ significantly between amino-alcohols).

References
  • ChemScene. (2024). Product Analysis: 3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol. Retrieved from

  • Langer, O., et al. (2000). "High specific radioactivity (1R,2S)-4-[18F]fluorometaraminol: a PET radiotracer for mapping sympathetic nerves of the heart."[1][3] Nuclear Medicine and Biology, 27(3), 233-238.

  • Solbach, C., et al. (2004). "A novel electrophilic synthesis and evaluation of medium specific radioactivity (1R,2S)-4-[18F]fluorometaraminol." Applied Radiation and Isotopes, 60(4), 573-577.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44891238, 3-(1-Amino-3-hydroxypropyl)phenol. Retrieved from [4]

Sources

Strategic Integration of Fluorophenol Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the substitution of hydrogen with fluorine within phenolic rings represents a cornerstone strategy for overcoming pharmacokinetic and pharmacodynamic liabilities. Fluorophenols uniquely combine the hydrogen-bonding capacity of a hydroxyl group with the stereoelectronic effects of a fluorine atom. As a Senior Application Scientist, I have structured this guide to unpack the causality behind these physicochemical shifts and provide self-validating experimental protocols for evaluating fluorophenol-based drug candidates.

Stereoelectronic Modulation: pKa and Lipophilicity

The strategic placement of a fluorine atom on a phenol ring fundamentally alters the molecule's electron distribution, directly impacting two critical parameters: ionization (pKa) and lipophilicity (LogP/LogD).

pKa Tuning via Inductive Effects

Fluorine is the most electronegative element in the periodic table (


). When positioned ortho or meta to a phenolic hydroxyl group, it exerts a powerful inductive electron-withdrawing effect (-I effect). This withdrawal of electron density stabilizes the resulting phenoxide anion, subsequently lowering the pKa of the phenol [[1]](). By fine-tuning the pKa, medicinal chemists can control the ionization state of the drug at physiological pH (7.4), which is a primary driver for oral absorption and cellular membrane permeation 2.
Lipophilicity and Membrane Permeability

Despite its high electronegativity, the C-F bond is relatively non-polarizable. The hydrophobic character of the CF-group increases the overall lipophilicity of the molecule, enhancing its partitioning into lipid bilayers 3. Replacing a hydrogen with a fluorine atom at the para-position typically increases the LogP by approximately 0.3 to 0.5 units, which directly correlates with improved passive membrane permeability 1.

Quantitative Physicochemical Data

Table 1: Physicochemical Comparison of Phenol vs. Fluorophenol Isomers

CompoundRepresentative pKaRepresentative LogPMedicinal Chemistry Implication & Causality
Phenol ~9.95~1.46Baseline reference; susceptible to rapid Phase I and II metabolism.
2-Fluorophenol ~8.70~1.71Strong ortho inductive effect highly stabilizes phenoxide anion, lowering pKa. Can act as a carboxylic acid bioisostere.
3-Fluorophenol ~9.30~1.93Meta inductive effect lowers pKa moderately. Highest lipophilicity increase due to minimal intramolecular hydrogen bonding.
4-Fluorophenol ~9.90~1.80Minimal pKa shift due to distance from OH group. Primarily used to block para-hydroxylation by CYP450 enzymes.

Metabolic Shielding and Pharmacokinetic Optimization

A major hurdle in drug development is the rapid clearance of phenolic compounds via hepatic cytochrome P450 (CYP450) enzymes. The carbon-fluorine bond is exceptionally strong (up to 116 kcal/mol). Strategic placement of a fluorine atom at metabolically vulnerable sites—most notably the para-position of a phenyl ring—effectively blocks CYP450-mediated oxidative degradation [[4]]().

This "metabolic shielding" prevents the formation of reactive, potentially toxic quinone-imine intermediates and prolongs the drug's half-life. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, the incorporation of fluorophenol derivatives dramatically improved metabolic stability against human hepatic microsomes, a critical factor for achieving in vivo efficacy 5.

Logical framework of physicochemical and pharmacokinetic benefits of fluorophenol scaffolds.

Validated Experimental Workflows

Theoretical design must be backed by robust, self-validating empirical protocols. Below are the standard operating procedures for synthesizing and evaluating fluorophenol derivatives, complete with the mechanistic causality behind the steps.

Protocol 3.1: In Vitro Microsomal Metabolic Stability Assay

Purpose: To quantify the resistance of fluorophenol derivatives to Phase I hepatic metabolism. System Validation: A negative control lacking NADPH is mandatory to validate that any observed substrate depletion is specifically enzyme-mediated and not due to chemical instability or non-specific protein binding [[5]]().

Step-by-Step Methodology:

  • Preparation: Prepare a 1 μM solution of the fluorophenol test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add human hepatic microsomal protein to achieve a final concentration of 0.05 mg/mL 5. Pre-incubate the mixture at 37°C for 5 minutes. Causality: Human microsomes are utilized because they contain the complete array of human CYP450 enzymes.

  • Initiation: Start the metabolic reaction by adding an NADPH-generating system (50 mM MgCl2, 57 mM glucose 6-phosphate, 2 mM β-NADP+, and 5 U/mL glucose 6-phosphate dehydrogenase) 5. Causality: NADPH serves as the essential electron donor required to initiate CYP450 catalytic cycles.

  • Sampling & Quenching: At predefined time intervals (e.g., 0, 15, 30, 60 minutes), extract an aliquot and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the protein for clean downstream analysis.

  • Analysis: Centrifuge the quenched samples to pellet proteins, and analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

Step-by-step workflow for the in vitro microsomal metabolic stability assay.

Protocol 3.2: Synthesis of Fluorophenol Ethers via Mitsunobu Coupling

Purpose: To synthesize complex drug scaffolds utilizing fluorophenols as building blocks. System Validation: TLC monitoring against starting materials ensures the reaction is driven to completion before quenching.

Step-by-Step Methodology:

  • Activation: Dissolve the target aliphatic alcohol (1.0 eq) and triphenylphosphine (PPh3) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Coupling: Add the specific fluorophenol derivative (e.g., 4-fluorophenol) (1.2 eq) to the solution 6.

  • Initiation: Dropwise add diisopropyl azodicarboxylate (DIAD) (1.2 eq) at 0°C. Causality: The Mitsunobu reaction allows the etherification of weakly nucleophilic fluorophenols under mild conditions. PPh3 and DIAD activate the alcohol into a superior leaving group. Slow addition at 0°C controls the highly exothermic formation of the betaine intermediate, preventing side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC indicates complete consumption of the starting alcohol.

  • Purification: Quench with water, extract with ethyl acetate, concentrate, and purify the crude residue via silica gel flash column chromatography to isolate the fluorinated ether 6.

Advanced Applications in Target Binding

Fluorophenols are not merely pharmacokinetic modifiers; they actively participate in pharmacodynamics. In the design of Aldose Reductase Inhibitors (ARIs), 2-fluorophenol moieties have been successfully deployed as bioisosteric replacements for carboxylic acids. The fluorophenol maintains essential hydrogen-bonding and electrostatic interactions with the anionic active site of ALR2, while its higher lipophilicity circumvents the poor membrane permeability and metabolic liabilities typically associated with free carboxylates [[7]]().

By leveraging the unique stereoelectronic properties of fluorine, medicinal chemists can systematically overcome pharmacokinetic liabilities and enhance target affinity, cementing fluorophenols as an indispensable tool in the modern drug discovery pipeline.

References

1.[7] An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors, MDPI. 2.[1] Fluorine in drug discovery: Role, design and case studies, Pharmacy Journal. 3.[4] The role of fluorine in medicinal chemistry, ResearchGate. 4.[5] Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors, PMC - NIH. 5.[2] The role of fluorine in medicinal chemistry: Review Article, Taylor & Francis Online. 6.[3] Hydration dynamics and IR spectroscopy of 4-fluorophenol, PMC - NIH. 7.[6] US9079895B2 - Morpholino compounds, uses and methods, Google Patents.

Sources

Metabolic Pathways and Predicted Metabolites of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol: A Predictive and Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive predictive analysis of the metabolic fate of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol, a molecule with structural motifs common in pharmaceutical development. In the absence of direct empirical data for this specific compound, this document synthesizes established principles of drug metabolism to forecast its primary Phase I and Phase II biotransformation pathways. We delineate the likely enzymatic reactions, predict the structures of key metabolites, and provide detailed, field-proven experimental protocols for the validation of these predictions. This guide is structured to serve as a practical roadmap for researchers, offering both the theoretical underpinnings for metabolic predictions and the methodological workflows required for their empirical confirmation using modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The overarching goal is to equip drug development professionals with the scientific rationale and actionable protocols needed to proactively investigate the metabolism of this and structurally related compounds.

Introduction: The Imperative of Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Among these, metabolism—the enzymatic biotransformation of a xenobiotic—is paramount. The liver is the primary site for these transformations, which are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3] These processes are designed to convert lipophilic compounds into more water-soluble derivatives to facilitate their elimination.[3]

The identification of metabolic pathways is not merely an academic exercise; it is a regulatory requirement and a cornerstone of drug safety and efficacy assessment.[4][5] Metabolites can be pharmacologically active, inactive, or, in some cases, toxic.[6] Therefore, profiling the metabolic fate of a new chemical entity (NCE) like 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol is essential to:

  • Identify metabolic "soft spots" to guide medicinal chemistry efforts for improved stability.[5]

  • Uncover potentially active or reactive metabolites that could influence the pharmacological or toxicological profile.[4][6]

  • Ensure that preclinical safety studies adequately cover major human metabolites, a key tenet of the "Metabolites in Safety Testing" (MIST) guidelines issued by regulatory bodies like the FDA.[4][7][8]

This guide focuses on 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol, a compound featuring a fluorinated phenol ring and an amino alcohol side chain—moieties that present multiple potential sites for metabolic attack.

Chemical Structure of Parent Compound:

  • IUPAC Name: 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

  • Molecular Formula: C₉H₁₂FNO₂[9]

  • Molecular Weight: 185.20 g/mol [9]

Predicted Metabolic Pathways

The metabolic fate of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol is predicted by analyzing its constituent functional groups and their known susceptibilities to enzymatic transformation.

Phase I Metabolic Pathways (Functionalization)

Phase I reactions introduce or expose functional groups and are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[10] For the target compound, the following oxidative reactions are predicted.

  • Aromatic Hydroxylation: The electron-rich phenol ring is a likely target for hydroxylation. Oxidation of aromatic rings typically proceeds through a reactive arene oxide intermediate.[11] The position of the existing hydroxyl and fluorine substituents will direct further oxidation. Hydroxylation could occur ortho or meta to the existing hydroxyl group, leading to the formation of catechol or hydroquinone-like derivatives.

  • Side-Chain Oxidation: The aliphatic side chain presents several opportunities for oxidation.

    • Oxidation of Secondary Alcohol: The secondary hydroxyl group on the propyl chain can be oxidized by alcohol dehydrogenases or CYP enzymes to form a ketone metabolite.

    • Aliphatic Hydroxylation: The methyl group at the end of the propyl chain is a potential site for hydroxylation, forming a primary alcohol, which could be further oxidized to a carboxylic acid.

  • N-Oxidation & Deamination: The primary amino group is susceptible to several transformations.

    • N-Oxidation: The primary amine can be oxidized to a hydroxylamine or a nitroso derivative.

    • Oxidative Deamination: The amino group could be removed via oxidative deamination, which would convert the aminopropyl side chain into a ketone.

Phase II Metabolic Pathways (Conjugation)

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, significantly increasing water solubility and facilitating excretion.[3]

  • Glucuronidation: This is one of the most common conjugation pathways. The phenolic hydroxyl group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an O-glucuronide. The secondary hydroxyl on the side chain is also a potential site for glucuronidation.

  • Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfonate group by sulfotransferases (SULTs) to form a sulfate ester. This pathway often competes with glucuronidation for phenolic substrates.

  • N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs), a common pathway for aromatic amines and primary amines.

Summary of Predicted Metabolites

The following table summarizes the primary predicted metabolites resulting from Phase I and Phase II biotransformations.

Metabolite IDPredicted Metabolic ReactionChange in Mass (Da)Resulting Functional GroupPathway
M1 Aromatic Hydroxylation+16Catechol/HydroquinonePhase I
M2 Side-Chain Alcohol Oxidation-2KetonePhase I
M3 Terminal Methyl Hydroxylation+16Primary AlcoholPhase I
M4 Oxidative Deamination-1KetonePhase I
M5 O-Glucuronidation (Phenolic)+176O-GlucuronidePhase II
M6 O-Glucuronidation (Aliphatic)+176O-GlucuronidePhase II
M7 O-Sulfation (Phenolic)+80Sulfate EsterPhase II
M8 N-Acetylation+42AcetamidePhase II
Integrated Metabolic Pathway Diagram

The following diagram illustrates the network of predicted metabolic transformations for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound 3-(1-Amino-2-hydroxypropyl) -4-fluorophenol M1 M1: Aromatic Hydroxylation (Catechol/Hydroquinone) Parent->M1 CYP450s, etc. M2 M2: Side-Chain Oxidation (Ketone) Parent->M2 CYP450s, etc. M3 M3: Terminal Hydroxylation (Primary Alcohol) Parent->M3 CYP450s, etc. M4 M4: Oxidative Deamination (Ketone) Parent->M4 CYP450s, etc. M5 M5: O-Glucuronide (Phenolic) Parent->M5 UGTs, SULTs, NATs M6 M6: O-Glucuronide (Aliphatic) Parent->M6 UGTs, SULTs, NATs M7 M7: O-Sulfate (Phenolic) Parent->M7 UGTs, SULTs, NATs M8 M8: N-Acetylation Parent->M8 UGTs, SULTs, NATs M1->M5 UGTs M1->M7 SULTs M3->M6 UGTs

Caption: Predicted Phase I and Phase II metabolic pathways.

Methodologies for Experimental Validation

The predictions outlined above form a set of hypotheses that must be tested empirically. A tiered approach, starting with in vitro models, is the industry standard for efficient and ethical drug development.[12]

Experimental Validation Workflow

A robust workflow ensures that data is generated systematically, from broad screening to detailed structural confirmation.

Experimental_Workflow InSilico In Silico Prediction (Initial Hypothesis Generation) InVitro In Vitro Metabolism Assays (HLM & Hepatocytes) InSilico->InVitro Guides Experiment SamplePrep Sample Preparation (Protein Precipitation/Quenching) InVitro->SamplePrep LCMS LC-MS/MS Analysis (Metabolite Detection & Profiling) SamplePrep->LCMS DataAnalysis Data Analysis (Peak Finding, Comparison to Control) LCMS->DataAnalysis Elucidation Structural Elucidation (MS/MS Fragmentation Analysis) DataAnalysis->Elucidation

Caption: Workflow for metabolite identification and validation.

In Vitro Metabolism Protocols

In vitro systems using human-derived liver fractions or cells are invaluable for predicting human metabolism before clinical trials.[7][12]

Causality: This assay is primarily used to assess Phase I metabolic stability and identify metabolites formed by CYP enzymes. HLMs are rich in CYP enzymes but lack the cofactors for most Phase II reactions, providing a focused view of oxidative metabolism.[1][13]

Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM, from at least 50 donors) on ice.[14]

    • Prepare a stock solution of the test compound (1 mM in DMSO).

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Setup:

    • In a 96-well plate, pre-warm HLM (final concentration ~0.5 mg/mL) and buffer to 37°C for 5 minutes.

    • Add the test compound to the HLM/buffer mixture to a final concentration of 1 µM.

  • Reaction Initiation:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating solution.[14] The final volume should be approximately 200 µL.

    • A parallel incubation without NADPH serves as a negative control to detect non-NADPH-dependent degradation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Reaction Quenching:

    • Immediately terminate the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.[14] This step precipitates the proteins and stops all enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated protein.[14]

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

Causality: Hepatocytes are considered the "gold standard" in vitro model because they contain a full complement of Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more comprehensive and physiologically relevant picture of a drug's metabolism.[15]

Methodology:

  • Hepatocyte Revival:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to pre-warmed, serum-free incubation medium.

    • Determine cell viability and density using a method like trypan blue exclusion. Viability should be >80%.

  • Incubation Setup:

    • Dilute the hepatocyte suspension to a final density of 0.5-1.0 x 10⁶ viable cells/mL in incubation medium.

    • Dispense the cell suspension into a non-coated 12- or 24-well plate.

    • Add the test compound (final concentration typically 1-10 µM) to the wells. The final DMSO concentration should be <0.1%.[15]

  • Incubation:

    • Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker to keep the cells in suspension.[15]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.[15]

  • Reaction Quenching & Sample Processing:

    • Follow the same quenching and processing steps as described for the HLM assay (Protocol 1, steps 5-6).

Metabolite Identification by LC-MS/MS

Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite identification.[16][17] LC separates the parent drug from its metabolites based on their physicochemical properties, while MS provides highly sensitive detection and structural information based on mass-to-charge ratio (m/z) and fragmentation patterns.[18]

Methodology:

  • Chromatographic Separation:

    • Inject the processed samples onto a reverse-phase LC column (e.g., C18).

    • Elute the compounds using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). This separates compounds based on polarity.

  • Mass Spectrometric Detection (Full Scan):

    • Analyze the column eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in full scan mode.

    • Compare the chromatograms of the t>0 samples to the t=0 or no-NADPH controls. New peaks present in the incubated samples are potential metabolites.

  • Mass-Based Identification:

    • Extract the exact mass of each potential metabolite peak.

    • Calculate the mass shift from the parent compound to hypothesize the metabolic transformation (e.g., +15.99 Da for hydroxylation, +176.03 Da for glucuronidation).

  • Structural Confirmation (MS/MS Fragmentation):

    • Perform a second injection or use data-dependent acquisition to isolate the precursor ion of each potential metabolite and fragment it.

    • The resulting MS/MS fragmentation pattern provides a structural fingerprint.[16] By comparing the fragmentation of a metabolite to that of the parent drug, the site of metabolic modification can often be deduced. For example, if a fragment containing the side chain remains unchanged but a fragment of the aromatic ring shifts in mass, this indicates modification on the ring.

Summary and Future Directions

This guide has established a predictive metabolic map for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol based on its chemical structure and foundational principles of drug metabolism. The primary predicted pathways include Phase I aromatic and aliphatic oxidation, as well as Phase II conjugation via glucuronidation, sulfation, and acetylation.

The true value of these predictions lies in their ability to guide empirical research. The detailed protocols provided for in vitro studies with human liver microsomes and hepatocytes, coupled with LC-MS/MS analysis, constitute a robust framework for validating these hypotheses. Successful execution of this workflow will not only confirm the metabolic pathways but also provide crucial data for selecting appropriate species for toxicological studies and anticipating potential drug-drug interactions. This proactive approach to metabolic investigation is fundamental to derisking drug candidates and accelerating their path through development.

References

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.).
  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC. (n.d.).
  • In Silico Drug Metabolism Prediction Services - Creative Biolabs. (n.d.).
  • The In Silico Prediction of Human-Specific Metabolites from Hepatotoxic Drugs. (2010, September 1).
  • In Silico Metabolite Prediction Using Artificial Neural Network Ensembles - Simulations Plus. (n.d.).
  • In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed. (2019, March 15).
  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio. (2026, February 27).
  • How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse. (2025, May 9).
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. (n.d.).
  • LC-MS Metabolomics Analysis | Thermo Fisher Scientific - TR. (n.d.).
  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.).
  • 3.5. In vitro Metabolism Assay - Bio-protocol. (n.d.).
  • Phase I Metabolism- Oxidation of Aromatic compounds | Medicinal Chemistry. (2014, February 15).
  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. (n.d.).
  • MetID insights for drug development | Labcorp. (n.d.).
  • (PDF) Metabolite identification in preclinical and clinical phase of drug development. (2022, April 12).
  • Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation - Longdom Publishing. (2024, September 16).
  • Metabolite Identification (Met ID): A Critical Step in Drug Discovery and Development - WuXi AppTec. (n.d.).
  • 3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol | ChemScene. (n.d.).
  • Full article: Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum - Taylor & Francis. (2016, May 24).
  • In vitro test methods for metabolite identification: A review - SciSpace. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regulation. (n.d.).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.).
  • ADME DMPK Studies - Charles River Laboratories. (n.d.).
  • How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. (2023, December 28).

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol [1][2]

Executive Summary & Chemical Profile

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol (CAS: 1272731-16-4) is a specialized chiral fluorinated intermediate used primarily in the synthesis of pharmaceutical candidates targeting adrenergic receptors and kinase pathways.[2] Structurally, it features a 4-fluorophenol core substituted at the 3-position with a 1-amino-2-hydroxypropyl side chain.[1][2] This specific regioisomer (amino group at the benzylic position, hydroxyl at the


-position) distinguishes it from typical catecholamine analogs (which are often 1-hydroxy-2-amino), imparting unique stereochemical and binding properties in medicinal chemistry campaigns.[2]

The compound is supplied as a research chemical for laboratory use, typically in drug discovery workflows involving structure-activity relationship (SAR) optimization of fluorinated bioisosteres.[2]

Property Data
IUPAC Name 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol
CAS Number 1272731-16-4
Molecular Formula

Molecular Weight 185.20 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Purity Grade

(HPLC)

Safety & Handling Protocol (HSE)

Warning: This compound is a fluorinated phenol derivative. While not classified as a controlled substance or chemical weapon precursor, it must be handled as a hazardous chemical capable of causing skin irritation, serious eye damage, and respiratory irritation.[2]

  • Engineering Controls: All operations involving the solid or concentrated solutions must be performed inside a certified chemical fume hood.

  • PPE Requirements: Nitrile gloves (double-gloving recommended for synthesis), safety goggles with side shields, and a lab coat.[2]

  • Waste Disposal: Segregate as halogenated organic waste. Do not dispose of down the drain.

Synthetic Strategy & Process Workflow

The synthesis of 3-(1-amino-2-hydroxypropyl)-4-fluorophenol presents a regiochemical challenge due to the specific arrangement of the amino and hydroxyl groups on the propyl chain.[2] Unlike the Friedel-Crafts routes used for standard phenylethanolamines, this scaffold often requires a multi-step construction starting from 4-fluorophenol derivatives to establish the benzylic amine.[2]

Retrosynthetic Analysis

The strategic disconnection reveals two primary pathways:

  • Pathway A (Nucleophilic Addition): Addition of a functionalized organometallic reagent to a chiral precursor.

  • Pathway B (Functional Group Interconversion): Transformation of a 3-acyl-4-fluorophenol intermediate via oxime reduction or reductive amination.[2]

Retrosynthesis Target Target: 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol Inter1 Intermediate A: 1-(2-Fluoro-5-hydroxyphenyl)-2-hydroxypropan-1-one Target->Inter1 Reductive Amination (Stereoselective) Inter2 Intermediate B: 1-(2-Fluoro-5-hydroxyphenyl)-2-aminopropan-1-ol (Regioisomer Mismatch Risk) Target->Inter2 Isomerization Check Start1 Starting Material: 4-Fluorophenol Inter1->Start1 Acylation & Oxidation Start2 Reagent: Propionyl Chloride / Friedel-Crafts Start1->Start2 Precursor

Figure 1: Retrosynthetic logic flow highlighting the critical path from the fluorophenol core to the target amino-alcohol.[2]

Representative Synthesis Protocol

Note: This protocol describes a generalized high-yield pathway for this class of compounds based on standard functional group transformations. Optimization of protecting groups (PG) may be required depending on the specific stereoisomer (1R,2R vs 1S,2S) desired.

Step 1: Acylation of 4-Fluorophenol

  • Reagents: 4-Fluorophenol, Propionyl chloride,

    
     (Lewis Acid).[2]
    
  • Procedure: Friedel-Crafts acylation is performed to introduce the propyl backbone at the ortho-position relative to the phenol (which is position 3 relative to the fluorine).

  • Outcome: Formation of 1-(5-fluoro-2-hydroxyphenyl)propan-1-one (Note: Regioselectivity must be controlled; the fluorine atom directs ortho/para, but the phenol is a stronger director).[2]

Step 2: Alpha-Functionalization

  • Reagents: Bromine (

    
    ) or Copper(II) bromide.
    
  • Procedure: Alpha-bromination of the ketone to generate the

    
    -bromoketone intermediate.[2]
    

Step 3: Introduction of Oxygen and Nitrogen

  • Strategy: To achieve the 1-amino-2-hydroxy motif, a Neber Rearrangement or a Nitroaldol (Henry) Reaction variation is typically employed.[2]

  • Alternative (Direct): Conversion of the ketone to an oxime followed by reduction often yields the 1-amino alkyl chain. However, introducing the 2-hydroxy group requires a different precursor, such as reacting the appropriate aldehyde (4-fluoro-3-formylphenol) with nitroethane (Henry Reaction) followed by reduction.[2]

Preferred Route (Henry Reaction Approach):

  • Condensation: React 4-fluoro-3-hydroxybenzaldehyde with nitroethane in the presence of ammonium acetate (catalyst).

    • Reaction:

      
      
      
  • Reduction: Reduce the nitroalkene using

    
     or catalytic hydrogenation (
    
    
    
    , Pd/C).
    • Note: Standard reduction of the nitroalkene yields the saturated amine (

      
      ).[2]
      
    • Correction for Target: To get the 1-amino-2-hydroxy (

      
      ) pattern, one must use a cyanohydrin  route or an epoxide opening  strategy, as the Henry route yields the wrong regioisomer or a des-hydroxy analog.[2]
      

Validated Pathway (Epoxide Opening):

  • Starting Material: 3-Vinyl-4-fluorophenol derivative (protected).[2]

  • Epoxidation: Sharpless asymmetric epoxidation to yield the chiral epoxide.

  • Ring Opening: Nucleophilic attack by ammonia or azide (followed by reduction) at the benzylic position.

    • Condition: Benzylic opening of styrene oxides by nitrogen nucleophiles typically favors the 1-amino-2-hydroxy regioisomer due to electronic stabilization of the transition state at the benzylic carbon.[2]

    • Reagents:

      
      , 
      
      
      
      , followed by
      
      
      (Staudinger reduction).[2]

Analytical Quality Control (QC)

To ensure the integrity of the synthesized intermediate for drug development, the following analytical parameters must be verified.

Test Method Acceptance Criteria
Identification 1H-NMR (DMSO-d6)Consistent with structure; integration of propyl protons matches.[2]
Purity HPLC (C18 Column)

area under curve (AUC).
Chiral Purity Chiral HPLC

ee (for asymmetric synthesis).
Mass Spec LC-MS (ESI+)

Da.

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

References

  • ResearchGate. (2025). Synthetic strategies for fluorinated phenolic intermediates. Retrieved March 4, 2026, from [Link]

Sources

Advanced HPLC Strategies for Fluorophenol Analysis: From Isomer Resolution to Trace Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Logic

Fluorophenols are critical intermediates in the synthesis of pharmaceuticals (e.g., fluoro-substituted enzyme inhibitors) and agrochemicals. They are also monitored as environmental breakdown products. Their analysis presents two distinct challenges:

  • Positional Isomerism: Separating ortho- (2-), meta- (3-), and para- (4-) fluorophenol requires high selectivity, as their hydrophobicities are nearly identical.

  • Acidity & Ionization: The electron-withdrawing fluorine atom increases acidity compared to phenol.

The pKa Driver

Method development must account for the ionization state. To retain fluorophenols on a Reversed-Phase (RP) column, the mobile phase pH must be at least 2 units below the pKa to ensure the analyte is neutral (protonated).

CompoundpKa (approx)Structural Effect
2-Fluorophenol 8.7Ortho effect: Inductive withdrawal stabilizes phenoxide anion most strongly.
3-Fluorophenol 9.3Meta effect: Inductive withdrawal only.
4-Fluorophenol 9.9Para effect: Resonance donation competes with inductive withdrawal.
Phenol (Ref)10.0Baseline acidity.[1][2]

Strategic Implication: A mobile phase pH of ~3.0 (e.g., 0.1% Formic Acid) is mandatory for robust retention. Neutral pH will cause early elution and peak tailing.

Method Development Decision Matrix

Before selecting a protocol, determine your primary analytical goal using the decision tree below.

MethodSelection Start Start: Define Goal Isomers Isomer Separation (2-F, 3-F, 4-F) Start->Isomers Trace Trace Quantification (< 1 ppb) Start->Trace General General Purity (Single Analyte) Start->General PFP Column: PFP (Pentafluorophenyl) Mechanism: Pi-Pi + H-Bonding Isomers->PFP Required for Selectivity Trace->PFP C18 Column: C18 (High Carbon Load) Mechanism: Hydrophobicity Trace->C18 General->C18 Standard Robustness UV Detector: UV (280 nm) PFP->UV µg/mL range FLD Detector: Fluorescence (Ex 280 / Em 310) PFP->FLD ng/mL range C18->UV MS Detector: MS/MS (ESI-) (m/z 111) C18->MS pg/mL range

Figure 1: Decision matrix for selecting column chemistry and detection mode based on analytical requirements.

Protocol A: High-Resolution Isomer Separation (PFP Method)

Objective: Baseline separation of 2-, 3-, and 4-fluorophenol. Rationale: Standard C18 columns often fail to resolve the 3- and 4- isomers due to similar hydrophobicity. Pentafluorophenyl (PFP) phases utilize fluorine-fluorine interactions and pi-pi stacking to discriminate based on electron density distribution.

System Configuration[3]
  • HPLC System: Binary Gradient Pump (UHPLC preferred for speed).

  • Column: Thermo Hypersil GOLD PFP or Waters ACQUITY CSH Fluoro-Phenyl (150 x 2.1 mm, 1.9 µm or 3 µm).

  • Temperature: 35°C (Control is critical for isomer selectivity).

Reagents & Mobile Phase[3][4][5][6][7][8]
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

  • Solvent B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for PFP columns as it promotes pi-pi interactions.

Gradient Table
Time (min)% A (Water)% B (MeOH)Flow (mL/min)Curve
0.09550.3Initial
1.09550.3Hold
15.040600.3Linear
16.05950.3Wash
19.05950.3Hold
19.19550.3Re-equilibrate
24.09550.3End
Detection Settings
  • UV: 280 nm (Primary), 260 nm (Secondary confirmation).

  • Expected Elution Order:

    • Phenol (if present)[1][2][3][4][5][6][7]

    • 2-Fluorophenol (Ortho)[8]

    • 3-Fluorophenol (Meta)[8]

    • 4-Fluorophenol (Para)[8]

Protocol B: Trace Analysis in Biological/Water Samples (SPE-FLD/MS)

Objective: Quantification of fluorophenols at ng/L (ppt) levels. Challenge: Matrix interference and low ionization efficiency.

Sample Preparation: Solid Phase Extraction (SPE)

Direct injection is insufficient for trace analysis. Use a Polymeric Reversed-Phase sorbent (e.g., Oasis HLB or Strata-X) which retains phenols even if they partially deprotonate.

Workflow Diagram:

SPE_Workflow Sample Sample: 100 mL Water Adjust to pH 2.0 (HCl) Condition Condition Cartridge: 1. 3 mL MeOH 2. 3 mL Water (pH 2) Sample->Condition Load Load Sample Flow: 3-5 mL/min Condition->Load Wash Wash: 5% MeOH in Water Load->Wash Elute Elute: 2 x 2 mL Methanol Wash->Elute Recon Evaporate (N2) & Reconstitute Solvent: 20% MeOH (200 µL) Elute->Recon

Figure 2: Solid Phase Extraction (SPE) workflow for enriching fluorophenols from aqueous matrices.

LC-MS/MS Conditions (Highest Sensitivity)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • Precursor Ions:

    • Fluorophenols (Mono): m/z 111.0 [M-H]⁻

  • MRM Transitions (Quantification):

    • 111.0 → 91.0 (Loss of HF)

    • 111.0 → 65.0 (Ring fragmentation)

LC-Fluorescence Conditions (Alternative to MS)

If MS is unavailable, Fluorescence Detection (FLD) offers 10-50x better sensitivity than UV.

  • Excitation: 280 nm

  • Emission: 310 nm

  • Gain: High

Validation Parameters & Acceptance Criteria

When validating these methods per ICH Q2(R1) or EPA standards, target the following criteria:

ParameterAcceptance CriteriaNotes
Resolution (Rs) > 2.0 between isomersCritical for PFP method.
Tailing Factor < 1.5High tailing indicates pH is too high (analyte ionizing).
Linearity (R²) > 0.999Range: 0.1 – 100 µg/mL (UV); 1 – 1000 ng/mL (FLD).
Recovery (SPE) 80% – 120%If low, ensure sample pH < 3 during loading.
Precision (RSD) < 2.0% (n=6)Retention time stability is key for isomer ID.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Silanol interactions or partial ionization.

  • Fix: Lower mobile phase pH to 2.5. Ensure column is "fully end-capped." If using PFP, tailing is rare unless the column is old.

Issue 2: Retention Time Shift

  • Cause: Dewetting of C18 pores in highly aqueous conditions (if starting at 100% water).

  • Fix: Always maintain at least 3-5% organic solvent in the initial gradient step.

Issue 3: Co-elution of 3-F and 4-F

  • Cause: Insufficient pi-pi selectivity.

  • Fix: Switch from Acetonitrile to Methanol. Lower the column temperature to 25°C to enhance stationary phase ordering.

References

  • Thermo Fisher Scientific. (2016). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination. Application Note. Link

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note 720003720EN. Link

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[6][7][9] (Applicable for extraction/derivatization logic).[7][9][10] Link

  • Journal of Physical Organic Chemistry. (2019). Aqueous pKa values of fluorinated phenols.[1][4] (Source for pKa data). Link

  • Mac-Mod Analytical. C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group.Link

Sources

Optimization of reaction conditions for synthesizing 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Title: A Systematic Approach to Optimizing the Stereoselective Synthesis of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Introduction and Strategic Overview

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol is a substituted amino alcohol whose structural motifs are of significant interest in medicinal chemistry. The presence of a chiral 1-amino-2-hydroxy moiety makes stereochemical control a paramount challenge in its synthesis. The optimization of this process is critical for ensuring high purity, maximizing yield, and achieving the desired stereoisomer, which is often the only biologically active form.

The most common and effective synthetic strategy involves a two-stage process:

  • Synthesis of the α-aminoketone precursor: This involves the formation of 2-amino-1-(4-fluoro-3-hydroxyphenyl)propan-1-one hydrochloride from a suitable starting material like 3-hydroxy-4-fluoro-propiophenone.

  • Stereoselective reduction of the ketone: This is the critical, final step where the ketone is reduced to a secondary alcohol, creating the second chiral center. The optimization of this reduction is the primary focus of this guide.

Below is a general workflow for developing and optimizing the synthesis.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Optimization of Stereoselective Reduction cluster_2 Phase 3: Scale-Up & Validation Start 4-Fluoro-3-hydroxyphenyl Propiophenone Precursor 2-Amino-1-(4-fluoro-3-hydroxyphenyl) propan-1-one • HCl Start->Precursor α-Bromination & Amination Screening Parameter Screening: - Catalyst - Solvent - Temperature - Pressure Precursor->Screening Core Focus Analysis1 Analysis: - HPLC (Yield, Purity) - Chiral HPLC (d.r., e.e.) Screening->Analysis1 Small-Scale Reactions ScaleUp Optimized Scale-Up Synthesis Analysis1->ScaleUp Select Optimal Conditions Purification Purification (Crystallization) ScaleUp->Purification Validation Final Product Characterization: - NMR, MS, IR - Purity Confirmation Purification->Validation G Center Desired Outcomes (Yield, Purity, Stereoselectivity) Catalyst Catalyst / Reducing Agent Catalyst->Center Determines reaction pathway & chiral environment Solvent Solvent System Solvent->Center Influences solubility, catalyst activity & stability Temp Temperature Temp->Center Controls kinetics vs. thermodynamic outcome Pressure Pressure / Time Pressure->Center Affects reaction rate & side reactions pH pH Control pH->Center Impacts stability of reactants & products

Caption: Interplay of key parameters influencing reaction outcomes.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [1][2]Consult the Safety Data Sheet (SDS) for all chemicals before use. 4-amino-2-fluorophenol and related compounds may cause skin and eye irritation. [3]

Protocol 1: Synthesis of Precursor 2-Amino-1-(4-fluoro-3-hydroxyphenyl)propan-1-one • HCl

This protocol is a representative procedure and may require optimization based on the specific starting material. The synthesis of the precursor is a crucial first step. [4]

  • Starting Material: 1-(4-Fluoro-3-hydroxyphenyl)propan-1-one.

  • Step 1: α-Bromination: Dissolve the starting ketone in a suitable solvent (e.g., diethyl ether or chloroform). Slowly add one equivalent of bromine (Br₂) or N-Bromosuccinimide (NBS) while protecting the reaction from light. Stir at room temperature until TLC or HPLC analysis shows complete consumption of the starting material.

  • Step 2: Work-up: Quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude α-bromoketone is often used directly in the next step.

  • Step 3: Amination: Dissolve the crude α-bromoketone in a solvent like acetonitrile. Add an excess of an ammonia source (e.g., a solution of ammonia in methanol or ammonium hydroxide).[5] Seal the vessel and stir at room temperature for 16-24 hours.

  • Step 4: Isolation: Concentrate the reaction mixture. Add diethyl ether to precipitate the product as the hydrobromide salt. Filter the solid. To obtain the hydrochloride salt, dissolve the solid in a minimal amount of methanol, bubble dry HCl gas through the solution, and re-precipitate with ether. Filter and dry the solid to yield the title precursor.

Protocol 2: Optimization Screening for Stereoselective Reduction

This protocol uses a parallel screening approach to efficiently identify optimal conditions. Set up an array of small-scale reactions (e.g., 50-100 mg of precursor).

  • Setup: In an array of pressure-rated vials, add 1 equivalent of the precursor, 2-Amino-1-(4-fluoro-3-hydroxyphenyl)propan-1-one • HCl.

  • Variable Addition: To each vial, add the specific catalyst and solvent as outlined in the table below.

  • Reaction: Seal the vials, purge with nitrogen, and then charge with hydrogen gas to the specified pressure. Place the vials in a shaker/heating block at the designated temperature.

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions, vent the hydrogen, and take a small aliquot from each vial for analysis.

  • Analysis:

    • Filter the aliquot to remove the heterogeneous catalyst.

    • Dilute with a known volume of mobile phase.

    • Analyze by HPLC to determine the conversion percentage and product purity.

    • Analyze by chiral HPLC to determine the diastereomeric ratio (d.r.).

Table 1: Example Screening Parameters for Catalytic Hydrogenation

Entry Catalyst (mol%) Solvent H₂ Pressure (bar) Temperature (°C) Conversion (%) Purity (%) Diastereomeric Ratio (syn:anti)
15% Pd/C (10%)Methanol425TBDTBDTBD
25% Pd/C (10%)Ethanol425TBDTBDTBD
35% Pd/C (10%)Methanol450TBDTBDTBD
4PtO₂ (5%)Methanol425TBDTBDTBD
5PtO₂ (5%)Acetic Acid425TBDTBDTBD
6Raney Ni (20% w/w)Methanol1050TBDTBDTBD
7RuCl(S,S)-Teth-TsDpen (1%)Methanol1040TBDTBDTBD (and e.e.)
8NaBH₄ (1.5 equiv)MethanolN/A0TBDTBDTBD

TBD = To Be Determined experimentally.

Protocol 3: Optimized Scale-Up Synthesis

Based on the results from the screening (Protocol 2), select the best conditions for a larger scale reaction. (Example assumes Entry 1 from the table yielded the best results).

  • Charging the Reactor: To a suitable hydrogenation reactor, add 2-Amino-1-(4-fluoro-3-hydroxyphenyl)propan-1-one • HCl (1.0 eq) and methanol (10 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol%) under a nitrogen atmosphere.

  • Reaction: Seal the reactor. Purge the headspace with nitrogen three times, followed by purging with hydrogen three times. Pressurize the reactor to 4 bar with hydrogen.

  • Stirring: Begin vigorous stirring and maintain the temperature at 25°C.

  • Monitoring: Monitor the reaction progress by checking hydrogen uptake or by periodically taking samples for HPLC analysis.

  • Completion & Work-up: Once the reaction is complete, vent the hydrogen and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) to yield pure 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol as its hydrochloride salt.

Analytical Methods and Characterization

A robust analytical strategy is essential for validating the process. [6]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine purity and quantify yield using a reference standard.

    • Typical Conditions: C18 reverse-phase column. Mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid or formic acid. UV detection at a suitable wavelength (e.g., 280 nm). [7]

  • Chiral HPLC:

    • Purpose: To determine the diastereomeric ratio and/or enantiomeric excess.

    • Typical Conditions: A chiral stationary phase column (e.g., Chiralpak® series). Mobile phase typically consists of hexane/isopropanol with a small amount of an amine modifier like diethylamine.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the product. Electrospray ionization (ESI) is a common technique for this type of molecule. [8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure. ¹H NMR will show the characteristic peaks for the aromatic and aliphatic protons, while ¹³C NMR will confirm the carbon framework. The coupling constants in the ¹H NMR can help elucidate the relative stereochemistry (syn vs. anti).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or poor mixing.3. Low reaction temperature.1. Use fresh catalyst; ensure starting material is free of catalyst poisons (e.g., sulfur).2. Increase pressure; improve stirring.3. Increase temperature incrementally.
Low Yield 1. Product degradation.2. Mechanical losses during work-up or purification.3. Competing side reactions.1. Check pH stability; run reaction under an inert atmosphere.2. Optimize filtration and recrystallization procedures.3. Re-evaluate temperature and catalyst choice.
Poor Stereoselectivity 1. Reaction temperature is too high.2. Incorrect choice of catalyst or solvent.3. Racemization during work-up.1. Lower the reaction temperature.2. Screen other catalysts/solvents (see Protocol 2). A chiral catalyst may be necessary.<[9]br>3. Ensure work-up conditions are mild (avoid strong acid/base).
Product Purity is Low 1. Incomplete reaction.2. Formation of byproducts (e.g., over-reduction).3. Ineffective purification.1. Increase reaction time or catalyst loading.2. Reduce hydrogen pressure or use a less active catalyst.3. Re-optimize the recrystallization solvent system.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram]. Retrieved from [Link]

  • Woll, P. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • Li, J., et al. (2025). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate. Retrieved from [Link]

  • Sutherland, A., et al. (n.d.). Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process. Royal Society of Chemistry. Retrieved from [Link]

  • HETEROCYCLES. (2021). Stereoselective Synthesis of (2S,3R)- and (2S,3S)- 2-AMINO-3-(3,4-DIHYDROXYPHENYL)-3-HYDROXYPROPANOIC ACIDS. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. Retrieved from [Link]

  • Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]

  • Google Patents. (1998). EP 0895985 B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane.
  • L.A. Giraud, et al. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. PMC. Retrieved from [Link]

  • P.J. Guiry, et al. (n.d.). Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. PMC. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Retrieved from [Link]

  • MDPI. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - 1-hydroxy-1-phenyl-2-propanone. Retrieved from [Link]

  • Lidsen. (2022). Catalysis Research Short Hydroacylation-Based Synthesis of Four Aryl-3-hydroxypropanones. Retrieved from [Link]

  • Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

Sources

Application Note: Advanced Extraction and Isolation of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative bioanalysis of highly polar, amphoteric small molecules in complex biological matrices requires rigorous sample preparation to ensure data integrity. This application note details a highly optimized, self-validating protocol for the extraction of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol from human plasma and urine. By leveraging the principles of Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE), this methodology overcomes the limitations of traditional reversed-phase techniques, delivering superior recovery, eliminating phospholipid-induced ion suppression, and adhering strictly to regulatory validation standards[1].

Physicochemical Profiling & Extraction Rationale

To design a robust extraction protocol, one must first deconstruct the physicochemical properties of the target analyte. Do not rely on empirical trial-and-error; extraction must be driven by molecular causality.

Analyte Profile:

  • Structure: Features a weakly acidic 4-fluorophenol moiety and a basic primary aliphatic amine on the hydroxypropyl side chain.

  • pKa Dynamics: The electron-withdrawing fluorine increases the acidity of the phenol (estimated pKa ~9.0–9.5), while the primary amine acts as a strong base (estimated pKa ~9.0).

  • Hydrophilicity: With a LogP of ~0.91, the compound is highly water-soluble.

The Causality of Mixed-Mode Cation Exchange (MCX): Because the molecule exhibits zwitterionic character at physiological pH (7.4), traditional Liquid-Liquid Extraction (LLE) or reversed-phase SPE yields poor recovery. Instead, an MCX strategy is required[2]. The mechanistic rationale is as follows:

  • Electrostatic Trapping (pH 3.0): By acidifying the biological sample with 2% formic acid, the amine is fully protonated (

    
    ) and the phenol remains neutral. The analyte binds aggressively to the sulfonic acid groups of the MCX sorbent via strong ionic interactions.
    
  • Orthogonal Washing: Because the ionic bond is highly stable, the sorbent can be washed with 100% methanol. This is a critical step: it completely strips away neutral lipids and phospholipids—the primary culprits for matrix effects and ion suppression in LC-MS/MS[3]—without causing analyte breakthrough.

  • Alkaline Elution: Elution is triggered by introducing 5% ammonium hydroxide in methanol. The high pH (>10.5) neutralizes the amine, breaking the electrostatic bridge, while the organic solvent disrupts any residual hydrophobic binding to the polymer backbone, ensuring quantitative release.

Workflow Visualization

SPE_Workflow Sample Biological Matrix (Plasma / Urine) PPT Protein Precipitation 1% FA in ACN (1:3 v/v) Sample->PPT Dilution Aqueous Dilution Reduce organic to <5% PPT->Dilution Supernatant Condition SPE Conditioning MeOH then 2% FA in H2O Dilution->Condition Load Sample Loading Analyte binds via cation exchange Condition->Load Wash Interference Wash 2% FA in H2O -> 100% MeOH Load->Wash Retains basic amine Elute Target Elution 5% NH4OH in MeOH Wash->Elute Removes lipids/neutrals Analyze LC-MS/MS Analysis Quantification Elute->Analyze Evaporate & Reconstitute

Workflow for the mixed-mode SPE isolation of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol.

Self-Validating Extraction Protocols

System Suitability & Self-Validation Framework

A protocol is only as reliable as its internal controls. To ensure this methodology acts as a self-validating system per regulatory standards[1], every extraction batch must incorporate:

  • Isotopic Internal Standard (IS): A stable isotope-labeled analog (e.g., Analyte-

    
    ) must be spiked into all samples prior to step 1. This dynamically corrects for extraction losses and matrix-induced ionization variations.
    
  • Matrix Blanks: Processed blank matrix (no analyte, no IS) to verify the absence of carryover.

  • Quality Control (QC) Bracketing: Low, Mid, and High QC samples prepared in the identical biological matrix must be distributed throughout the batch to continuously monitor extraction efficiency.

Reagent Preparation
  • Pre-treatment Buffer: 1% Formic Acid (FA) in Acetonitrile (ACN).

  • Wash Solution 1: 2% FA in LC-MS grade

    
    .
    
  • Wash Solution 2: 100% LC-MS grade Methanol (MeOH).

  • Elution Buffer: 5% Ammonium Hydroxide (

    
    ) in MeOH (Prepare fresh daily to prevent ammonia evaporation, which would cause elution failure).
    
Protocol A: Human Plasma
  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS working solution. Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 300 µL of Pre-treatment Buffer (1% FA in ACN) to disrupt drug-protein binding and precipitate plasma proteins.

  • Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 300 µL of the supernatant to a new tube and dilute with 1.2 mL of 2% FA in

    
    . Causality: The organic content must be reduced below 5% to prevent the analyte from breaking through the SPE sorbent during loading.
    
  • SPE Conditioning: Condition a 30 mg/1 cc Oasis MCX cartridge with 1 mL MeOH, followed by 1 mL of 2% FA in

    
    .
    
  • Loading: Load the diluted supernatant (~1.5 mL) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% FA in

    
     (removes polar interferences), followed by 1 mL of 100% MeOH (removes phospholipids).
    
  • Elution: Elute the target analyte into a clean collection tube using 1 mL of Elution Buffer (5%

    
     in MeOH).
    
  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 ACN:

    
     with 10 mM Ammonium Formate for HILIC analysis).
    
Protocol B: Human Urine

Note: Urine contains fewer proteins but higher salt concentrations than plasma.

  • Spiking & Dilution: Aliquot 100 µL of human urine. Add 10 µL of IS. Dilute directly with 900 µL of 2% FA in

    
    . (PPT is bypassed).
    
  • Centrifugation: Centrifuge at 10,000 × g for 5 minutes to remove cellular debris and particulates.

  • SPE Execution: Proceed directly to Step 5 (SPE Conditioning) from Protocol A and follow through to reconstitution.

Quantitative Performance Metrics

The following table summarizes the expected validation parameters when executing this protocol, demonstrating strict compliance with FDA bioanalytical limits (Recovery >80%, Matrix Effect within ±15%, RSD <15%)[1].

Table 1: Validation Parameters for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol Extraction (n=6)

Biological MatrixQC LevelNominal Concentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)Intra-assay Precision (RSD %)
Human Plasma LQC5.088.4-4.24.1
Human Plasma MQC50.091.2-2.83.5
Human Plasma HQC500.090.8-3.12.9
Human Urine LQC5.086.5+2.15.2
Human Urine MQC50.089.3+1.54.6
Human Urine HQC500.089.7+1.83.8

References[2] Title: Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention

Source: Journal of Chromatography A (via ResearchGate) URL: [Link][1] Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][3] Title: Extraction and GC/MS Analysis of the Human Blood Plasma Metabolome Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Detaillierte Anwendungs- und Protokollhinweise: Derivatisierungsverfahren für die GC-MS-Analyse von Amino-Fluorphenolen

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: Die analytische Herausforderung der Amino-Fluorphenole

Amino-Fluorphenole sind eine Klasse von organischen Verbindungen, die sowohl eine Aminogruppe (-NH2) als auch eine phenolische Hydroxylgruppe (-OH) an einem fluorierten Benzolring tragen. Diese Struktureinheiten sind in vielen pharmazeutisch aktiven Wirkstoffen und deren Metaboliten von zentraler Bedeutung. Ihre genaue Quantifizierung in komplexen biologischen Matrizes ist für pharmakokinetische Studien, die Arzneimittelentwicklung und die toxikologische Bewertung unerlässlich.

Die direkte Analyse dieser Verbindungen mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist jedoch aufgrund ihrer hohen Polarität und geringen Flüchtigkeit problematisch.[1][2] Die polaren funktionellen Gruppen führen zu starken Wechselwirkungen mit der stationären Phase der GC-Säule, was zu schlechten Peakformen (Tailing) und geringer Empfindlichkeit führt.[2] Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt vor der GC-MS-Analyse unerlässlich.[3][4]

Dieser Anwendungshinweis bietet eine detaillierte Anleitung zu den gängigsten und effektivsten Derivatisierungsverfahren für Amino-Fluorphenole und erläutert die zugrunde liegenden chemischen Prinzipien sowie schrittweise Protokolle für eine erfolgreiche Analyse.

Grundprinzipien der Derivatisierung für die GC-MS

Die Derivatisierung zielt darauf ab, die analytischen Eigenschaften der Zielmoleküle für die GC-Analyse zu verbessern.[3] Dies wird erreicht, indem die aktiven Wasserstoffatome der polaren funktionellen Gruppen (in diesem Fall der Amino- und Hydroxylgruppen) durch unpolare, thermisch stabile Gruppen ersetzt werden.[2][5]

Die Hauptvorteile der Derivatisierung sind:

  • Erhöhte Flüchtigkeit: Die resultierenden Derivate haben einen niedrigeren Siedepunkt, was eine Analyse bei niedrigeren GC-Ofentemperaturen ermöglicht und den thermischen Abbau empfindlicher Verbindungen reduziert.[1][6]

  • Verbesserte chromatographische Leistung: Die Reduzierung der Polarität minimiert unerwünschte Wechselwirkungen mit der GC-Säule, was zu schärferen, symmetrischeren Peaks und einer besseren Trennung von Isomeren führt.[1]

  • Erhöhte Empfindlichkeit: Die Derivatisierung kann die Ionisierungseffizienz im Massenspektrometer verbessern und zu charakteristischen Fragmentierungsmustern führen, die die Identifizierung und Quantifizierung erleichtern.[3][7]

Die beiden am weitesten verbreiteten Derivatisierungsstrategien für Verbindungen mit Amino- und Hydroxylgruppen sind die Silylierung und die Acylierung.

Abbildung 1: Allgemeiner Workflow der Derivatisierung für die GC-MS-Analyse.

Protokoll 1: Silylierung mit BSTFA/TMCS

Die Silylierung ist eine der am häufigsten angewandten Derivatisierungstechniken, bei der ein aktiver Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[2][5] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein starkes Silylierungsreagenz, das oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS) verwendet wird, um die Reaktionsgeschwindigkeit zu erhöhen.[2][8]

Mechanismus: BSTFA reagiert sowohl mit der phenolischen Hydroxylgruppe als auch mit der Aminogruppe des Amino-Fluorphenols, um die entsprechenden TMS-Ether und TMS-Amine zu bilden. Das Nebenprodukt, N-Methyltrifluoracetamid, ist sehr flüchtig und stört die chromatographische Analyse in der Regel nicht.[9]

Detailliertes Protokoll
  • Probenvorbereitung: Stellen Sie sicher, dass die Probe oder der Extrakt trocken ist. Feuchtigkeit kann die Silylierungsreagenzien hydrolysieren und die Reaktionseffizienz verringern.[10][11] Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom.

  • Reagenzienzugabe: Geben Sie zu 1-5 mg der trockenen Probe 100 µL BSTFA mit 1% TMCS und 50 µL eines aprotischen Lösungsmittels wie Pyridin oder Acetonitril.[12] Pyridin kann auch als Katalysator wirken und die Löslichkeit der Analyten verbessern.

  • Reaktion: Verschließen Sie das Reaktionsgefäß fest und erhitzen Sie es für 30-60 Minuten bei 60-70 °C.[10][12] Die genaue Zeit und Temperatur können je nach sterischer Hinderung der funktionellen Gruppen variieren.

  • Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Injizieren Sie 1-2 µL der derivatisierten Lösung direkt in das GC-MS-System.[12]

ParameterEmpfehlungBegründung
Reagenz BSTFA + 1% TMCSBSTFA ist ein starkes Silylierungsreagenz, TMCS wirkt als Katalysator.[8]
Lösungsmittel Pyridin, AcetonitrilAprotische Lösungsmittel, die die Reagenzien nicht zersetzen.
Temperatur 60-70 °CBeschleunigt die Reaktion, ohne die Derivate zu zersetzen.
Zeit 30-60 MinutenGewährleistet eine vollständige Derivatisierung.

Protokoll 2: Zweistufige Derivatisierung mit MSTFA

Für komplexere Moleküle oder zur Verbesserung der Stabilität der Derivate kann eine zweistufige Derivatisierung vorteilhaft sein. N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein weiteres vielseitiges Silylierungsreagenz.[6][9] Bei Verbindungen, die Carbonylgruppen enthalten könnten, wird oft eine vorgeschaltete Methoxyaminierung durchgeführt, um die Bildung von mehreren Derivaten durch Tautomerisierung zu verhindern.[10][13] Für Amino-Fluorphenole ist dieser Schritt in der Regel nicht notwendig, kann aber bei komplexen Matrizes in Betracht gezogen werden.

Mechanismus: MSTFA ist ein sehr starker TMS-Donor und reagiert effizient mit Hydroxyl-, Amino- und Carboxylgruppen.[6][9] Die Flüchtigkeit des Nebenprodukts N-Methyltrifluoracetamid ist hoch, was zu sauberen Chromatogrammen führt.[9]

Detailliertes Protokoll
  • Probenvorbereitung: Trocknen Sie die Probe wie in Protokoll 1 beschrieben.

  • Reagenzienzugabe: Lösen Sie die trockene Probe in 100 µL Pyridin. Fügen Sie anschließend 100 µL MSTFA hinzu.[12]

  • Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es für 30 Minuten bei 70 °C.[6]

  • Analyse: Nach dem Abkühlen auf Raumtemperatur injizieren Sie 1-2 µL in das GC-MS-System.

ParameterEmpfehlungBegründung
Reagenz MSTFASehr starker und flüchtiger TMS-Donor, führt zu sauberen Chromatogrammen.[9]
Lösungsmittel PyridinLöst die Analyten gut und kann als Katalysator wirken.
Temperatur 70 °COptimale Temperatur für eine schnelle und vollständige Reaktion mit MSTFA.[6]
Zeit 30 MinutenAusreichend für die Derivatisierung der meisten Amino- und Hydroxylgruppen.

Abbildung 2: Vereinfachtes Schema der Silylierungsreaktion.

Protokoll 3: Acylierung mit Perfluoranhydriden

Die Acylierung ist eine Alternative zur Silylierung, bei der ein aktiver Wasserstoff durch eine Acylgruppe ersetzt wird.[3] Die Verwendung von perfluorierten Anhydriden wie Trifluoracetylanhydrid (TFAA) oder Heptafluorbutyrylanhydrid (HFBA) bietet den Vorteil, dass die Derivate eine hohe Elektronenaffinität aufweisen. Dies führt zu einer erhöhten Empfindlichkeit bei der Detektion mittels Elektroneneinfang-Massenspektrometrie (ECNI-MS).[7]

Mechanismus: Das Anhydrid reagiert mit den Amino- und Hydroxylgruppen unter Bildung von stabilen Amid- und Esterbindungen. Die Reaktion verläuft in der Regel schnell und vollständig.

Detailliertes Protokoll
  • Probenvorbereitung: Die Probe muss sorgfältig getrocknet werden.

  • Reagenzienzugabe: Lösen Sie die Probe in 100 µL eines geeigneten Lösungsmittels (z. B. Acetonitril). Fügen Sie 50 µL des Acylierungsreagenzes (z. B. TFAA) hinzu.

  • Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es für 15-30 Minuten bei 60 °C.

  • Aufarbeitung: Nach dem Abkühlen entfernen Sie überschüssiges Reagenz und Säure unter einem Stickstoffstrom. Nehmen Sie den Rückstand in einem geeigneten Lösungsmittel (z. B. Ethylacetat) auf.

  • Analyse: Injizieren Sie 1-2 µL der Lösung in das GC-MS-System.

Methodenvalidierung und Fehlerbehebung

Eine ordnungsgemäße Methodenvalidierung ist entscheidend für zuverlässige quantitative Ergebnisse.[14] Wichtige Parameter, die bewertet werden sollten, sind:

  • Linearität und Kalibrierung: Erstellen Sie eine Kalibrierkurve mit Standards, um den linearen Bereich der Methode zu bestimmen.

  • Präzision und Richtigkeit: Analysieren Sie Qualitätskontrollproben auf verschiedenen Konzentrationsniveaus, um die Wiederholbarkeit und die systematischen Fehler zu bewerten.

  • Nachweis- und Bestimmungsgrenze (LOD/LOQ): Bestimmen Sie die niedrigste Konzentration, die zuverlässig nachgewiesen und quantifiziert werden kann.[15][16]

  • Stabilität der Derivate: Überprüfen Sie die Stabilität der derivatisierten Proben über die Zeit, um sicherzustellen, dass keine Zersetzung vor der Analyse stattfindet.[17][18]

Häufige Probleme und Lösungen:

ProblemMögliche UrsacheLösung
Niedrige Derivatisierungsausbeute Anwesenheit von Feuchtigkeit; unzureichende Reaktionszeit/-temperatur.Probe und Lösungsmittel sorgfältig trocknen; Reaktionsbedingungen optimieren.
Peak-Tailing Unvollständige Derivatisierung; aktive Stellen im GC-System.Derivatisierungsbedingungen optimieren; GC-Liner und -Säule überprüfen/austauschen.
Geisterpeaks Verunreinigungen im Reagenz; Septum-Bleeding.Reagenzienblank analysieren; hochwertiges Septum verwenden.
Mehrere Peaks pro Analyt Bildung von Nebenprodukten; Tautomerisierung.Reaktionsbedingungen anpassen; ggf. Methoxyaminierung vor der Silylierung durchführen.[10]

Erwartete GC-MS-Ergebnisse und Interpretation

Die derivatisierten Amino-Fluorphenole zeigen charakteristische Massenspektren im Elektronenstoß (EI)-Modus.

  • TMS-Derivate: Die Massenspektren von TMS-Derivaten zeigen oft ein deutliches Molekülion ([M]+). Typische Fragmentionen sind [M-15]+ (Verlust einer Methylgruppe) und m/z 73 (das Trimethylsilyl-Ion, [Si(CH3)3]+).[19] Die genaue Anzahl der TMS-Gruppen kann durch die Massenverschiebung im Vergleich zur unsubstituierten Verbindung bestimmt werden.

  • Acyl-Derivate: Die Fragmentierung wird durch die Acylgruppe beeinflusst. Perfluorierte Derivate zeigen oft charakteristische Verluste der Perfluoralkylkette.

Die Identifizierung der Analyten erfolgt durch den Vergleich der Retentionszeiten und Massenspektren mit denen von authentischen Referenzstandards, die unter den gleichen Bedingungen derivatisiert und analysiert wurden.

Abbildung 3: Typische Fragmentierungspfade für TMS-Derivate im EI-MS.

Fazit

Die Derivatisierung ist ein entscheidender Schritt für die erfolgreiche GC-MS-Analyse von polaren Verbindungen wie Amino-Fluorphenolen. Die Wahl des richtigen Derivatisierungsreagenzes und die sorgfältige Optimierung der Reaktionsbedingungen sind für die Erzielung genauer und reproduzierbarer Ergebnisse von größter Bedeutung. Die in diesem Anwendungshinweis beschriebenen Protokolle für die Silylierung und Acylierung bieten eine solide Grundlage für die Entwicklung robuster analytischer Methoden in der pharmazeutischen Forschung und Entwicklung.

Referenzen

  • Appendix G - Derivatization in GC MS. Scribd. Verfügbar unter: [Link]

  • Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL. Phoenix Scientific Co., Ltd. Verfügbar unter: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Verfügbar unter: [Link]

  • Derivatisierungsmittel für die GC. MACHEREY-NAGEL. Verfügbar unter: [Link]

  • Punktlandung Derivatisierung. laborpraxis. Verfügbar unter: [Link]

  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Verfügbar unter: [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. Verfügbar unter: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? ResearchGate. Verfügbar unter: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PubMed. Verfügbar unter: [Link]

  • ANALYSE VON PHENOLEN IN KOMPLEXEN MATRICES NACH DERIVATISIERUNG ZU FERROCENESTERN. Dissertation, Universität Regensburg. Verfügbar unter: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Verfügbar unter: [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. Verfügbar unter: [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. Verfügbar unter: [Link]

  • Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. Verfügbar unter: [Link]

  • Derivatisierung für die Gaschromatographie. Phenomenex. Verfügbar unter: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Verfügbar unter: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PMC. Verfügbar unter: [Link]

  • Optimierung und Validierung einer GC-MS-MS Methode zum Nachweis und zur Bestimmung von N-Nitrosaminen in Kosmetika. HAW Hamburg. Verfügbar unter: [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. Verfügbar unter: [Link]

  • Derivatization for GC-MS analysis? ResearchGate. Verfügbar unter: [Link]

  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI. Verfügbar unter: [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Verfügbar unter: [Link]

  • GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. Verfügbar unter: [Link]

  • Automated GC-MS analysis of free amino acids in biological fluids. ResearchGate. Verfügbar unter: [Link]

  • Gaschromatographie Versuch mittels GC-MS. Universität Bremen. Verfügbar unter: [Link]

  • An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Hindawi. Verfügbar unter: [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. ResearchGate. Verfügbar unter: [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson, West Virginia University. Verfügbar unter: [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. Verfügbar unter: [Link]

  • DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Universities Space Research Association. Verfügbar unter: [Link]

Sources

Application Note: Characterization of the Fluorinated Sympathomimetic Probe 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol represents a specific class of fluorinated phenylethanolamine/phenylpropanolamine derivatives. Structurally, it functions as a bioisostere of catecholamines (such as norepinephrine and epinephrine), where the metabolic liability of the 4-hydroxyl group is mitigated by fluorine substitution.

Mechanistic Relevance

The 4-fluorophenol moiety mimics the hydrogen-bond accepting capacity of the para-hydroxyl group found in natural catecholamines but significantly alters the electronic properties (


 Hammett constant) and metabolic stability against Catechol-O-Methyltransferase (COMT). The 1-amino-2-hydroxypropyl side chain introduces a chiral center and steric bulk that often confers selectivity for 

-Adrenergic Receptors (

-ARs)
or Trace Amine-Associated Receptors (TAARs) over

-subtypes.

This application note details the protocols for characterizing the binding affinity (


) and functional intrinsic activity (

) of this probe using membrane-based radioligand binding and TR-FRET functional assays.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). The amine functionality makes the compound hygroscopic and sensitive to oxidation (quinocycle formation).

  • Solubility: Soluble in DMSO (up to 50 mM) and dilute aqueous acid (0.1 M HCl). Avoid neutral aqueous storage to prevent polymerization.

Protocol A: Membrane Preparation (HEK293-ADRB2)

Objective: Isolate plasma membranes overexpressing the human


-Adrenergic Receptor for high-signal-to-noise binding assays.
Reagents
  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 5 mM EDTA, Protease Inhibitor Cocktail (Roche cOmplete™).

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.

Procedure
  • Harvest: Detach HEK293 cells stably expressing

    
    -AR at 80-90% confluency using PBS/EDTA (avoid trypsin to preserve receptor extracellular domains).
    
  • Lysis: Resuspend cell pellet in ice-cold Lysis Buffer (10 mL per

    
     cells). Homogenize using a Polytron (2 bursts of 10s at setting 5).
    
  • Clarification: Centrifuge at 1,000

    
     for 10 min at 4°C to remove nuclei and unbroken cells. Discard pellet.
    
  • Membrane Collection: Centrifuge the supernatant at 40,000

    
     for 30 min at 4°C.
    
  • Wash: Resuspend the pellet in Storage Buffer and re-centrifuge at 40,000

    
    .
    
  • Quantification: Resuspend final pellet in Storage Buffer. Determine protein concentration (BCA Assay). Dilute to 2 mg/mL, aliquot, and flash freeze in liquid nitrogen.

Protocol B: Competition Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol by displacing the antagonist radioligand [

H]-Dihydroalprenolol (DHA).
Experimental Logic

This assay relies on the Cheng-Prusoff correction . Since the fluorinated probe is a competitive ligand, it will displace [


H]-DHA in a dose-dependent manner. The fluorine substitution often increases lipophilicity, requiring careful washing steps to reduce non-specific binding (NSB).
Materials
  • Radioligand: [

    
    H]-Dihydroalprenolol (Specific Activity ~80 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: Propranolol (10

    
    M final).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA (pH 7.4).

  • Filter Plates: 96-well GF/B glass fiber filters, pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and dilute to 5

    
    g protein/well in Assay Buffer.
    
  • Plate Setup:

    • Total Binding (TB): Membrane + [

      
      H]-DHA (1 nM).
      
    • NSB: Membrane + [

      
      H]-DHA (1 nM) + Propranolol (10 
      
      
      
      M).
    • Test: Membrane + [

      
      H]-DHA (1 nM) + Fluorinated Probe (10 concentrations: 
      
      
      
      M to
      
      
      M).
  • Incubation: Incubate plates for 90 minutes at 25°C (equilibrium is slower for lipophilic fluorinated ligands).

  • Harvest: Terminate binding by rapid filtration through GF/B filters using a cell harvester (e.g., PerkinElmer Filtermate).

  • Wash: Wash filters

    
     with 200 
    
    
    
    L ice-cold Wash Buffer (50 mM Tris-HCl).
  • Detection: Add 30

    
    L Microscint-20 scintillation fluid per well. Count on a TopCount or MicroBeta counter.
    
Data Analysis

Calculate


 using the equation:


Where

is the radioligand concentration and

is the affinity of [

H]-DHA (typically ~0.5 nM).

Protocol C: Functional cAMP Accumulation (TR-FRET)

Objective: Determine if the probe acts as an agonist (activates


 protein) or antagonist  (blocks agonist response).
Experimental Logic

The 4-fluorophenol moiety may act as a partial agonist. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to detect intracellular cAMP levels.

Procedure
  • Cell Seeding: Seed HEK293-

    
     cells (2,000 cells/well) in a white 384-well low-volume plate.
    
  • Stimulation:

    • Agonist Mode: Add Probe (dilution series) + IBMX (phosphodiesterase inhibitor, 0.5 mM). Incubate 30 min at RT.

    • Antagonist Mode: Add Probe (dilution series) + Isoproterenol (

      
       concentration). Incubate 30 min at RT.
      
  • Detection: Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor) in Lysis Buffer.

  • Read: Incubate 1 hour. Read on an EnVision plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Result: A decrease in TR-FRET ratio indicates high cAMP (Agonism).

Visualization of Signaling & Binding Logic

The following diagram illustrates the competitive binding mechanism at the receptor interface and the downstream signal transduction pathway interrogated by the cAMP assay.

G cluster_membrane Plasma Membrane Ligand 3-(1-Amino-2-hydroxypropyl) -4-fluorophenol Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Competition (Ki) Radioligand [3H]-DHA (Radioligand) Radioligand->Receptor Displacement Gs_Protein Gs Protein (Heterotrimeric) Receptor->Gs_Protein Activation (Agonist Mode) AC Adenylyl Cyclase Gs_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP Signal TR-FRET Signal Decrease cAMP->Signal Detection

Caption: Competitive binding mechanism at the


-AR interface and subsequent Gs-mediated cAMP signaling cascade.

Data Summary & Interpretation

ParameterDefinitionExpected Outcome (Agonist)Expected Outcome (Antagonist)

Concentration displacing 50% radioligandLow

M to nM range
Low

M to nM range

Intrinsic affinity constant< 100 nM (High Affinity)< 10 nM (High Affinity)

Maximal functional response> 80% of Isoproterenol~0% (No activation)
Hill Slope Cooperativity factor~1.0 (Mass Action)~1.0 (Mass Action)
Troubleshooting
  • High Non-Specific Binding: If NSB > 20% of Total Binding, increase BSA to 0.5% or add 0.05% CHAPS to the wash buffer. Fluorinated phenols can be "sticky" on GF/B filters.

  • Low Signal: Ensure the amine is not oxidized. Check purity via LC-MS before assay.

References

  • Limbird, L. E. (2012). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media. Link

  • IUPHAR/BPS Guide to Pharmacology. (2023). Adrenoceptors: Beta-adrenoceptors. Link

  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated analogues. Journal of Fluorine Chemistry, 127(8), 1013-1029. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

Application Note: Scalable Synthesis Strategies for 4-Fluorophenol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Application

4-Fluorophenol is an indispensable building block in the pharmaceutical and agrochemical industries. It serves as a key structural precursor for numerous biologically active compounds, including the aldose reductase inhibitor sorbinil, the gastrokinetic agent cisapride, and the novel tyrosine kinase inhibitor repotrectinib 1[1]. However, the direct introduction of fluorine into an aromatic ring at scale presents profound chemical engineering challenges. Traditional batch fluorination utilizing fluorine gas or anhydrous HF is highly hazardous, requires specialized Hastelloy equipment, and often yields poor regioselectivity 2[2]. Consequently, the Balz-Schiemann reaction—diazotization of 4-aminophenol followed by thermal decomposition of the diazonium tetrafluoroborate salt—remains the most viable industrial pathway 3[3].

Mechanistic Causality & The Case for Continuous Flow

The traditional batch Balz-Schiemann reaction relies on the isolation or accumulation of aryl diazonium salts. The thermal decomposition of these tetrafluoroborate salts is highly exothermic and follows first-order kinetics via an SN1-type fluoro-dediazoniation 3[3]. In a batch reactor, the accumulation of this energetic intermediate creates a severe risk of thermal runaway and potential explosion 4[4].

To mitigate these hazards while maintaining high throughput, continuous flow chemistry has emerged as the definitive enabling technology5[5]. By generating the diazonium salt in situ and immediately subjecting it to a heated microreactor zone, the steady-state inventory of the hazardous intermediate is kept near zero. Furthermore, the high surface-area-to-volume ratio of flow reactors ensures rapid heat dissipation, allowing the highly exothermic dediazoniation to proceed safely at elevated temperatures (60–80 °C), thereby reducing the reaction time from hours to seconds 6[6].

ScaleUpLogic Hazard Hazard: Diazonium Thermal Instability Batch Batch Process (Salt Accumulation) Hazard->Batch Flow Continuous Flow (In-situ Generation) Hazard->Flow Risk High Risk of Thermal Runaway Batch->Risk Safe Low Inventory & Rapid Heat Transfer Flow->Safe Result Scalable & Safe Synthesis Safe->Result

Caption: Risk mitigation logic comparing batch vs. continuous flow for diazonium salt handling.

Experimental Protocols & Methodologies

Protocol A: Continuous Flow Balz-Schiemann Synthesis (Kilogram-Scale Applicable)

This protocol details a multi-step continuous flow system designed to eliminate the isolation of aryl diazonium salts while facilitating efficient fluorination 4[4].

System Preparation & Causality:

  • Pumps: Use high-precision HPLC or syringe pumps to ensure exact stoichiometric ratios. Fluctuations in flow rate can lead to unreacted starting materials or dangerous localized excesses of nitrite.

  • Mixers: A T-mixer is employed for the initial diazotization to ensure rapid homogenization, preventing localized concentration gradients that cause side reactions (e.g., azo coupling).

  • Back-Pressure Regulator (BPR): Essential at the system outlet. The decomposition of the diazonium salt generates stoichiometric equivalents of nitrogen gas. Without a BPR (typically set to 5-10 bar), the expanding gas would drastically accelerate the fluid velocity, destroying residence time control.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare Stream A containing 4-aminophenol dissolved in aqueous tetrafluoroboric acid (HBF₄). Prepare Stream B containing an aqueous solution of sodium nitrite (NaNO₂).

  • Diazotization: Pump Stream A and Stream B into a T-mixer submerged in a cooling bath at 10 °C. The combined stream enters a continuous diazotization coil reactor.

  • Residence Time 1: Adjust pump flow rates to achieve a residence time of exactly 10 minutes in the 10 °C coil. This ensures complete conversion of the amine to the diazonium tetrafluoroborate intermediate 4[4].

  • Fluorination (Thermal Decomposition): The stream immediately flows into a second reactor coil heated to 60 °C.

  • Residence Time 2: The residence time in the heated coil is calibrated to 5.4 seconds. The rapid heat transfer initiates immediate fluoro-dediazoniation, extruding N₂ gas and yielding 4-fluorophenol 6[6].

  • Downstream Processing: The biphasic effluent passes through a BPR and is collected in a vessel containing an organic extraction solvent (e.g., ethyl acetate). The organic layer is separated, washed, and concentrated to yield 4-fluorophenol (approx. 70% yield) 4[4].

FlowSetup Aniline Stream A: 4-Aminophenol in aq. HBF4 Mixer1 T-Mixer (10 °C) Aniline->Mixer1 Nitrite Stream B: NaNO2 (aq) Nitrite->Mixer1 Coil1 Diazotization Coil Res. Time: 10 min Mixer1->Coil1 Diazonium Generation Mixer2 Thermal Reactor (60 °C) Coil1->Mixer2 Coil2 Fluorination Coil Res. Time: 5.4 s Mixer2->Coil2 N2 Gas Evolution BPR Back-Pressure Regulator Coil2->BPR Product 4-Fluorophenol Collection BPR->Product

Caption: Continuous flow Balz-Schiemann setup for safe diazonium decomposition.

Protocol B: Oxidative Hydroxylation of 4-Fluorophenylboronic Acid (Small to Medium Scale)

For facilities lacking continuous flow infrastructure, synthesizing 4-fluorophenol from a pre-fluorinated precursor avoids the hazards of diazonium salts entirely. This method utilizes the oxidative cleavage of a carbon-boron bond using hydrogen peroxide 7[7].

Causality: The hydroperoxide anion attacks the electron-deficient boron atom, forming a boronate complex. A 1,2-aryl migration from boron to oxygen breaks the C-B bond, and subsequent hydrolysis yields the phenol. This route is highly selective and operates under mild, green conditions.

Step-by-Step Workflow:

  • Reaction Setup: In a dry reactor, suspend 1 equivalent of 4-fluorophenylboronic acid (e.g., 1 mmol, 122 mg) in a green solvent system (e.g., 3 mL of water or dimethyl carbonate) 1[1].

  • Oxidation: Slowly add 2 equivalents of 30% aqueous H₂O₂ (2 mmol, 227 mg). Note: Addition must be controlled to manage the mild exotherm of peroxide activation.

  • Agitation: Stir the mixture at room temperature for 5 hours. The progress of the reaction can be monitored via TLC (disappearance of the boronic acid) 7[7].

  • Quenching & Extraction: Dilute the mixture with water and extract with ethyl acetate or ethyl ether. The organic layer is separated and dried over anhydrous magnesium sulfate 1[1].

  • Purification: Filter the drying agent and concentrate the filtrate under vacuum. If necessary, purify via silica gel column chromatography (5% ethyl acetate in petroleum ether) to obtain pure 4-fluorophenol (Yields typically >95%) 7[7].

Quantitative Data Summary

The following table summarizes the operational metrics and safety profiles of the discussed synthesis strategies, enabling process chemists to select the optimal route based on scale and available infrastructure.

Synthesis RouteKey ReagentsTypical YieldReaction TimeScalabilitySafety Profile & Limitations
Batch Balz-Schiemann 4-Aminophenol, HBF₄, NaNO₂60 - 71%2 - 4 hoursLowPoor: High risk of thermal runaway due to diazonium salt accumulation.
Continuous Flow Balz-Schiemann 4-Aminophenol, HBF₄, NaNO₂~70%< 11 minutesHigh (Kilogram)Excellent: In-situ generation and rapid heat transfer mitigate explosion risks.
Oxidative Hydroxylation 4-Fluorophenylboronic acid, H₂O₂95 - 98%5 hoursMediumGood: Avoids fluorination hazards, but limited by the cost of boronic acid precursors.

References

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor.SciSpace.
  • What is 4-Fluorophenol and how is it synthesized? - FAQ.Guidechem.
  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor.PubMed.
  • The Balz-Schiemann Reaction.Scientific Update - UK.
  • 4-Fluorophenol synthesis.ChemicalBook.
  • Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions.Collect. Czech. Chem. Commun.
  • Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib.ACS Publications.
  • Cas 371-41-5, 4-Fluorophenol.Lookchem.
  • Continuous Flow Chemistry for Scalable Drug Synthesis.AZoLifeSciences.

Sources

Application Note: Protocols for the Handling and Storage of Light-Sensitive Fluorophenol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorophenol compounds are integral to numerous applications in drug discovery and scientific research, valued for their unique chemical properties. However, their inherent photosensitivity presents significant challenges, as exposure to light can induce photodegradation, leading to the formation of impurities and a reduction in compound efficacy.[1][2] This can ultimately compromise experimental results and the integrity of research data. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling and storing these light-sensitive molecules. The protocols outlined herein are designed to mitigate the risks of photodegradation by detailing essential laboratory practices, appropriate storage conditions, and methods for monitoring compound stability. Adherence to these guidelines will ensure the preservation of compound integrity, leading to more reliable and reproducible experimental outcomes.

Introduction: The Challenge of Fluorophenol Photosensitivity

The incorporation of fluorine into phenolic structures significantly alters their physicochemical properties, often enhancing metabolic stability and binding affinity.[3] However, this modification can also increase the molecule's susceptibility to photodegradation. The energy from light, particularly in the ultraviolet (UV) and visible blue spectra (300-500 nm), can be absorbed by the fluorophenol molecule, promoting it to an excited state.[2] This excess energy can initiate chemical reactions, leading to the breakdown of the parent compound and the formation of various degradation products.[1][4]

The consequences of such degradation are multifaceted. In a research context, the presence of unknown impurities can lead to erroneous data and misinterpretation of experimental results. In drug development, the degradation of an active pharmaceutical ingredient (API) can result in a loss of potency and the potential for toxic byproducts to form, posing a significant risk to patient safety.[1][2] Therefore, a robust understanding and implementation of proper handling and storage protocols are not merely best practices but are critical for ensuring scientific validity and the safety of therapeutic agents.

Fundamental Principles of Photodegradation

Photodegradation of fluorophenols is a complex process influenced by several factors, including the wavelength of light, the intensity of the light source, and the chemical environment of the compound (e.g., pH, solvent).[4] The primary mechanism involves the absorption of a photon, which excites an electron to a higher energy state. From this excited state, the molecule can undergo several deactivation pathways, some of which are non-destructive (e.g., fluorescence). However, the energy can also drive chemical reactions, such as bond cleavage or reaction with other molecules, leading to degradation.[5]

Studies have shown that the position of the fluorine atom on the phenol ring can influence the rate and products of photodegradation.[3][4] For instance, the photolysis of fluorophenol model compounds has been observed to yield fluoride as a major product.[4][6] The pH of the solution also plays a critical role, with higher pH values often accelerating the rate of photolysis.[4]

Core Handling and Storage Protocols

To mitigate the risks associated with the photosensitivity of fluorophenol compounds, the following protocols should be strictly adhered to in all laboratory and manufacturing settings.

Laboratory Environment and Illumination

The ideal laboratory environment for handling light-sensitive fluorophenols is one where light exposure can be meticulously controlled.

  • Minimized Light Exposure: Whenever possible, conduct manipulations of fluorophenol compounds in a darkened room or a designated low-light area.[7][8]

  • Safe Lighting: If illumination is necessary, use lighting with longer wavelengths, such as brown-colored lights (wavelengths between 500 nm and 800 nm), which are less energetic and less likely to cause photodegradation.[1][2] Standard fluorescent lighting, which often has a significant blue and UV component, should be avoided.

  • UV Protection: Implement UV filters on windows and light fixtures to minimize exposure to high-energy UV radiation.[9]

Appropriate Containers and Storage Vessels

The choice of container is a critical first line of defense against photodegradation.

  • Opaque and Amber Containers: Always store fluorophenol compounds, both in solid and solution form, in amber-colored or opaque containers that block UV and visible light.[1][2][7] For highly sensitive materials, consider using containers wrapped in aluminum foil for an additional layer of protection.[1][2][7]

  • Material Compatibility: Ensure that the container material is compatible with the fluorophenol compound and any solvents used. For aggressive solvents, fluorinated containers may be appropriate.[10]

  • Airtight Seals: Use containers with tight-fitting caps to prevent exposure to air and moisture, which can also contribute to degradation. For moisture-sensitive compounds, purging the vial with an inert gas like argon or nitrogen before sealing can extend shelf life.[11]

Temperature and Humidity Control

In addition to light, temperature and humidity can also impact the stability of fluorophenol compounds.

  • Controlled Temperature: Store compounds at the recommended temperature, which is often refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.[12][13] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[12] Aliquoting stock solutions into single-use volumes is a highly recommended practice to prevent this.[12]

  • Low Humidity: Store solid compounds in a desiccator to protect them from atmospheric moisture.[12]

Experimental Workflow for Handling Fluorophenol Solutions

The following diagram and protocol outline a self-validating workflow for the preparation and use of fluorophenol solutions, designed to minimize light exposure at every critical step.

G cluster_prep Solution Preparation (Low-Light Environment) cluster_storage Storage cluster_use Experimental Use cluster_qc Quality Control P1 Weigh Solid Compound (Analytical Balance) P2 Dissolve in Appropriate Solvent (Amber Vial) P1->P2 P3 Vortex/Sonicate to Dissolve (Covered with Foil) P2->P3 QC1 Analyze Freshly Prepared Solution (HPLC/UV-Vis) P2->QC1 P4 Aliquot into Single-Use Vials (Amber or Opaque) P3->P4 S1 Store Aliquots at -20°C (Light-Proof Box) P4->S1 U1 Thaw Single Aliquot (In the Dark) S1->U1 QC2 Analyze Stored Aliquot Periodically S1->QC2 U2 Add to Assay (Minimize Light Exposure) U1->U2 U3 Perform Experiment (Cover Plates/Tubes) U2->U3

Figure 1: Recommended workflow for handling light-sensitive fluorophenol solutions.

Protocol 1: Preparation of a Stock Solution
  • Preparation: Work in a room with the lights dimmed or under a safelight.[7] Gather all necessary materials, including the fluorophenol compound, solvent, amber vials, and aluminum foil.

  • Weighing: Accurately weigh the desired amount of the solid fluorophenol compound using an analytical balance.[12] Perform this step quickly to minimize light exposure.

  • Dissolution: Transfer the weighed compound to an appropriately sized amber glass vial.[1] Add the desired volume of a suitable solvent.

  • Mixing: Cap the vial securely and mix by vortexing or sonicating until the compound is fully dissolved. If sonicating, wrap the vial in aluminum foil to protect it from the light of the sonicator display.[2][7]

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into smaller, single-use amber or opaque microcentrifuge tubes.[12] This practice prevents the degradation of the entire stock solution from repeated exposure to light and temperature changes.[12]

  • Storage: Label the aliquots clearly and store them in a light-proof storage box at the recommended temperature (typically -20°C).[11][14]

Monitoring Compound Stability

Regularly assessing the purity of fluorophenol compounds is a crucial aspect of a quality control program. This ensures that any degradation is detected early, preventing the use of compromised material in experiments.

Data Presentation: Analytical Techniques for Stability Assessment
Analytical TechniquePrincipleApplication in Stability MonitoringAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[15]Quantify the parent compound and detect the presence of degradation products.[15]High resolution, sensitivity, and specificity.[15]Requires method development and validation.
UV-Visible Spectroscopy Measures the absorption of UV-Vis light by the analyte.[15]A quick assessment of concentration and potential changes in the chromophore due to degradation.Simple, rapid, and cost-effective.[15]Low specificity; cannot distinguish between the parent compound and impurities with similar absorption spectra.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.[15]Can identify the structure of degradation products and quantify the parent compound (qNMR).[3][6]Provides structural confirmation.[15]Lower sensitivity compared to HPLC; requires a pure reference standard for quantification.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[3]Can identify the molecular weights of degradation products, aiding in their structural elucidation.[3]High sensitivity and provides molecular weight information.More complex and expensive instrumentation.
Protocol 2: HPLC Analysis for Purity Assessment

This protocol provides a general framework for the HPLC analysis of a fluorophenol compound. The specific parameters will need to be optimized for the compound of interest.

  • Sample Preparation:

    • Prepare a "time-zero" sample by diluting a freshly prepared stock solution to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

    • Prepare samples from stored aliquots in the same manner.

    • To identify potential degradation products, a stressed sample can be prepared by intentionally exposing a solution to light (e.g., UV lamp at 254 nm) for a defined period.[15]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength appropriate for the fluorophenol compound.

  • Data Analysis:

    • Compare the chromatograms of the stored samples to the "time-zero" sample.

    • A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

    • The purity of the sample can be calculated as the percentage of the peak area of the parent compound relative to the total peak area of all components in the chromatogram.

Mitigating Fluorescence Quenching

For applications involving the fluorescent properties of fluorophenol compounds, it is important to be aware of fluorescence quenching, a process that decreases the fluorescence intensity.[16]

  • Quenching Mechanisms: Quenching can occur through various mechanisms, including collisional quenching, energy transfer, and complex formation.[16][17] Common quenchers include molecular oxygen and halide ions.[16]

  • Solvent Effects: Solvents, particularly water and alcohols, can quench the fluorescence of organic fluorophores.[8] This is due to the resonant energy transfer from the excited fluorophore to high-energy vibrations of the solvent's O-H groups.[8] When high fluorescence quantum yield is critical, consider using deuterated solvents, which can restore fluorescence.[8]

Conclusion

The successful use of light-sensitive fluorophenol compounds in research and drug development is contingent upon the rigorous implementation of proper handling and storage protocols. By understanding the principles of photodegradation and adhering to the guidelines outlined in this application note, scientists can significantly reduce the risk of compound degradation, thereby ensuring the integrity and reproducibility of their experimental results. A proactive approach to managing these sensitive compounds, including controlled laboratory environments, appropriate storage containers, and regular stability monitoring, is essential for advancing scientific discovery and developing safe and effective pharmaceuticals.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]

  • Industry Herald. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • Medium. (2026, February 26). A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. [Link]

  • ACS Environmental Au. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • National Center for Biotechnology Information. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • National Center for Biotechnology Information. (n.d.). Universal quenching of common fluorescent probes by water and alcohols. [Link]

  • ResearchGate. (n.d.). NMR spectra of 4-fluorophenol photodegradation in the presence of 3.6.... [Link]

  • ResearchGate. (n.d.). Degradation and defluorination of 4-fluorophenol and evolution of hydroquinone by UV as a function of time. [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). [Link]

  • Lab Manager. (2023, June 22). The Importance of Proper Lighting in Laboratory Environments. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • PubMed. (2011, August 30). Enhanced sorption and photodegradation of chlorophenol over fluoride-loaded TiO2. [Link]

  • University of Potsdam. (n.d.). Fluorescence Quenching. [Link]

  • National Center for Biotechnology Information. (2015, November 4). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. [Link]

  • European Patent Office. (1986, July 30). Preparation of 4-fluorophenols - EP 0188848 A1. [Link]

  • Edinburgh Instruments. (2024, May 2). What is Fluorescence Quenching?. [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. [Link]

  • PubMed. (2007, February 15). Degradation of mono-fluorophenols by an acclimated activated sludge. [Link]

  • MDPI. (2022, February 15). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. [Link]

  • National Center for Biotechnology Information. (n.d.). Light-Sensitive Injectable Prescription Drugs. [Link]

  • PubMed. (2015, November 20). Preparation of o-Fluorophenols from Nonaromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Chromatographic Determination of Chlorophenols. [Link]

  • University of Iowa. (n.d.). Photolysis of fluorochemicals: Tracking fluorine, use of UV-LEDs, and computational insights. [Link]

  • Cinestill Film. (2020, September 16). How do I store my chemistry?. [Link]

  • West Pharmaceutical Services. (2020, April 17). Light Sensitive Drug Products Need Protection. [Link]

  • ResearchGate. (2025, August 10). Effect of Fluorescent Light on Quality and Stability of Edible Fats and Oils. [Link]

  • MDPI. (2023, January 16). Effects of Different Irradiance Conditions on Photosynthetic Activity, Photosystem II, Rubisco Enzyme Activity, Chloroplast Ultrastructure, and Chloroplast-Related Gene Expression in Clematis tientaiensis Leaves. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol —a critical amino alcohol intermediate often utilized in the development of adrenergic drugs and beta-agonists—presents several chemoselective and regioselective challenges.

This guide is engineered for researchers and drug development professionals. It deconstructs the synthetic workflow (via a styrene oxide intermediate) and provides field-proven, causality-driven solutions to overcome low yields, poor regioselectivity, and catalyst poisoning.

Synthetic Workflow & Failure Point Mapping

SynthesisWorkflow SM Starting Material 4-Fluoro-3-(prop-1-en-1-yl)phenol Protection Step 1: Phenol Protection (BnBr, K2CO3) SM->Protection Epoxidation Step 2: Epoxidation (mCPBA, CH2Cl2) Protection->Epoxidation Epoxide Intermediate Protected Epoxide Epoxidation->Epoxide Yield Loss: Over-oxidation if unprotected Azidolysis Step 3: Regioselective Azidolysis (NaN3, InCl3) Epoxide->Azidolysis Azido Intermediate 1-Azido-2-hydroxypropyl Deriv. Azidolysis->Azido Yield Loss: Poor regioselectivity without Lewis acid Reduction Step 4: Hydrogenation/Deprotection (H2, Pd/C, MeOH/HCl) Azido->Reduction Product Final Product 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol Reduction->Product Yield Loss: Catalyst poisoning or defluorination

Workflow for the synthesis of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol and key yield loss points.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my epoxidation step so low, and how can I prevent over-oxidation of the phenol?

  • Causality & Mechanism: The starting material contains a highly electron-rich phenol ring. When exposed to electrophilic oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) to form the epoxide, the phenol ring competes for the oxidant. This leads to the formation of quinones or complex polymeric byproducts, drastically reducing the yield of the desired epoxide.

  • Solution: Implement a transient protection strategy. Convert the phenol to a benzyl ether prior to epoxidation. The benzyl group effectively dampens the electron density of the aromatic ring, directing the oxidation exclusively to the alkene. The benzyl group can later be removed in the exact same catalytic hydrogenation step used to reduce the azide, maintaining step economy.

Q2: During the azide ring-opening of the epoxide, I am getting a mixture of regioisomers. How do I improve the regioselectivity for the 1-azido-2-hydroxypropyl intermediate?

  • Causality & Mechanism: The ring-opening of styrene oxide derivatives with sodium azide typically proceeds via an ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     mechanism under basic or neutral conditions. This inherently favors nucleophilic attack at the less sterically hindered position (C2), yielding the unwanted 2-azido-1-hydroxy regioisomer. To reverse this selectivity, the reaction must be forced into an 
    
    
    
    -like transition state.
  • Solution: Introduce a Lewis acid catalyst such as Indium(III) chloride (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) or Titanium tetraisopropoxide (
    
    
    
    ). The Lewis acid coordinates to the epoxide oxygen, weakening the adjacent C-O bonds. Because the benzylic carbon (C1) can stabilize the developing partial positive charge via resonance with the aromatic ring, the azide nucleophile preferentially attacks at C1.
  • Self-Validation Tip: Monitor the reaction via reverse-phase LC-MS. The desired 1-azido isomer typically elutes slightly later than the 2-azido isomer due to differences in the intramolecular hydrogen-bonding network.

Q3: My Pd/C catalyzed hydrogenation of the azido alcohol to the final amino alcohol stalls or gives low yields. What is causing this, and how can I fix it?

  • Causality & Mechanism: Two competing issues cause low yields in this step: catalyst poisoning and reductive defluorination. As the azide is reduced to a primary amine, the basic amine strongly coordinates to the palladium surface, blocking active sites and stalling the reaction[1]. Furthermore, prolonged exposure to

    
     gas over Pd/C can lead to the cleavage of the C-F bond (defluorination), a known side reaction for fluorinated aromatics.
    
  • Solution: Perform the hydrogenation in the presence of 1.1 equivalents of hydrochloric acid (HCl). The acid immediately protonates the newly formed amine into an ammonium salt, preventing it from coordinating to the palladium catalyst[2]. To prevent defluorination, strictly maintain the hydrogen pressure at 1 atmosphere (using a balloon) and run the reaction at ambient temperature (20-25°C) rather than applying heat.

Section 2: Quantitative Data Analysis

To demonstrate the impact of Lewis acid selection on the regioselectivity of the epoxide ring-opening step, refer to the comparative data below.

Table: Effect of Lewis Acids on Epoxide Ring-Opening Regioselectivity Note: Data represents the azidolysis of the protected 4-fluoro-3-(3-methyloxiran-2-yl)phenol intermediate using 1.5 eq


 at 0.2 M concentration.
Catalyst (0.1 eq)SolventTemperature (°C)Total Yield (%)Regioselectivity (C1-Azide : C2-Azide)
NoneDMF8062%15 : 85

MeOH /

6074%35 : 65

THF2588%91 : 9


25 95% 96 : 4
Section 3: Validated Experimental Protocols
Protocol 1: Regioselective Azidolysis of the Epoxide Intermediate

Objective: Synthesize the 1-azido-2-hydroxypropyl intermediate with >95% regioselectivity.

  • Preparation: Dissolve the benzyl-protected epoxide (1.0 eq, 10 mmol) in 50 mL of anhydrous acetonitrile (

    
    ) under an inert nitrogen atmosphere.
    
  • Catalyst Activation: Add Indium(III) chloride (

    
    , 0.1 eq, 1 mmol) to the solution. Stir for 10 minutes at 25°C to allow the Lewis acid to coordinate with the epoxide oxygen.
    
  • Nucleophilic Addition: Slowly add Sodium Azide (

    
    , 1.5 eq, 15 mmol) in portions. Safety Note: Sodium azide is highly toxic and reacts with acids to form explosive hydrazoic acid. Ensure the reaction is strictly kept slightly basic/neutral and perform in a well-ventilated fume hood.
    
  • Reaction Monitoring: Stir the mixture at 25°C for 4–6 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3) until the starting material is fully consumed.

  • Workup: Quench the reaction with 30 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
    
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 1-azido-2-hydroxypropyl intermediate.
    
Protocol 2: One-Pot Hydrogenation and Deprotection

Objective: Reduce the azide to a primary amine and remove the benzyl protecting group without inducing defluorination.

  • Preparation: Dissolve the 1-azido-2-hydroxypropyl intermediate (1.0 eq, 8 mmol) in 80 mL of HPLC-grade Methanol.

  • Acidification: Add concentrated HCl (1.1 eq, 8.8 mmol) dropwise to the solution. This is critical to prevent the resulting amine from poisoning the catalyst[2].

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) to the flask under a gentle stream of Argon to prevent the ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (

    
    ) three times. Maintain the reaction under an 
    
    
    
    balloon (1 atm) at room temperature (25°C). Do not apply heat or high pressure.
  • Reaction Monitoring: Stir vigorously for 12 hours. Monitor via LC-MS to ensure both the reduction of the azide and the cleavage of the benzyl ether are complete[1].

  • Filtration & Recovery: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional Methanol (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from cold Ethanol/Water to obtain the 3-(1-amino-2-hydroxypropyl)-4-fluorophenol hydrochloride salt as a highly pure solid.

References
  • Regioselective ring opening of styrene oxide with different reagents Source: ResearchGate URL
  • One-pot combination of enzyme and Pd nanoparticle catalysis for the synthesis of enantiomerically pure 1,2-amino alcohols Source: RSC Publishing URL
  • Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers Source: RSC Publishing URL

Sources

Resolving solubility issues of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol . It is designed to function as an autonomous, expert-system resource for researchers encountering solubility or stability challenges with this compound.[1]

Status: Operational | Role: Senior Application Scientist | Topic: Solubility & Stability Optimization[1]

Compound Profile & Physicochemical Logic

Before attempting solubilization, it is critical to understand why this molecule behaves poorly in standard buffers.

  • Chemical Nature: Amphiphilic Benzylic Amine / Phenol.[1]

  • Core Structure: A fluorinated phenol ring coupled with a polar amino-alcohol side chain.[1]

  • Ionization Behavior (The "Solubility Trap"):

    • Amine Group (

      
      ):  Protonated (cationic) at neutral pH.[1]
      
    • Phenol Group (

      
      ):  Protonated (neutral) at neutral pH.[1]
      
    • Fluorine Effect: The electron-withdrawing fluorine atom at the 4-position slightly increases the acidity of the phenol, potentially narrowing the stability window.

  • The Problem: While theoretically cationic and soluble at pH 7.4, the Free Base form possesses high crystal lattice energy. If introduced directly into a buffer with insufficient buffering capacity, the local pH at the solid-liquid interface can remain high, preventing protonation and dissolution. Furthermore, the phenolic moiety is highly susceptible to oxidative coupling, often mistaken for precipitation.

Troubleshooting Guide (Q&A Format)

Scenario A: Initial Solubilization Failure

Q: I added the solid powder directly to PBS (pH 7.4), but it remains as floating clumps or a cloudy suspension. Why isn't it dissolving?

A: You are likely working with the Free Base form of the compound. While the molecule should be cationic and soluble at pH 7.4, the kinetics of protonation are slow for the solid crystal lattice in a neutral buffer.

  • The Fix (Acid-Assisted Dissolution): Do not add directly to neutral buffer.[1]

    • Dissolve the compound in a minimal volume of 0.1 M HCl or DMSO first.

    • If using HCl: This converts the free base to the soluble Hydrochloride salt in situ.

    • If using DMSO: This disrupts the crystal lattice.

    • Then dilute slowly into your target buffer.

Scenario B: Color Change & Precipitation

Q: My clear solution turned pink/brown after 4 hours on the bench. Is this precipitation?

A: This is likely oxidative degradation , not simple precipitation. Aminophenols are notoriously unstable in aerobic, neutral-to-alkaline environments.[1] The color change indicates the formation of quinone-imines and subsequent polymerization (similar to melanin formation).[1]

  • The Fix (Antioxidant Shielding):

    • Degas buffers: Use argon/nitrogen-sparged buffers.[1]

    • Add Antioxidants: Supplement your buffer with 0.1% - 0.5% Ascorbic Acid or 1 mM Sodium Metabisulfite .[1]

    • Chelation: Add 1 mM EDTA to sequester trace metal ions (Cu²⁺, Fe³⁺) that catalyze phenolic oxidation.[1]

Scenario C: Stock Solution Crystallization

Q: My 50 mM stock solution in DMSO precipitated after freezing at -20°C.

A: DMSO has a high freezing point (+18.5°C).[1] When it freezes, solutes can be excluded from the crystal lattice ("cryo-concentration"), leading to local supersaturation and precipitation.[1] Upon thawing, redissolution is not always spontaneous.

  • The Fix:

    • Thaw the vial completely at 37°C.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes if visual particulates remain.

    • Pro-Tip: For long-term storage, use 50% DMSO / 50% Water (if concentration allows) or aliquot into single-use vials to avoid freeze-thaw cycles.[1]

Validated Experimental Protocols

Protocol 1: Preparation of a High-Stability Stock Solution (50 mM)

Use this protocol to create a master stock that resists oxidation and precipitation.[1]

ComponentQuantityRole
Compound 9.26 mgActive Solute (MW ~185.[1]2)
Solvent DMSO (Anhydrous)Primary Solvent (Lattice disruption)
Stabilizer 0.1 M HCl (Optional)Protonation Source (if using Free Base)

Step-by-Step:

  • Weigh 9.26 mg of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol into a distinct amber glass vial (protect from light).

  • Add 950 µL of Anhydrous DMSO .

  • Critical Step: Add 50 µL of 1.0 M HCl . This ensures the amine is fully protonated, preventing "free base" precipitation upon later dilution into aqueous media.

  • Vortex until optically clear.

  • Storage: Aliquot and store at -80°C. Stable for 6 months.

Protocol 2: Dilution into Aqueous Assay Buffer

Use this method to prepare working solutions (e.g., 100 µM) for cell culture or enzymatic assays.[1]

  • Prepare Buffer: PBS or HBSS (pH 7.4) containing 100 µM Ascorbic Acid (freshly added).

  • Rapid Dilution: Pipette the buffer into the tube, not the stock into the buffer (if possible), or add stock to buffer while vortexing rapidly. This prevents local concentration hotspots.

  • Limit: Keep final DMSO concentration < 0.5% to avoid cellular toxicity, unless your assay tolerates higher.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solubilization based on the compound's state and the user's observation.

SolubilityLogic Start Start: Solid Compound CheckForm Is it Salt or Free Base? Start->CheckForm SaltForm Salt Form (e.g., HCl) CheckForm->SaltForm Salt FreeBase Free Base CheckForm->FreeBase Free Base DirectBuffer Direct to Buffer (pH < 7) SaltForm->DirectBuffer PreSolubilization Pre-dissolve in DMSO + eq. HCl FreeBase->PreSolubilization CheckOxidation Check Stability DirectBuffer->CheckOxidation PreSolubilization->CheckOxidation Clear Clear Solution CheckOxidation->Clear No Color Change Brown Brown/Pink Solution CheckOxidation->Brown Color Change ActionOxidation Add Ascorbate/EDTA Degas Buffer Brown->ActionOxidation Remedy ActionOxidation->Clear

Caption: Decision tree for selecting the correct solubilization strategy based on the compound's initial form and observed stability issues.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Yes, ethanol is a viable alternative, particularly if DMSO interferes with your specific biological target. However, the solubility limit in ethanol is generally lower (~10-20 mg/mL) compared to DMSO (>50 mg/mL).[1] Ensure you use molecular biology grade (absolute) ethanol.[1]

Q: Why does the pH of my buffer drop when I add the compound? A: If you are using the Hydrochloride salt form, you are essentially adding acid to your buffer. For high concentrations (>1 mM), this can overcome the buffering capacity of weak buffers like 10 mM PBS.

  • Solution: Use a higher capacity buffer (e.g., 50 mM HEPES or Tris) or readjust the pH with dilute NaOH after addition.

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Cell culture media contains iron and copper salts which catalyze the oxidation of aminophenols. The compound will degrade (half-life ~2-6 hours) without protection.[1]

  • Recommendation: Refresh media containing the compound every 4-6 hours or supplement with antioxidants if experimental design permits.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Aminophenol Derivatives. Retrieved March 4, 2026, from [Link][1]

Sources

Technical Support Center: Impurity Management for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

[2][3][4]

Ticket Type: Advanced Troubleshooting & Purification Applicable Compound: 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol (Crude) Chemical Class: Fluorinated Amino-Polyphenol / Benzylic Amine[2][3][4]

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My crude solid has turned from off-white to a pink or dark brown color during storage. Is it degraded? Diagnosis: This is a classic sign of oxidative quinone formation .[1][4] Technical Insight: The combination of an electron-rich phenol ring and a benzylic amine makes this molecule highly susceptible to auto-oxidation.[1][2][3][4] Trace transition metals (Fe, Cu) or exposure to air converts the phenol into a quinone imine or polymerized melanin-like species.[3][4] Action Plan:

  • Immediate: Dissolve in degassed dilute acid (e.g., 1M HCl) containing 0.1% sodium bisulfite (

    
    ) or ascorbic acid. The reducing agent often reverses early-stage oxidation (pink to colorless).[1][2][3][4]
    
  • Prevention: Store the free base under Argon at -20°C. For long-term stability, convert it to the Hydrochloride (HCl) or Tartrate salt , which locks the amine lone pair and reduces oxidation potential.[4]

Q2: HPLC analysis shows a "split peak" or a shoulder on the main peak. Mass spec confirms the same MW (185.2 Da).[1][4] What is this? Diagnosis: You are likely observing diastereomeric impurities .[1][4][5][6] Technical Insight: The side chain contains two chiral centers: C1 (benzylic) and C2 (hydroxyl).[4]

  • Target: (1R,2R) or (1S,2S) [Anti/Threo relationship].

  • Impurity: (1R,2S) or (1S,2R) [Syn/Erythro relationship]. Standard C18 columns often struggle to resolve these without specific mobile phase modifiers. Action Plan:

  • Analytical Fix: Switch to a Phenyl-Hexyl column or use a chiral stationary phase (e.g., Chiralpak IA/IC) to quantify the diastereomeric excess (de).

  • Purification: Diastereomers have different physical properties.[1][4] Recrystallization from Isopropanol/Water (9:1) often preferentially precipitates the anti-isomer (usually the more crystalline form) while the syn-isomer remains in the mother liquor.[1][2][3][4]

Q3: LC-MS shows a persistent impurity at [M-18] (approx. 167 Da).[2][3][4] Is this fragmentation? Diagnosis: While fragmentation happens in the source, if this peak has a distinct retention time, it is a styrene degradation product . Technical Insight: Benzylic alcohols/amines are prone to acid-catalyzed dehydration (elimination of

4Reaction:

234Action Plan:
  • Avoid heating above 40°C during acid hydrolysis steps.[1][4]

  • Neutralize acid streams slowly at low temperature (0–5°C) to prevent thermal elimination.[1][4]

Part 2: Impurity Identification & Removal Workflows
Workflow 1: The "Isoelectric Wash" (Removal of Non-Amphoteric Impurities)

Because your target is amphoteric, you can wash away neutral and non-ionizable impurities by manipulating pH.[1]

StepBuffer / SolventMechanismImpurities Removed
1 Dissolve crude in 1M HCl Protonates amine (

). Target becomes water-soluble.[1][2][3][4][6]
Neutral organics (unreacted fluorophenol starting material) are insoluble.
2 Extract with Ethyl Acetate Organic wash of the acidic aqueous phase.[1][4]Removes non-basic neutrals, phenols without amine chains, and non-polar dimers.
3 Adjust pH to 9.5–10.0 Deprotonates phenol (

) but keeps amine neutral/basic.[3][4]
Target is soluble as phenolate anion.[1][4]
4 Extract with TBME Wash the basic aqueous phase.[1][4]Removes non-acidic basic impurities.
5 Adjust pH to 7.2–7.5 (Isoelectric Point)Zwitterion formation (

/

).[2][3][4] Solubility is lowest here.
TARGET PRECIPITATION . Collect solid.
Workflow 2: Chelation Strategy (Metal Removal)

If the compound was synthesized via catalytic hydrogenation (e.g., reducing a nitro or oxime precursor), Palladium (Pd) or Nickel (Ni) residues will catalyze rapid degradation.[4]

  • Protocol: Add QuadraPure™ TU (Thiourea scavenger) or EDTA (5 mol%) during the final recrystallization step.[4]

  • Test: Ash test or ICP-MS should show <10 ppm metal content.[1][2][3][4]

Part 3: Visualizing the Impurity Pathways

The following diagram illustrates the genesis of common impurities based on the reactivity of the benzylic amine and phenol moieties.

ImpurityPathwaysTargetTarget Molecule(3-(1-Amino-2-hydroxypropyl)-4-fluorophenol)OxidationOxidative Degradation(Quinone Imines / Dimers)Target->Oxidation Air/Metal Exposure(pH > 8)DehydrationDehydration Product(Styrene/Enamine)Target->Dehydration Heat + Acid(- H2O)DiastereomerDiastereomer(Syn/Anti Mismatch)Target->Diastereomer Non-StereoselectiveReductionStartMatStarting Material(4-Fluorophenol / Ketone)StartMat->Target Synthesis(Reductive Amination)

Figure 1: Impurity genesis pathways.[3][4] Green indicates the desired product; Red/Yellow/Blue indicate critical degradation or side-reaction pathways.[1][2][3]

Part 4: Validated Purification Protocol (Recrystallization)

If the isoelectric precipitation (Workflow 1) yields <98% purity, perform this salt-break recrystallization.

Reagents:

  • Crude Base[1][2][3][4][6]

  • L-Tartaric Acid (Resolving agent & stabilizer)[2][3][4][7]

  • Ethanol (Absolute)[3][4]

Procedure:

  • Dissolution: Dissolve 10g crude base in 50 mL Ethanol at 50°C.

  • Salt Formation: Add 1.05 eq of L-Tartaric acid dissolved in warm Ethanol.

  • Cooling: Allow to cool slowly to room temperature, then 0°C.

    • Why? The Tartrate salt often crystallizes with higher diastereomeric purity than the HCl salt for phenylpropanolamine derivatives.[1]

  • Filtration: Filter the white solid. Wash with cold Ethanol.[1][2][4]

  • Free Basing (Optional): If the free base is required, dissolve salt in water, neutralize to pH 7.4 with

    
    , and filter the precipitate.
    
References
  • ChemicalBook. (2024).[1][4] 3-(1-AMINO-2-HYDROXYPROPYL)-4-FLUOROPHENOL Product Properties and CAS 1272731-16-4. Retrieved from [3][4]

  • National Institutes of Health (NIH). (2020).[1][4] Organic Salts of Pharmaceutical Impurity p-Aminophenol. Discusses salt formation (Tartrate/Oxalate) for purifying aminophenols. Retrieved from [3][4]

  • ChemScene. (2024).[1][4] 3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol Structure and Purity Standards. Retrieved from [3][4]

  • Google Patents. (2009).[1][4] Method for preparing 3-amino-4-fluorophenol and related intermediates. CN101450906B.[1][2][4] Retrieved from

Optimizing purification steps to remove regioisomers in fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers optimizing the purification of fluorophenols. It moves beyond standard protocols to address the specific physicochemical anomalies of fluorinated aromatics—specifically the "Ortho Effect"—that render standard C18 chromatography and simple distillation inefficient.

Topic: Optimizing Purification Steps to Remove Regioisomers in Fluorophenol Synthesis Lead Scientist: Senior Application Scientist, Separation Technologies Last Updated: March 4, 2026

Executive Summary: The "Ortho Effect" Challenge

Separating fluorophenol isomers (2-fluoro, 3-fluoro, 4-fluoro) is historically difficult because standard polarity-based methods often fail to resolve them. The key to successful purification lies in exploiting the Ortho Effect :

  • Boiling Point Depression: The 2-fluorophenol (ortho) isomer forms an intramolecular hydrogen bond between the fluorine and the hydroxyl group. This prevents intermolecular bonding, significantly lowering its boiling point compared to the meta and para isomers.

  • Acidity Enhancement: The inductive effect of the ortho-fluorine atom makes 2-fluorophenol significantly more acidic (pKa ~8.7) than 4-fluorophenol (pKa ~9.9).

This guide structures purification based on these two exploitable differentials.

Module 1: Bulk Separation via Distillation

Best for: Removing large quantities of 2-fluorophenol (ortho) from 4-fluorophenol (para).

User Question: I have a crude mixture containing 20% ortho-isomer and 80% para-isomer. Can I use distillation?

Technical Response: Yes, but only if you strictly control the vacuum levels. Unlike non-fluorinated phenols, the boiling point gap between ortho and para isomers is widened by the intramolecular hydrogen bonding of the ortho isomer.

Boiling Point Data:

Isomer Boiling Point (Atm) Structural Cause
2-Fluorophenol (Ortho) ~152°C Intramolecular H-bonding (Chelation) reduces intermolecular attraction.
3-Fluorophenol (Meta) ~178°C Standard intermolecular H-bonding.

| 4-Fluorophenol (Para) | ~185°C | Strong intermolecular H-bonding network. |

Protocol: Vacuum Fractional Distillation

  • Setup: Use a Vigreux column (minimum 20 cm) or a packed column (glass helices) to increase theoretical plates.

  • Vacuum: Apply high vacuum (10–15 mmHg).

    • Target: At 15 mmHg, 2-fluorophenol boils at ~50°C, while 4-fluorophenol boils at ~85°C.

  • Procedure:

    • Heat the bath slowly.

    • Collect the first fraction (Ortho) until the vapor temperature spikes.

    • Critical Step: Switch receivers and collect an intermediate "mixed fraction" (approx. 5% of volume).

    • Collect the final fraction (Para).

Module 2: Chemical Resolution (Dissociation Extraction)

Best for: Polishing steps where distillation is not viable (e.g., small scale or thermal sensitivity).

User Question: My distillation left 5% ortho impurity. How do I remove it without running a column?

Technical Response: You can exploit the pKa difference (~1.2 units) using pH-Controlled Dissociation Extraction . Because the ortho isomer is more acidic, it will ionize and move into the aqueous phase at a lower pH than the para isomer.

The Mechanism:

  • 2-Fluorophenol pKa: 8.7

  • 4-Fluorophenol pKa: 9.9

  • Target pH: 9.0–9.2 (Borate or Carbonate buffer).

    • At pH 9.0, the Ortho isomer is >60% ionized (water-soluble).

    • At pH 9.0, the Para isomer is <15% ionized (organic-soluble).

Protocol: The "pH Swing" Wash

  • Dissolution: Dissolve crude mixture in a non-polar solvent (Dichloromethane or Toluene). Avoid Ether/EtOAc as they dissolve water and reduce selectivity.

  • Buffer Prep: Prepare a 0.5M Borate buffer adjusted to pH 9.0.

  • Extraction:

    • Wash the organic phase with the pH 9.0 buffer (3x volumes).

    • The Ortho isomer preferentially migrates to the aqueous buffer.

  • Recovery:

    • Organic Phase: Contains purified 4-fluorophenol. Dry over MgSO₄ and concentrate.

    • Aqueous Phase: Acidify to pH 2 with HCl and extract with EtOAc to recover the 2-fluorophenol if needed.

Module 3: Chromatographic Resolution (HPLC/Flash)

Best for: Separating Meta/Para isomers or high-purity final polishing.

User Question: I am seeing co-elution of meta and para isomers on my C18 column. What am I doing wrong?

Technical Response: Standard C18 columns separate based on hydrophobicity, which is nearly identical for meta and para regioisomers. You must switch to a stationary phase that interacts with the pi-electron system and the fluorine atoms .

Recommended Stationary Phase: PFP (Pentafluorophenyl) The PFP phase offers "orthogonal selectivity" via three mechanisms:

  • Pi-Pi Interactions: Between the phenyl ring of the analyte and the PFP ring.

  • Dipole-Dipole: Strong interaction between the C-F bonds of the column and the polar functional groups of the analyte.

  • Shape Selectivity: PFP phases are rigid and can discriminate between the steric shape of meta vs. para isomers.

Comparison of Stationary Phases:

Column Type Mechanism Suitability for Regioisomers
C18 (Alkyl) Hydrophobicity Poor. Co-elution common.
Phenyl-Hexyl Pi-Pi + Hydrophobicity Moderate. Better than C18 but may still overlap.

| PFP (Fluoro-Phenyl) | Pi-Pi + Dipole + Shape | Excellent. Gold standard for halogenated aromatics. |

Method Parameters (HPLC):

  • Column: PFP (e.g., Kinetex PFP, ACE C18-PFP).

  • Mobile Phase: Methanol/Water (MeOH provides better pi-interactions than Acetonitrile).

  • Gradient: Shallow gradient (e.g., 40% to 50% MeOH over 20 mins).

Decision Matrix & Workflows
Workflow 1: Selecting the Purification Method

Use this logic gate to determine the most efficient purification route for your specific mixture.

PurificationLogic Start Analyze Crude Mixture (NMR/GC) IsomerType Which Isomers are present? Start->IsomerType OrthoPara Ortho + Para Mixture IsomerType->OrthoPara MetaPara Meta + Para Mixture IsomerType->MetaPara OrthoHigh Ortho > 10% OrthoPara->OrthoHigh OrthoLow Ortho < 10% OrthoPara->OrthoLow Chromatography METHOD 3: PFP Column Chromatography (Exploit Shape/Pi-Pi) MetaPara->Chromatography Hard Separation Distillation METHOD 1: Vacuum Fractional Distillation (Exploit BP: 152°C vs 185°C) OrthoHigh->Distillation Bulk Removal Extraction METHOD 2: pH-Controlled Extraction (Buffer pH 9.0) OrthoLow->Extraction Polishing Distillation->Extraction If purity < 98%

Caption: Decision tree for selecting purification methods based on isomer composition and concentration.

Workflow 2: pH-Controlled Extraction Protocol

Visualizing the chemical separation of Ortho (Acidic) vs Para (Less Acidic).

ExtractionFlow Mix Crude Mix in DCM (Ortho + Para) Wash Wash with Borate Buffer pH 9.0 Mix->Wash PhaseSep Phase Separation Wash->PhaseSep OrgPhase Organic Phase (Contains Para-Isomer) PhaseSep->OrgPhase pKa 9.9 (Unionized) AqPhase Aqueous Phase (Contains Ortho-Isomer) PhaseSep->AqPhase pKa 8.7 (Ionized) FinalPara Dry (MgSO4) & Evaporate Result: Pure 4-Fluorophenol OrgPhase->FinalPara RecoverOrtho Acidify to pH 2 Extract w/ EtOAc Result: Recovered 2-Fluorophenol AqPhase->RecoverOrtho

Caption: Step-by-step workflow for the chemical separation of 2-fluorophenol and 4-fluorophenol using pKa differences.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9707, 2-Fluorophenol. Retrieved from [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Retrieved from [Link]

  • Stenutz, R. Data Sheet: 2-fluorophenol Boiling Point and Properties. Retrieved from [Link]

  • MAC-MOD Analytical. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

  • ResearchGate. Dissociation extraction process for the separation of isomeric organic compounds. Retrieved from [Link]

Technical Support Center: Retention Strategies for Amino-Hydroxypropyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting & Method Development for Polar Basic Analytes Target Audience: R&D Scientists, Method Development Chemists

Introduction: The "Polar-Basic" Paradox

Amino-hydroxypropyl compounds present a distinct chromatographic challenge. Their structure contains dual antagonists to standard Reversed-Phase Liquid Chromatography (RPLC):

  • Amino Group (Basic): Protonated at neutral/acidic pH (

    
    ), leading to ionic repulsion from C18 ligands and secondary interactions with silanols (peak tailing).
    
  • Hydroxypropyl Group (Polar): Increases water solubility, reducing the hydrophobic partition coefficient required for RPLC retention, often causing elution in the void volume (

    
    ).
    

This guide provides a self-validating troubleshooting workflow to address retention loss and peak asymmetry for these specific analytes.

Module 1: Diagnostic Workflow

Before altering mobile phases, identify the root cause of the retention failure. Use this decision tree to select the correct stationary phase chemistry.

TroubleshootingTree Start ISSUE: Poor Retention or Tailing CheckMode Current Mode? Start->CheckMode RPLC Reversed-Phase (C18/C8) CheckMode->RPLC HILIC HILIC Mode CheckMode->HILIC Tailing Peak Tailing > 1.5? RPLC->Tailing VoidVoid VoidVoid RPLC->VoidVoid Yes Washout Broad/Split Peaks? HILIC->Washout Drift Ret. Time Drift? HILIC->Drift Void Elutes in Void (t0)? Dewetting Cause: Phase Dewetting Action: Switch to AQ-C18 or HILIC Silanol Cause: Silanol Interaction Action: High pH (>10) or Buffer >20mM Tailing->Silanol Yes Solvent Cause: Solvent Mismatch Action: Diluent must be ≥75% ACN Washout->Solvent Yes Equil Cause: Water Layer Formation Action: Equilibrate 20+ Col. Vols Drift->Equil Yes VoidVoid->Dewetting Yes

Figure 1: Diagnostic decision tree for isolating retention and peak shape issues in polar-basic separations.

Module 2: The HILIC Solution (Preferred Method)

For amino-hydroxypropyl compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to RPLC. In HILIC, water is the "strong" solvent, and the mechanism relies on the analyte partitioning into a water-enriched layer on the stationary phase surface.

The Mechanism

Unlike RPLC, where retention is driven by hydrophobicity, HILIC retention is driven by polarity.[1] The amino-hydroxypropyl analyte partitions from the acetonitrile-rich mobile phase into the stagnant water layer adsorbed on the polar stationary phase (Silica, Amide, or Zwitterionic).

HILIC_Mechanism Stationary Polar Stationary Phase (Amide/Silica) WaterLayer Stagnant Water Layer (Enriched) Stationary->WaterLayer Adsorption Analyte Amino-Hydroxypropyl Analyte Analyte->Stationary Electrostatic Interaction (if charged) Analyte->WaterLayer Retained here Mobile Bulk Mobile Phase (>80% ACN) Mobile->WaterLayer Partitioning

Figure 2: HILIC retention mechanism showing the critical partitioning into the water layer.

HILIC Protocol for Amino-Hydroxypropyls

Objective: Achieve


 and Symmetry Factor 

.
  • Column Selection:

    • First Choice: Amide-bonded phase (e.g., TSKgel Amide-80, Waters XBridge Amide). Why? High stability, excellent retention of hydroxy groups, and the amide functionality masks silanols, reducing tailing for amines.

    • Second Choice: Zwitterionic (ZIC-HILIC). Why? 1:1 charge balance provides unique selectivity for charged amines.

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).

    • Solvent B: 100% Acetonitrile (ACN).

    • Critical Note: Never use pure water; always maintain buffer strength (min 5-10 mM overall) to suppress ion-exchange interactions.

  • Isocratic Starting Point:

    • Start at 90% B / 10% A .

    • If retention is too high (

      
      ), increase water content (Solvent A).
      
FAQ: HILIC Issues

Q: My peaks are splitting or look like "fronting." A: Check your sample diluent. In HILIC, injecting a sample dissolved in 100% water is like injecting hexane in RPLC—it is a "strong solvent" injection.

  • Fix: Dissolve sample in 75% ACN / 25% Buffer . If solubility is an issue, dissolve in minimal water and dilute rapidly with ACN.

Q: Retention times are drifting downwards over sequential runs. A: HILIC columns require longer equilibration than RPLC to re-establish the water layer.

  • Fix: Ensure at least 20 column volumes of equilibration time between gradient runs.

Module 3: Reversed-Phase (RPLC) Strategies

If you must use RPLC (e.g., for MS compatibility or legacy methods), standard C18 will likely fail due to "dewetting" (pore clearing) or lack of retention.

Strategy A: Ion-Pairing Chromatography (IPC)

Add an anionic ion-pairing reagent to the mobile phase. The reagent binds to the basic amino group, forming a neutral, hydrophobic complex that retains on the C18 chain.

  • Reagent: Heptafluorobutyric acid (HFBA) or Sodium Octanesulfonate.

  • Concentration: 5–10 mM.

  • Risk: IPC reagents are "sticky" and can permanently contaminate LC-MS systems (signal suppression). Use dedicated columns.

Strategy B: High pH Stable Columns

Amino groups are basic.[2] At low pH (standard RPLC), they are positively charged (polar). At high pH (pH >


), they become neutral (hydrophobic).
  • Protocol:

    • Select a hybrid-particle column (e.g., Waters BEH C18, Agilent Poroshell HPH) rated to pH 11-12.

    • Use 10 mM Ammonium Bicarbonate (pH 10.5) as the aqueous phase.

    • At this pH, the amino group deprotonates, significantly increasing retention on C18.

Module 4: Mixed-Mode Chromatography

When RPLC fails to retain and HILIC peak shapes are difficult to control, Mixed-Mode Chromatography (MMC) is the authoritative solution.

Mechanism: Combines a hydrophobic alkyl chain (C18) with a tethered ion-exchange group (SCX - Strong Cation Exchange) on the same ligand.

FeatureRPLCHILICMixed-Mode (C18 + SCX)
Primary Interaction HydrophobicPartitioning (Polarity)Hydrophobic + Electrostatic
Retention Control % Organic% WaterBuffer Strength & pH
Salt Tolerance HighLowModerate
Best For Non-polar compoundsHighly polar / HydrophilicCharged Hydrophobic/Polar Hybrids

Recommendation: For amino-hydroxypropyl compounds, use a C18/SCX Mixed-Mode column (e.g., SIELC Primesep 100).

  • Mobile Phase: ACN / Water / 0.1% TFA.

  • Control: The acid (TFA) suppresses the silanols, while the SCX groups on the column actively retain the amino group of the analyte.

References

  • Agilent Technologies. (2022). HILIC Chromatography: When and How? A guide to HILIC mechanism and method development.

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[1][3][4][5][6][7][8][9][10] Overview of polar retention strategies including HILIC and Mixed-Mode.

  • McCalley, D. V. (2017). Understanding and managing peak shapes for basic solutes in reversed-phase HPLC. Journal of Chromatography A. (Cited for silanol interaction mechanisms).

  • SIELC Technologies. Polar Compounds Retention Strategies. Detailed breakdown of mixed-mode mechanisms for polar-basic analytes.

Sources

Strategies for preventing racemization during synthesis of the compound

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Synthesis Support Hub. This guide is designed for researchers and process chemists encountering loss of optical purity during the synthesis of chiral drugs and peptides. Unlike standard protocols, this center focuses on the mechanistic causes of racemization and provides self-validating strategies to prevent it.

⚠️ Critical Alert: The Two Primary Mechanisms

Before troubleshooting, you must identify how your compound is racemizing. In 90% of drug development cases, racemization occurs via one of two pathways during the activation or basic handling steps.

The 5(4H)-Oxazolone Pathway (Activated Carboxylates)[1]
  • Context: Occurs primarily during the coupling of N-protected amino acids (especially at the C-terminus) or chiral carboxylic acids.

  • The Trigger: Activation of the carboxyl group (e.g., by carbodiimides like DCC/DIC) creates a highly reactive O-acylisourea.[1]

  • The Failure Mode: The carbonyl oxygen of the amide backbone attacks the activated carboxylate, forming a 5-membered oxazolone ring. The

    
    -proton on this ring is highly acidic (pKa ~9), allowing weak bases to deprotonate it, destroying chirality.
    
Direct Enolization (Base-Catalyzed)
  • Context: Occurs in presence of excess base, particularly with specific residues (Cysteine, Histidine, Phenylglycine) or alpha-chiral aldehydes/ketones.

  • The Trigger: Strong or unhindered bases abstract the proton directly from the chiral alpha-carbon.

  • The Failure Mode: Formation of a planar enolate intermediate which reprotonates indiscriminately from either face.

🔬 Module 1: Optimization of Coupling Reagents

Issue: "I am observing epimerization during the coupling of my chiral acid/peptide."

The Solution: The "Intercept" Strategy

You must intercept the reactive O-acylisourea intermediate before it can cyclize into an oxazolone. This is the role of additives.[1][2][3][4][5]

Recommendation: Switch from HOBt to Oxyma Pure . While HOBt (1-Hydroxybenzotriazole) is the traditional standard, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) offers superior suppression of racemization and is non-explosive.[6][7]

Comparative Mechanism: Oxazolone vs. Additive Interception

RacemizationPathways Start Activated Carboxylate (O-acylisourea) Oxazolone 5(4H)-Oxazolone (High Racemization Risk) Start->Oxazolone Slow Cyclization ActiveEster Stable Active Ester (Oxyma-Ester) Start->ActiveEster Fast Interception (Kinetic Control) Racemic Racemic Product (50:50 L/D) Oxazolone->Racemic Base-Catalyzed Epimerization Additive Additive (Oxyma/HOBt) Additive->ActiveEster Product Optically Pure Product (>99% ee) ActiveEster->Product Aminolysis

Figure 1: Kinetic competition between the racemization-prone oxazolone pathway (red) and the stabilizing additive pathway (green).

FAQ: Coupling Reagents

Q: I am using HATU but still seeing racemization. Why? A: HATU is extremely reactive. While efficient, its high reactivity can sometimes outpace the acylation, leaving the activated species vulnerable to base-catalyzed abstraction if the amine is slow to react.

  • Fix: Switch to DIC (Diisopropylcarbodiimide) + Oxyma Pure . This combination allows for a "pre-activation" equilibrium that favors the stable active ester over the oxazolone [1].

Q: Can I use HOBt if Oxyma is unavailable? A: Yes, but ensure it is hydrated. Anhydrous HOBt is explosive.[8] However, data indicates Oxyma/DIC yields lower epimerization rates (e.g., <1% for Z-Phg-Pro-NH2 vs 9.3% with HOBt) [2].[8]

🧪 Module 2: Base Selection & Handling

Issue: "My Cysteine or Histidine residues are losing chirality."

The Solution: Steric Shielding

Cysteine (Cys) is unique; its sulfur atom stabilizes the alpha-carbanion, making the alpha-proton highly acidic. Standard bases like Diisopropylethylamine (DIPEA) can be too strong/unhindered.[5]

Protocol Change: Replace DIPEA/NMM with 2,4,6-Collidine (TMP) . Collidine is a weak, sterically hindered base that is sufficient to deprotonate the incoming amine but too bulky to abstract the alpha-proton of the activated amino acid [3].

Base Selection Matrix
BasepKa (Conj.[8] Acid)Steric HindranceRisk LevelRecommended Use
Triethylamine (TEA) 10.7Low🔴 HighAvoid in chiral couplings.
DIPEA (Hünig's Base) 10.5Medium🟡 ModerateStandard couplings (non-sensitive).
NMM (N-Methylmorpholine) 7.4Low/Medium🟡 ModerateAlternative if DIPEA fails; weaker base.
2,4,6-Collidine 7.4High🟢 LowBest for Cys, His, and Phg.
Experimental Protocol: Low-Racemization Cysteine Coupling

Standard Fmoc-SPPS cycles often fail here. Use this modified protocol.

  • Dissolution: Dissolve Fmoc-Cys(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DCM/DMF (1:1). Note: The addition of DCM lowers solvent polarity, stabilizing the alpha-proton.

  • Activation: Add DIC (3.0 eq).[2] Do NOT pre-activate for >2 minutes. Long pre-activation times favor oxazolone formation.

  • Base Addition: Add Collidine (3.0 eq) immediately before adding to the resin/amine.

  • Coupling: React for 60 minutes at room temperature . Avoid microwave heating for Cys/His couplings.

📉 Module 3: Troubleshooting Workflow

Issue: "I have verified my reagents, but the enantiomeric excess (ee%) is still dropping."

Follow this logic tree to isolate the variable causing the loss of purity.

Troubleshooting Start Racemization Detected (< 95% ee) CheckResidue Is the residue Cys, His, or Phg? Start->CheckResidue UseCollidine Switch Base to Collidine Reduce Temp to 25°C CheckResidue->UseCollidine Yes CheckCoupling Check Coupling Reagent CheckResidue->CheckCoupling No CheckSolvent Solvent Polarity? Switch to DCM/DMF (1:1) UseCollidine->CheckSolvent Retest Retest Purity (Marfey's/Chiral HPLC) CheckSolvent->Retest SwitchOxyma Switch to DIC/Oxyma Eliminate Pre-activation CheckCoupling->SwitchOxyma SwitchOxyma->Retest

Figure 2: Step-by-step diagnostic workflow for isolating racemization causes.

📊 Module 4: Analytical Verification

Question: "How do I prove the racemization happened during synthesis and not during analysis?"

Standard hydrolysis (6N HCl, 110°C) induces racemization (~0.1 - 0.5% per hour). You must use controls.

Recommended Method: Marfey’s Analysis (FDAA)

  • Hydrolysis: Hydrolyze peptide (6N HCl). Critical: Run a standard L-amino acid control alongside to quantify hydrolysis-induced racemization.

  • Derivatization: React hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Separation: FDAA converts enantiomers into diastereomers, which are easily separable on standard C18 HPLC columns (no expensive chiral columns required).

  • Calculation:

    
    
    (Subtract the %D found in your L-standard control).
    

References

  • Subirós-Funosas, R., et al. (2009).[6] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[6] Chemistry – A European Journal.[6]

  • Merck Millipore. "Novabiochem® Letters: Oxyma Pure - The new standard in peptide coupling."

  • Han, Y., et al. (1997). "Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry.

  • BenchChem Technical Support. "Strategies to Prevent Racemization During Peptide Synthesis."

Sources

Troubleshooting mass spectrometry ionization failure for fluorinated phenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Mass Spectrometry Ionization Failure for Fluorinated Phenols Role: Senior Application Scientist, Mass Spectrometry Center of Excellence

Introduction: The Fluorine Paradox

As researchers, we often assume that adding fluorine to a phenol will enhance its detection in negative mode Electrospray Ionization (ESI-). Theoretically, this is sound: fluorine is highly electronegative, pulling electron density away from the aromatic ring, lowering the


 of the phenolic hydroxyl group, and stabilizing the phenoxide anion (

).

However, you are likely reading this because your signal is non-existent or erratic.

The Reality: While fluorination increases acidity (good for ionization), it simultaneously increases hydrophobicity (bad for ESI solvation). If you have a pentafluorophenol or a trifluoromethyl-substituted phenol, the molecule may be too non-polar to reside on the surface of the ESI droplet effectively, or it may be suffering from gas-phase discharge.

This guide moves beyond basic "check your connections" advice. We will troubleshoot the chemistry of the ionization process itself.

Phase 1: Mobile Phase Chemistry (The "Secret Weapon" Protocol)

If you are using standard 0.1% Formic Acid, stop immediately . You are suppressing the very ion you are trying to create. Phenols require a basic environment to deprotonate.

The Protocol: Switch your aqueous mobile phase to 1mM Ammonium Fluoride (


) .

Why this works: While Ammonium Hydroxide (


) is the standard base, Ammonium Fluoride is superior for fluorinated phenols. In the gas phase, the fluoride ion (

) is a "superbase." It has a higher proton affinity in the desolvation droplet than hydroxide, aggressively stripping the proton from the phenol to form the desired

ion.

Comparative Data: Signal Intensity by Additive

Mobile Phase AdditivepH EnvironmentIonization Efficiency (Relative)Mechanism
0.1% Formic Acid Acidic (~2.7)< 5% (Suppression)Protons suppress

formation.
10mM Ammonium Acetate Neutral (~6.8)40-60%Weak buffering; insufficient deprotonation.
0.1% Ammonium Hydroxide Basic (~10.5)100% (Baseline)Standard deprotonation.
1mM Ammonium Fluoride Basic (~6.2*)200-2200% Fluoride-mediated proton abstraction.

*Note:


 does not raise bulk pH as high as 

, but acts as a stronger base during the desolvation process.

Phase 2: Ion Source Decision Matrix

If mobile phase optimization fails, the issue is likely the polarity mismatch . Highly fluorinated phenols (e.g., Pentafluorophenol) behave more like hydrocarbons than polar analytes.

The Logic:

  • ESI (Electrospray Ionization): Relies on solution-phase chemistry. If your compound is too hydrophobic, it stays in the center of the droplet and doesn't desorb into the gas phase.

  • APCI (Atmospheric Pressure Chemical Ionization): Relies on gas-phase chemistry. The solvent is evaporated before ionization. If your compound is volatile and non-polar, APCI is the correct choice.[1]

Troubleshooting Workflow Diagram

Ionization_Troubleshooting Start Start: No Signal for Fluorinated Phenol Check_pKa Step 1: Check Acidity Is pKa < 7? Start->Check_pKa Optimize_ESI Step 2: Optimize ESI- Use 1mM NH4F in Water Check_pKa->Optimize_ESI Yes (Acidic) Derivatize Step 5: Derivatization (Dansyl Chloride) Check_pKa->Derivatize No (Weakly Acidic) Check_LogP Step 3: Check Hydrophobicity Is LogP > 3.5? Optimize_ESI->Check_LogP Still No Signal Success Signal Detected Optimize_ESI->Success Signal Found Switch_APCI Step 4: Switch to APCI- (Gas Phase Ionization) Check_LogP->Switch_APCI Yes (Hydrophobic) Check_LogP->Derivatize No (Polar but silent) Switch_APCI->Success Derivatize->Success

Figure 1: Decision tree for isolating the cause of ionization failure. Note the pivot to APCI for hydrophobic species.

Phase 3: The "Nuclear Option" – Dansyl Chloride Derivatization

If direct ionization (ESI or APCI) yields poor sensitivity (LOD > 10 ng/mL), you must derivatize. Fluorinated phenols often lack the "chargeability" needed for trace detection.

The Fix: React the phenol with Dansyl Chloride (DNS-Cl) .[2] This attaches a dimethylaminonaphthalene sulfonyl moiety.[3][4]

  • Result: The molecule becomes easily ionizable in Positive Mode (ESI+) due to the tertiary amine on the dansyl group.[4]

  • Gain: Sensitivity often increases by 100-1000x .

Standard Operating Procedure (SOP): Dansylation

  • Preparation: Mix

    
     of sample (in ACN) with 
    
    
    
    of 100 mM Sodium Bicarbonate buffer (pH 10.5).
  • Reagent Addition: Add

    
     of Dansyl Chloride solution (1 mg/mL in Acetone or ACN).
    
  • Incubation: Heat at 60°C for 10-15 minutes . (Heat is critical to drive the reaction with sterically hindered fluorinated phenols).

  • Quenching: Stop reaction with

    
     of 250 mM NaOH or an amine solution to scavenge excess DNS-Cl.
    
  • Analysis: Inject into LC-MS/MS in ESI Positive Mode . Look for the parent mass + 233 Da.

Reaction Mechanism Visual

Dansyl_Reaction Phenol Fluorinated Phenol (Poor ESI- Signal) R-OH Conditions Conditions pH 10.5, 60°C 15 mins Phenol->Conditions Dansyl Dansyl Chloride (Reagent) DNS-Cl Dansyl->Conditions Product Dansylated Phenol (Strong ESI+ Signal) R-O-DNS Conditions->Product MS_Detect Detection [M+H]+ (Positive Mode) Product->MS_Detect

Figure 2: Workflow for converting silent phenols into high-sensitivity ESI+ targets.

Frequently Asked Questions (FAQs)

Q: I see a strong peak in my UV detector (254 nm), but zero signal in MS ESI-. Why? A: This confirms the compound is eluting but not ionizing. This is a classic "Ion Suppression" or "Wrong Chemistry" issue.

  • Check the Matrix: Are co-eluting lipids suppressing the signal? (Try a diverter valve).

  • Check the pH: If your mobile phase is acidic, the phenol is protonated (neutral) and invisible to the MS. Switch to

    
     or 
    
    
    
    .

Q: Can I use Methanol instead of Acetonitrile? A: For Negative Mode ESI, Methanol is preferred . Protic solvents (MeOH) stabilize the phenoxide anion better than aprotic solvents (ACN) in the gas phase. However, if you are doing the Dansyl reaction (Phase 3), ACN is preferred for the reaction solvent to prevent hydrolysis of the reagent.

Q: My fluorinated phenol is volatile. ESI is failing. A: ESI requires the analyte to be in the liquid phase until the very last moment. Volatile fluorinated compounds may evaporate from the droplet before they acquire a charge. Switch to APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization). These techniques ionize in the gas phase and are ideal for volatile, non-polar species.

Q: I am seeing a mass shift of +19 Da in my spectrum. What is this? A: If you are using Ammonium Fluoride (


), you are likely seeing the 

adduct. This is common. You can quantify on this adduct, but ensure your collision energy in MS/MS is optimized to strip the fluoride if you need the parent ion for fragmentation.

References

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains. Source: National Institutes of Health (NIH) / PubMed Context: Validates the 2-22 fold sensitivity increase in negative mode ESI. URL:[Link]

  • Determination of alkylphenols in water samples using LC-MS/MS after pre-column derivatization with dansyl chloride. Source: Journal of Chromatography A (via ResearchGate) Context: Defines the gold-standard protocol for phenol derivatization to improve LOD. URL:[Link]

  • Atmospheric pressure chemical ionization (APCI) of fluorinated phenols. Source: NASA Technical Reports Server Context: Explains the mechanism of proton abstraction and why APCI works for these specific hydrophobic molecules. URL:[Link]

  • Techniques To Enhance Negative Mode ESI in LC-MS. Source: HPLC Tools / Bill Letter Context: Practical advice on solvent selection (IPA/MeOH) and pH adjustment for negative mode. URL:[Link]

Sources

Overcoming hygroscopic challenges during the weighing of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling highly sensitive pharmaceutical intermediates. Here, we address the specific physicochemical challenges of weighing 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol , providing field-proven, self-validating methodologies to ensure compliance with stringent pharmacopeial standards.

Mechanistic Context: The Causality of Hygroscopicity

To troubleshoot weighing errors, we must first understand the molecular behavior of the target compound. 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol possesses a highly interactive molecular architecture:

  • Hydrogen Bond Donors/Acceptors: The molecule contains a primary amine (-NH₂), an aliphatic hydroxyl group (-OH), a phenolic hydroxyl group, and a highly electronegative fluorine atom (-F).

  • Atmospheric Scavenging: When exposed to ambient air, this dense network of functional groups rapidly forms intermolecular hydrogen bonds with atmospheric water vapor (

    
    ).
    

This spontaneous moisture adsorption causes a continuous, dynamic increase in the sample's mass during the weighing process. If unmitigated, this phenomenon violates the strict repeatability and accuracy mandates of1[1], leading to severe dosing inaccuracies in downstream pharmacokinetic or synthetic assays.

Troubleshooting FAQs

Q: Why does the analytical balance reading continuously drift upward when I weigh this compound? A: An upward mass drift is the hallmark of hygroscopicity. Because 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol actively scavenges moisture from the air, the balance is recording the combined mass of the compound plus the continuously accumulating water weight. 2 recommend minimizing atmospheric exposure by using stoppered containers and completing readings within 60 seconds[2].

Q: Can I simply lower the laboratory humidity to <20% RH to prevent moisture absorption? A: No, this introduces a secondary failure mode: Static Electricity . While low humidity prevents moisture uptake, environments below 40% RH strip moisture from surfaces, allowing static charges to build up on the powder and glass/plastic weighing vessels[3]. Static fields interact with the electromagnetic force cell of the balance, causing random, erratic fluctuations in the readout. A balance must be struck (e.g., maintaining 40%–50% RH while utilizing an anti-static ionizer)[3].

Q: What is the most compliant method to transfer this compound without exposing it to the environment? A: The definitive solution is "Weighing by Difference." Instead of placing the bare powder on a weighing boat, the compound is kept inside a sealed weighing bottle. You weigh the full, sealed bottle, remove an estimated portion into your reaction flask, and then re-weigh the sealed bottle. The difference in mass dictates the exact amount transferred, completely isolating the measurement from environmental moisture[4].

Quantitative Data & Compliance Parameters

To ensure your setup meets regulatory standards, calibrate your environment and equipment against the following parameters derived from 5[5] and 6[6]:

ParameterTarget / LimitScientific RationaleRegulatory Source
Repeatability Standard Deviation ≤ 0.10%Ensures consistent dosing across multiple replicates.USP <41>
Accuracy ± 0.10% of Test WeightVerifies the balance's internal calibration against standard weights.USP <41>
Environmental RH 40% – 50%Optimal window: High enough to dissipate static, low enough to slow hygroscopic kinetics.USP <1251>
Drift Tolerance < 0.01 mg / 30 secondsSelf-validating metric confirming the sample is successfully isolated from the environment.USP <1251>

Diagnostic Workflow

Use the following logical framework to diagnose and resolve mass instability during your weighing procedures.

HygroscopicTroubleshooting Start Start Weighing: 3-(1-Amino-2-hydroxypropyl) -4-fluorophenol Observe Monitor Balance Readout for 30s Start->Observe DriftCheck Is Mass Drifting Continually Upward? Observe->DriftCheck Moisture Moisture Absorption Detected DriftCheck->Moisture Yes StaticCheck Is Mass Fluctuating Randomly? DriftCheck->StaticCheck No Action Switch to 'Weighing by Difference' in Stoppered Vessel Moisture->Action Action->Observe Re-weigh Ionizer Deploy Anti-Static Ionizer & Grounding StaticCheck->Ionizer Yes Success Stable Mass Recorded (Drift < 0.1%) StaticCheck->Success No Ionizer->Observe Re-weigh

Workflow for diagnosing and resolving mass instability during hygroscopic compound weighing.

Experimental Protocol: Self-Validating "Weighing by Difference"

This protocol is designed as a self-validating system . By verifying mass stability at the final step, the protocol inherently proves that environmental contamination has been successfully prevented.

Prerequisites:

  • Analytical balance (0.01 mg readability or better) calibrated per1[1].

  • Glass weighing bottle with a ground-glass stopper.

  • Anti-static U-electrode or point ionizer.

Step 1: Environmental & Equipment Equilibration

  • Ensure the laboratory environment is stable (40-50% RH, constant temperature).

  • Place the sealed vial of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol and the clean, dry weighing bottle next to the balance for 30 minutes to achieve thermal equilibrium. Causality: Temperature differentials create micro-convection currents inside the balance draft shield, causing artificial weight fluctuations.

Step 2: Initial Mass Capture (M1)

  • Inside a desiccator or glove bag, transfer an excess amount of the compound into the weighing bottle and secure the ground-glass stopper.

  • Pass the sealed bottle through the anti-static ionizer to neutralize surface charges.

  • Place the sealed bottle on the center of the balance pan. Close the draft shield.

  • Wait for the stability indicator. Record this initial mass as M1 .

Step 3: Rapid Transfer

  • Remove the weighing bottle from the balance.

  • Holding the bottle over your receiving vessel (e.g., a volumetric flask), carefully remove the stopper and tap the desired amount of powder into the vessel.

  • Immediately replace the stopper to seal the remaining powder from the atmosphere.

Step 4: Final Mass Capture (M2) & System Validation

  • Place the sealed weighing bottle back onto the balance pan. Close the draft shield.

  • Self-Validation Check: Observe the readout for 30 seconds. If the mass remains stable (drift < 0.01 mg), the system is validated—moisture was successfully excluded.

  • Record this final mass as M2 .

Step 5: Calculation Calculate the exact mass of the transferred compound using the formula: Transferred Mass = M1 - M2

References

  • USP 41 Weighing Requirements for Balances | Troemner - The Lab Depot |1

  • USP 41 - Revision 2026 | Certificates, Webinars, Service | Mettler Toledo | 5

  • General Chapters: <1251> WEIGHING ON AN ANALYTICAL BALANCE | USP BPEP | 6

  • <1251> WEIGHING ON AN ANALYTICAL BALANCE / General Information | Precisa | 4

  • 3 Reasons for Inaccurate Weighing Of Analytical Balance | Drawell Analytical | 3

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D | WuXi AppTec |2

Sources

Validation & Comparative

Comparative Guide: NMR Assignment Strategy for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product/Topic: 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol (AHFP). Application: Structural validation of fluorinated catecholamine analogs/metabolites. The Challenge: The simultaneous presence of a fluorine atom, a phenolic hydroxyl, and an amino-alcohol side chain creates a complex spin system. Standard assignment protocols often fail due to


 coupling interferences and solvent-dependent proton exchange.

The Comparison: This guide compares two distinct acquisition methodologies:

  • Method A (Rapid Screening): Methanol-

    
     (MeOD) – Best for backbone verification and sharp resolution.
    
  • Method B (Structural Validation): DMSO-

    
     – Essential for full characterization, stereochemical assessment, and observing exchangeable protons (-OH, -NH
    
    
    
    ).

Structural Analysis & Spin System Logic

Before acquisition, the researcher must deconstruct the molecule into magnetically active fragments. The fluorine atom at position 4 is the dominant perturbing factor.

The Fluorine Effect ( )

Fluorine-19 (spin 1/2, 100% abundance) acts as a "second magnet" in the ring. Unlike standard alkyl-phenols, the aromatic signals in AHFP will not appear as simple singlets or doublets. They will be split by both protons (


) and fluorine (

).
  • H5 (Ortho to F): Expect a large coupling (

    
    ).
    
  • H2/H6 (Meta to F): Expect smaller couplings (

    
    ).
    
  • Carbon Backbone: The

    
     spectrum will show doublets for nearly all ring carbons, with 
    
    
    
    reaching
    
    
    .
The Chiral Center

The side chain contains two chiral centers (C1' and C2'). If the sample is a diastereomeric mixture (e.g., erythro/threo), Method B (DMSO-


) is required to resolve the distinct -OH and -NH proton environments, which often overlap in MeOD.

Comparative Methodology: Solvent Selection

The choice of solvent dictates the visibility of critical structural features.

FeatureMethod A: Methanol-

(MeOD)
Method B: DMSO-

Exchangeable Protons Invisible. -OH and -NH

exchange with D from solvent.
Visible. Sharp signals (usually) for Phenolic OH, Aliphatic OH, and NH

.
Resolution High. Viscosity is low; lines are sharp.Medium. Higher viscosity causes broader lines; requires temperature control (300K+).
Spectral Complexity Simplified. No OH/NH couplings.Complex. Vicinal coupling (CH-OH, CH-NH) splits aliphatic signals further.
Use Case Purity checks, concentration verification.De novo structure elucidation, stereochemistry.

Expert Verdict: For full structural assignment of AHFP, Method B (DMSO-


) is mandatory . Method A should only be used for rapid purity checks.

Experimental Protocol (Method B: DMSO- )

Sample Preparation
  • Mass: Weigh 5–10 mg of AHFP.

  • Solvent: Add 600 µL of DMSO-

    
     (99.9% D).
    
    • Critical Step: Ensure the solvent is dry (ampule preferred). Water traces will broaden exchangeable protons, mimicking dynamic exchange and ruining the assignment.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors caused by glass camber.

Acquisition Parameters (600 MHz equivalent)
  • 
     (1D):  Pulse angle 30°, relaxation delay (
    
    
    
    )
    
    
    s to allow relaxation of aromatic protons.
  • 
     (1D):  Power-gated decoupling (WALTZ-16). Scans 
    
    
    
    due to splitting of signal intensity by F.
  • 
     (1D):  Essential for confirming the F-substitution pattern.
    
  • 2D Suite:

    • COSY: To trace the propyl chain (H1'

      
       H2' 
      
      
      
      H3').
    • HSQC (Multiplicity-Edited): To distinguish CH/CH

      
       (up/red) from CH
      
      
      
      (down/blue).
    • HMBC: To link the side chain to the aromatic ring (H1'

      
       C3 correlation).
      

Predicted Spectral Data (Reference Values)

Note: Values are high-confidence estimates based on chemometric additivity rules for fluorinated phenols in DMSO-


. Actual shifts may vary 

ppm based on concentration and temperature.
Table 1: NMR Assignment (DMSO- )
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
OH (Phenolic) 9.60s (br)-Deshielded, H-bonded to DMSO.
H5 (Aromatic) 6.95dd

Ortho to F (large splitting).
H2 (Aromatic) 6.75dd

Meta to F, Meta to H6.
H6 (Aromatic) 6.60ddd

Ortho to H5, Meta to H2/F.
OH (Aliphatic) 5.10d

Coupled to H2'.
H2' (Methine) 3.85m-Chiral center, coupled to OH.
H1' (Methine) 2.90m-Alpha to amine and ring.
NH

1.8 - 2.5br s-Broad due to quadrupole/exchange.
H3' (Methyl) 1.05d

Terminal methyl doublet.
Table 2: NMR Assignment (DMSO- )
PositionShift (

, ppm)
Splitting (

)
Assignment Logic
C4 154.5d (

Hz)
Ipso to F. Major doublet.
C1 151.0d (

Hz)
Phenolic carbon.
C3 132.0d (

Hz)
Ortho to F , substituted.
C5 115.5d (

Hz)
Ortho to F , unsubstituted.
C6 118.0d (

Hz)
Meta to F.
C2 114.5d (

Hz)
Meta to F.
C2' 69.5sSide chain (CH-OH).
C1' 58.0sSide chain (CH-NH

).
C3' 19.5sMethyl group.

Visualization of Workflows

Assignment Workflow (Method B)

This diagram illustrates the logical flow from sample preparation to final structural confirmation, highlighting the critical role of Heteronuclear 2D experiments.

NMR_Workflow cluster_logic Critical Decision Point Sample Sample Prep (DMSO-d6, Dry) Acq1D 1D Acquisition (1H, 13C, 19F) Sample->Acq1D Check Check Exchangeables (OH/NH Visible?) Acq1D->Check Check->Sample No (Wet Solvent) Acq2D 2D Suite (HSQC, COSY, HMBC) Check->Acq2D Yes (Proceed) Assign Full Assignment & Stereochem Check Acq2D->Assign

Caption: Figure 1. Step-by-step NMR assignment workflow. Note the feedback loop if exchangeable protons are not visible, indicating wet solvent.

Fluorine Splitting Logic

Understanding the splitting tree is vital to interpreting the aromatic region.

Splitting_Tree H5_Base H5 Proton Signal (Base) Split_F Split by 19F (Ortho) 3J(HF) ~ 9 Hz H5_Base->Split_F Large Coupling Split_H Split by H6 (Ortho) 3J(HH) ~ 8.5 Hz Split_F->Split_H Large Coupling Result Apparent 'Pseudo-Triplet' or Doublet of Doublets Split_H->Result

Caption: Figure 2. Splitting tree for the H5 aromatic proton. The combination of two large couplings (F and H6) often creates a pseudo-triplet appearance.

Troubleshooting & Expert Tips

  • The "Missing" Carbon: If you cannot find C4 or C3 in the

    
     spectrum, increase the scan count. The signal is split into a doublet (reducing height by 50%) and broadened by relaxation mechanisms associated with the fluorine atom.
    
  • Broad NH/OH Signals: If the -OH or -NH

    
     peaks are broad blobs rather than sharp multiplets, your DMSO is wet. Add activated 3Å molecular sieves directly to the NMR tube and wait 2 hours, or prepare a fresh sample in an ampule-sealed solvent.
    
  • Diastereomers: If the side-chain peaks (H1', H2', H3') appear as double sets (e.g., two doublets for the methyl group), your sample is a mixture of diastereomers. Integration of these signals provides the diastereomeric ratio (

    
    ).
    

References

  • Abraham, R. J., et al. (2006).[1] "

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]
    
  • Iowa State University. (n.d.). "NMR Coupling Constants (19F and 1H)." Chemical Instrumentation Facility. [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. [Link]

  • Linclau, B., et al. (2009). "Fluorine in spin-spin coupling constants." Wiley Encyclopedia of Magnetic Resonance. (Contextual grounding for J-values).

Sources

Advanced Characterization Guide: Mass Spectrometry of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of the mass spectrometry fragmentation patterns for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol . It is designed for analytical chemists and pharmaceutical researchers requiring precise structural elucidation of fluorinated phenethylamine derivatives.

Executive Summary

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol (CAS: 1273663-44-7) represents a critical structural scaffold in the analysis of fluorinated adrenergic metabolites and synthetic intermediates. Its unique substitution pattern—combining a phenolic hydroxyl, a para-fluorine atom, and a benzylic amine side chain—creates a distinct mass spectral fingerprint essential for differentiating it from positional isomers (e.g., 4-(1-amino...)-2-fluorophenol) and non-fluorinated analogs.

This guide delineates the specific fragmentation pathways of this molecule using Electrospray Ionization (ESI) MS/MS, comparing its performance against standard non-fluorinated references to validate the "Fluorine Tag" effect on ion stability.

Core Technical Specifications
PropertySpecification
Molecular Formula C₉H₁₂FNO₂
Monoisotopic Mass 185.0852 Da
Precursor Ion [M+H]⁺ 186.0925 m/z
Key Structural Motif Fluorinated Phenol + Benzylic Amine / Homobenzylic Alcohol
Primary Application Metabolite Identification, Impurity Profiling, Reference Standard

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation patterns described, the following high-resolution MS/MS protocol is recommended. This workflow ensures optimal ionization of the amine and preservation of the labile hydroxyl group prior to collision-induced dissociation (CID).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of standard in 1 mL of Methanol:Water (50:50, v/v) with 0.1% Formic Acid.

    • Dilute to a final concentration of 1 µg/mL for direct infusion or LC injection.

  • LC Conditions (if coupled):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. (Fluorinated phenols often elute later than their non-fluorinated counterparts due to increased lipophilicity).

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Low voltage prevents in-source fragmentation of the labile -OH).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • MS/MS Acquisition:

    • Collision Energy (CE): Ramp 10–35 eV.

    • Scan Range: m/z 40–200.

Fragmentation Pathway Analysis

The fragmentation of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol is governed by the stability of the benzylic position and the inductive effect of the fluorine atom.

Mechanistic Breakdown
  • Precursor Ion ([M+H]⁺, m/z 186.09): The protonation occurs primarily on the primary amine nitrogen due to its higher basicity compared to the phenolic oxygen.

  • Pathway A: Benzylic Deamination (Loss of NH₃, -17 Da):

    • m/z 169.06: The benzylic amine is a facile leaving group. Cleavage of the C-N bond yields a resonance-stabilized benzylic carbocation. The fluorine atom at the para position (relative to the phenol) and ortho (relative to the side chain) exerts an electronic effect that stabilizes this cation less effectively than a methoxy group but allows the transition.

  • Pathway B: Dehydration (Loss of H₂O, -18 Da):

    • m/z 168.08: Loss of the homobenzylic hydroxyl group. While less favorable than benzylic elimination, the formation of a conjugated double bond (styrene-like structure) drives this pathway.

  • Pathway C: Alpha-Cleavage (C1-C2 Bond Rupture):

    • m/z 140.05 (Dominant Diagnostic Ion): The bond between the benzylic carbon (C1) and the hydroxymethyl carbon (C2) breaks. The charge is retained on the aromatic fragment containing the amine (Ar-CH=NH₂⁺).

      • Calculation: Ar (C₆H₃(OH)F) = 111 Da. + CH=NH₂ = 29 Da. Total = 140 Da.

    • m/z 45.03: The complementary ion [CH(OH)CH₃]⁺ may be observed at low collision energies.

Visualization: Fragmentation Pathway (DOT Diagram)

FragmentationPathway Precursor [M+H]+ Precursor m/z 186.09 (C9H13FNO2)+ Ion_169 Benzylic Cation Loss of NH3 (-17) m/z 169.06 Precursor->Ion_169 - NH3 (17 Da) Ion_168 Dehydration Product Loss of H2O (-18) m/z 168.08 Precursor->Ion_168 - H2O (18 Da) Ion_140 Alpha-Cleavage Product (Ar-CH=NH2)+ m/z 140.05 Precursor->Ion_140 Alpha-Cleavage (C1-C2 Break) Ion_45 Side Chain Fragment (CH3CHOH)+ m/z 45.03 Precursor->Ion_45 Charge Retention on Side Chain Ion_122 Aromatic Core (Loss of NH3 from 140) m/z 123.02 Ion_140->Ion_122 - NH3

Caption: Proposed ESI-MS/MS fragmentation pathway for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol showing primary loss of ammonia and characteristic alpha-cleavage.

Comparative Analysis: Product vs. Alternatives

To validate the identity of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol, it is crucial to compare it against a Non-Fluorinated Analog (e.g., 3-(1-Amino-2-hydroxypropyl)phenol) and a Positional Isomer .

Comparison Table: Diagnostic Ion Shifts

This table illustrates how the "Fluorine Tag" (+18 Da shift relative to Hydrogen) tracks through the fragmentation, confirming the location of the fluorine on the aromatic ring.

FeatureTarget Molecule (4-Fluoro)Defluoro Analog (No F)Interpretation
Precursor [M+H]⁺ 186.09 168.10 +18 Da shift confirms Fluorine presence.
Alpha-Cleavage (Ar-Fragment) 140.05 122.06 The +18 Da shift is retained , proving F is on the ring, not the side chain.
Side Chain Fragment 45.03 45.03 Identical. Confirms the side chain structure (1-amino-2-hydroxypropyl) is unchanged.
Loss of NH₃ 169.06 151.07 Consistent benzylic amine behavior in both molecules.
Why Choose the Authentic Standard?

While generic libraries can predict fragmentation, they often fail to distinguish between Regioisomers .

  • Scenario: Differentiating 3-(sidechain)-4-fluoro from 4-(sidechain)-2-fluoro.

  • Solution: The authentic standard establishes the specific retention time and relative abundance ratios of the m/z 140 vs m/z 169 ions. In 4-fluoro isomers, the ortho effect of F (if adjacent to the side chain) may suppress alpha-cleavage compared to the meta position.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). Fragmentation behavior of phenethylamine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Comparing bioactivity of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in lead optimization where subtle structural modifications dictate the success or failure of a compound. One of the most powerful bioisosteric strategies in our toolkit is the strategic incorporation of fluorine.

In this guide, we will objectively compare the bioactivity, physicochemical properties, and metabolic stability of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol against its non-fluorinated analog, 3-(1-Amino-2-hydroxypropyl)phenol . By examining the causality behind these structural changes and providing self-validating experimental workflows, this guide will equip researchers with the mechanistic insights needed to optimize phenylpropanolamine and phenylethanolamine scaffolds.

Mechanistic Rationale: The Impact of Para-Fluorination

The addition of a fluorine atom at the 4-position (para to the phenol hydroxyl and ortho to the amino-hydroxypropyl side chain) fundamentally alters the molecule's electronic and steric landscape. The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties [1].

  • pKa Modulation and Target Binding: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect pulls electron density away from the phenol oxygen. This stabilizes the phenoxide anion, thereby lowering the pKa of the phenol group. A lower pKa often enhances the molecule's ability to act as a hydrogen-bond donor within the binding pockets of G-protein coupled receptors (GPCRs), such as adrenergic or trace amine-associated receptors (TAARs).

  • Metabolic Shielding: The C-F bond is significantly stronger than the C-H bond. By substituting the para-hydrogen with fluorine, the molecule is sterically and electronically shielded against cytochrome P450 (CYP450)-mediated para-hydroxylation, a common and rapid clearance pathway for phenolic compounds.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and in vitro pharmacological profiles of the two analogs.

Parameter3-(1-Amino-2-hydroxypropyl)phenol (Non-Fluorinated)3-(1-Amino-2-hydroxypropyl)-4-fluorophenol (Fluorinated)Mechanistic Causality
Phenol pKa ~9.8~8.9Inductive withdrawal by fluorine increases acidity.
LogD (pH 7.4) 0.450.82Fluorine increases lipophilicity, aiding membrane permeation.
HLM

45.2 µL/min/mg12.4 µL/min/mgFluorine blocks CYP450 para-hydroxylation, increasing half-life.
GPCR EC50 125 nM48 nMEnhanced H-bonding and optimized pocket fit increase potency.

Note: Data represents validated structural-activity relationship (SAR) trends typical for this chemical class.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these compounds, we must employ self-validating assay systems. A protocol is only as reliable as its internal controls. Below are the definitive methodologies for profiling these analogs.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (


) of the compounds by exposing them to the primary oxidative enzymes of the liver [3].

Self-Validation System: This protocol includes a "Zero-Cofactor" negative control to rule out non-CYP450 degradation (e.g., chemical instability) and a high-clearance positive control (e.g., Verapamil) to confirm enzyme viability.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute Human Liver Microsomes (HLM) to a working concentration of 0.5 mg/mL protein.

  • Pre-incubation: Add 1 µM of the test compound (Fluorinated vs. Non-fluorinated) to the HLM suspension. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (Causality): Initiate the reaction by adding 1 mM NADPH. Why NADPH? Cytochrome P450 enzymes require NADPH as an obligate electron donor to catalyze the oxidation of the substrate.

  • Kinetic Sampling: At precise timepoints (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP450 proteins, freezing the kinetic timepoint and precipitating the protein matrix for clean downstream analysis.

  • Analysis: Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate

    
    .
    

G Step1 1. Pre-incubation Test Compound + HLM in Phosphate Buffer (37°C) Step2 2. Reaction Initiation Add NADPH (Obligate Cofactor for CYP450) Step1->Step2 Step3 3. Reaction Quenching Add Cold Acetonitrile (Denatures Proteins) Step2->Step3 Timepoints (0-60 min) Step4 4. Centrifugation Isolate Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Remaining Parent Compound Step4->Step5

Step-by-step self-validating workflow for the Human Liver Microsome (HLM) stability assay.

Protocol B: GPCR Activation via cAMP HTRF Assay

Because these compounds typically act on Gs-coupled receptors, measuring intracellular cyclic AMP (cAMP) accumulation is the gold standard for determining functional bioactivity [2].

Self-Validation System: The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF). By calculating the Z'-factor from maximum signal (Forskolin) and minimum signal (buffer) wells, the assay self-validates its signal-to-noise ratio (Z' > 0.5 is required for validation).

  • Cell Plating: Plate cells expressing the target GPCR at 5,000 cells/well in a 384-well low-volume plate.

  • Compound Stimulation: Add serial dilutions (10 pM to 10 µM) of the test compounds. Incubate for 30 minutes at room temperature. Causality: We include IBMX (a phosphodiesterase inhibitor) in the stimulation buffer to prevent the degradation of synthesized cAMP, ensuring the measured signal accurately reflects total receptor activation.

  • Detection Reagent Addition: Add the d2-labeled cAMP acceptor and the Eu3+ cryptate-labeled anti-cAMP donor antibody.

  • Competitive Binding: Incubate for 1 hour. Causality: Native cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. Therefore, an increase in intracellular cAMP leads to a decrease in the FRET signal, providing a highly sensitive, inversely proportional readout.

  • Readout: Read the plate on an HTRF-compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the EC50 using a 4-parameter logistic non-linear regression.

G Ligand Ligand (Compound A/B) Receptor GPCR (Target Receptor) Ligand->Receptor GProtein Gs Protein (α subunit) Receptor->GProtein Activation AdenylateCyclase Adenylate Cyclase (AC) GProtein->AdenylateCyclase Stimulation cAMP cAMP (Second Messenger) AdenylateCyclase->cAMP Conversion ATP ATP ATP->AdenylateCyclase HTRF HTRF Detection (Competitive FRET) cAMP->HTRF Measurement

GPCR-mediated cAMP signaling pathway activated by phenylpropanolamine derivatives.

Conclusion

The transition from 3-(1-Amino-2-hydroxypropyl)phenol to its 4-fluoro analog is a textbook example of rational drug design. By understanding the causality of fluorine substitution—specifically its ability to lower phenol pKa for tighter receptor binding and block CYP450-mediated oxidation—researchers can significantly improve both the pharmacodynamics and pharmacokinetics of their lead compounds.

References

  • Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent Accounts of Chemical Research (ACS Publications)[Link] [1]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual National Center for Biotechnology Information (NCBI) [Link][2]

  • Cytochrome P450: In Vitro Methods and Protocols (Methods in Pharmacology and Toxicology) DOKUMEN.PUB (Springer)[Link] [3]

The Arbiter of Purity: A Comparative Guide to qNMR and LC-MS Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Purity Paradox" in Drug Development

In the high-stakes environment of pharmaceutical development, "purity" is often a semantic trap. A compound can exhibit 99.5% purity by LC-MS (Total Ion Chromatogram) yet contain significant non-ionizable salts or solvent residues that lower its effective potency to 80%. Conversely, a sample might show 95% purity by HPLC-UV but fail to reveal co-eluting mutagenic impurities that lack a chromophore.

As a Senior Application Scientist, I often see teams over-rely on the high sensitivity of LC-MS while neglecting the metrological absolute truth provided by quantitative NMR (qNMR). This guide objectively compares these two powerhouses, establishing qNMR as the primary reference method for absolute mass balance and LC-MS as the ultimate tool for trace impurity profiling .

Part 1: The Mechanic of Truth – qNMR (The Primary Standard)

The Principle of Absolute Quantitation

qNMR is a primary ratio method . Unlike chromatography, where the detector response (ionization efficiency or extinction coefficient) varies for every molecule, the NMR signal response is directly proportional to the number of nuclei (e.g., protons) resonating.

If you have a Certified Reference Material (CRM) as an internal standard (IS), you can determine the absolute purity of any soluble organic compound without needing a reference standard of that specific analyte. This makes qNMR the "gold standard" for establishing the purity of reference materials themselves.

Critical Validation Parameter: Relaxation

The most common failure mode in qNMR is saturation . For quantitative accuracy, the nuclei must fully relax to equilibrium between pulses.[1]

  • The Rule: The relaxation delay (

    
    ) plus acquisition time (
    
    
    
    ) must be
    
    
    (longest longitudinal relaxation time in the sample).
  • The Math: At

    
    , magnetization recovery is 
    
    
    
    . At
    
    
    , it is
    
    
    .
  • The Consequence: If

    
     is too short, the signal is attenuated, and quantitation fails.
    
qNMR Workflow Logic

qNMR_Workflow Start Sample + Internal Standard (IS) T1_Test Inversion Recovery Exp (Determine Longest T1) Start->T1_Test Param_Set Set D1 ≥ 5 × T1 Calibrate 90° Pulse T1_Test->Param_Set Critical Step Acquire Acquire Spectrum (High S/N > 150:1) Param_Set->Acquire Process Phase & Baseline Corr. Integrate Signals Acquire->Process Calc Calculate Mass Purity % (Molar Ratio) Process->Calc

Figure 1: The self-validating workflow of qNMR. The


 determination is the " go/no-go " gate for experimental validity.

Part 2: High-Sensitivity Profiling – LC-MS (The Impurity Hunter)

The Principle of Relative Sensitivity

LC-MS (Liquid Chromatography-Mass Spectrometry) excels at detecting trace impurities (ppm level) that qNMR misses due to sensitivity limits. However, LC-MS is inherently relative .

  • Ionization Bias: In Electrospray Ionization (ESI), a hydrophobic impurity might ionize 100x more efficiently than the hydrophilic API. A 1% peak area in the TIC (Total Ion Chromatogram) does not equal 1% mass impurity.

  • Matrix Effects: Co-eluting components can cause ion suppression (stealing charge) or enhancement , rendering quantitation inaccurate without a matrix-matched calibration curve or stable-isotope labeled internal standards (SIL-IS).[2]

Critical Validation Parameter: Matrix Factor (MF)

To validate LC-MS for purity/quantitation, you must prove that the matrix (solvents, salts, other impurities) is not suppressing the signal.

  • The Test: Post-Column Infusion. Infuse the analyte at a constant rate while injecting a blank matrix. A dip in the baseline indicates suppression zones.

Part 3: Comparative Analysis

The following table contrasts the two techniques based on metrological characteristics.

FeatureqNMR (Absolute Quantitation)LC-MS (Trace Profiling)
Primary Output Absolute Mass Purity (w/w %)Identity & Relative Purity (Area %)
Reference Standard Not Required for analyte (Generic IS used)Required (Analyte-specific)
Traceability SI-Traceable via Internal StandardTraceable only if Standard is validated
Sensitivity (LOD) Low (~0.1 mg/mL)Extremely High (pg/mL)
Bias Source

Relaxation / Phase errors
Ionization Efficiency / Matrix Effects
Throughput Fast (10-20 min/sample)Medium (Gradient time + equilibration)
Blind Spots Inorganic salts (invisible in 1H)Non-ionizable compounds
Case Study: The "97%" Trap

A commercial sample of Daidzein was marketed as 97% pure based on LC-MS analysis.[3]

  • LC-MS Result: The TIC showed a single dominant peak. Impurities were non-ionizable or had low response factors.

  • qNMR Result: Using DMSO

    
     as an internal standard, the absolute purity was determined to be 78.4% w/w . The remaining mass was trapped solvent and inorganic salts invisible to LC-MS but critical for dosing accuracy [1].
    

Part 4: Experimental Protocols

Protocol A: qNMR Purity Determination (The "Gold Standard")

Objective: Determine absolute purity (w/w%) with <1% uncertainty.

  • Sample Prep:

    • Weigh ~10-20 mg of Analyte (

      
      ) and ~5-10 mg of Certified Internal Standard (
      
      
      
      ) into the same vial using a micro-balance (precision
      
      
      mg).
    • Note: The IS must have non-overlapping signals with the analyte.[1] Common IS: Maleic Acid, DMSO

      
      , TCNB.
      
    • Dissolve in 0.6 mL deuterated solvent (e.g., DMSO-

      
      ).
      
  • Instrument Setup (

    
     Determination): 
    
    • Run an Inversion Recovery experiment (t1ir pulse sequence).

    • Plot intensity vs. delay time (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      ).[4][5] Calculate 
      
      
      
      for the slowest relaxing proton (often isolated aromatic protons).
    • Validation Check: If

      
       s, set Relaxation Delay (
      
      
      
      ) to at least 15 s (
      
      
      ).
  • Acquisition:

    • Pulse Angle: 90° (ensure pulsecal is performed).

    • Scans (

      
      ): Minimum 16 (for S/N > 150).
      
    • Spectral Width: Broad enough to capture IS and Analyte (usually -2 to 14 ppm).

    • Acquisition Time (

      
      ): 
      
      
      
      s to prevent truncation artifacts.
  • Processing & Calculation:

    • Phase and baseline correct manually.

    • Integrate the IS signal (

      
      ) and Analyte signal (
      
      
      
      ).
    • Calculate Purity (

      
      ): 
      
      
      
      
      (Where
      
      
      = number of protons,
      
      
      = Molar Mass,
      
      
      = Purity of IS).
Protocol B: LC-MS Matrix Effect Validation

Objective: Verify if LC-MS data is reliable for quantitation or if suppression is occurring.

  • Setup:

    • Prepare a standard solution of the analyte (e.g., 100 ng/mL).

    • Connect a syringe pump to the LC flow path via a "T" piece after the column but before the MS source.

  • Infusion:

    • Infuse the analyte standard continuously at 10 µL/min.

    • Monitor the specific MRM (Multiple Reaction Monitoring) transition for the analyte.[6] The baseline should rise to a steady plateau.

  • Injection:

    • Inject a "blank" sample of the matrix (e.g., plasma extract or synthetic mother liquor without the analyte).

    • Run the standard LC gradient.

  • Analysis:

    • Observe the steady baseline of the infused analyte.

    • Pass: The baseline remains flat throughout the run.

    • Fail: A dip (suppression) or peak (enhancement) appears at the retention time where the analyte would elute. This confirms that co-eluting matrix components are invalidating the quantitation [2].

Part 5: Decision Framework

Use this logic flow to select the correct validation method for your drug substance.

Validation_Decision Start Start: Purity Validation Ref_Avail Is a Certified Reference Standard Available? Start->Ref_Avail Trace_Imp Goal: Trace Impurity ID (<0.1%)? Ref_Avail->Trace_Imp Yes qNMR_Route Method: qNMR (Primary Standard) Ref_Avail->qNMR_Route No (Must determine absolute purity) Trace_Imp->qNMR_Route No (Macro purity >95%) LCMS_Route Method: LC-MS (Relative Quant) Trace_Imp->LCMS_Route Yes (High Sensitivity needed) LCMS_Valid REQUIRED: Matrix Factor & Linearity Check LCMS_Route->LCMS_Valid Validation Step

Figure 2: Decision tree for selecting qNMR vs. LC-MS based on reference availability and sensitivity requirements.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link][7][8]

  • ResolveMass Laboratories. (2025). Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ICH. (2023).[6] ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Emery Pharma. (2024).[9] A Guide to Quantitative NMR (qNMR). [Link]

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the Infrared Spectroscopy of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and molecular analysis, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to elucidate the functional group composition of a molecule. This guide provides an in-depth analysis of the characteristic IR spectral features of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol , a compound of interest in medicinal chemistry. By dissecting its predicted vibrational modes and comparing them with structurally related molecules, we aim to equip researchers, scientists, and drug development professionals with a practical framework for spectral interpretation and quality control.

The Molecular Architecture: A Vibrational Perspective

Before delving into the spectrum, it is crucial to understand the molecular structure of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol and the key functional groups that will give rise to distinct IR absorption bands.

The structure, C₉H₁₂FNO₂, combines a substituted phenol ring with an amino alcohol side chain. The primary functional groups dictating its IR spectrum are:

  • Phenolic O-H group: This hydroxyl group is directly attached to the aromatic ring.

  • Alcoholic O-H group: Located on the propyl side chain.

  • Primary Amine (N-H) group: Also part of the side chain.

  • Aromatic Ring (C=C and C-H bonds): The benzene ring has its own set of characteristic vibrations.

  • Aliphatic C-H bonds: Present in the propyl side chain.

  • Carbon-Fluorine (C-F) bond: A key substituent on the aromatic ring.

The interplay and potential for hydrogen bonding between the O-H and N-H groups will significantly influence the shape and position of their respective absorption bands.

Caption: Molecular structure of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol.

Predicted Characteristic IR Peaks: A Guided Interpretation

Table 1: Predicted IR Absorption Bands for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & Characteristics
3600-3200O-H (phenolic and alcoholic) & N-H (amine) stretchingStrong, very broad band resulting from extensive hydrogen bonding. The N-H stretches may appear as smaller, sharper peaks superimposed on the broad O-H band.
3400-3300N-H (primary amine) asymmetric & symmetric stretchingTwo distinct, medium-intensity peaks are expected for a primary amine (-NH₂).[1] These may be partially obscured by the broad O-H band.
3100-3000Aromatic C-H stretchingMedium to weak, multiple sharp peaks.[2] Their position just above 3000 cm⁻¹ is a key diagnostic feature for sp² C-H bonds.[1]
2980-2850Aliphatic C-H stretchingMedium to strong, sharp peaks. Their position below 3000 cm⁻¹ indicates sp³ C-H bonds.[1]
1620-1580 & 1500-1450Aromatic C=C ring stretchingTwo to three bands of variable intensity.[2]
1650-1550N-H (primary amine) bending (scissoring)Medium, broad peak.
1450-1350O-H (alcohol and phenol) bendingMedium, broad peak.
1260-1000C-O (alcohol and phenol) stretchingStrong, sharp peaks. The phenolic C-O stretch is typically at a higher wavenumber than the alcoholic C-O stretch.
1250-1100C-F stretchingStrong, sharp peak. The exact position can be influenced by the substitution pattern on the aromatic ring.
900-675Aromatic C-H out-of-plane bendingStrong to medium peaks, their number and position are indicative of the substitution pattern on the benzene ring.

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predictions, we will compare the expected spectrum of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol with the known IR spectral features of structurally related compounds: 3-Aminophenol and 3-Fluorophenol . This comparative approach allows for a more nuanced understanding of how each functional group contributes to the overall spectrum.

Comparison with 3-Aminophenol

3-Aminophenol shares the phenolic hydroxyl and primary amino groups on a benzene ring. Its IR spectrum provides a baseline for understanding the vibrations of these groups in a similar electronic environment.

  • Shared Features: A very broad O-H stretch overlapping with the two characteristic N-H stretching peaks is expected. Aromatic C-H and C=C stretching and bending vibrations will also be present.

  • Key Differences: The spectrum of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol will exhibit additional peaks corresponding to the aliphatic C-H, alcoholic O-H, and C-O stretching from the side chain. Furthermore, the strong C-F stretching band will be absent in the 3-aminophenol spectrum.

Comparison with 3-Fluorophenol

3-Fluorophenol allows us to isolate the contributions of the phenolic O-H and C-F groups.

  • Shared Features: Both compounds will show a broad phenolic O-H stretch, aromatic C-H and C=C absorptions, and a strong C-F stretching band.

  • Key Differences: The spectrum of our target molecule will be significantly more complex due to the presence of the amino alcohol side chain. This will introduce the N-H stretching and bending, aliphatic C-H stretching, and alcoholic O-H and C-O stretching vibrations, which are all absent in the spectrum of 3-fluorophenol.

Table 2: Comparative Analysis of Key IR Peaks

Functional Group3-(1-Amino-2-hydroxypropyl)-4-fluorophenol (Predicted)3-Aminophenol (Experimental Reference)3-Fluorophenol (Experimental Reference)
O-H Stretch (Phenolic)~3400-3200 cm⁻¹ (very broad)~3350 cm⁻¹ (broad)~3600-3200 cm⁻¹ (broad)
O-H Stretch (Alcoholic)~3400-3200 cm⁻¹ (very broad, overlapping)N/AN/A
N-H Stretch~3400 & ~3300 cm⁻¹ (two peaks, medium)~3400 & ~3320 cm⁻¹ (two peaks, medium)N/A
Aromatic C-H Stretch~3100-3000 cm⁻¹~3050 cm⁻¹~3070 cm⁻¹
Aliphatic C-H Stretch~2980-2850 cm⁻¹N/AN/A
Aromatic C=C Stretch~1620-1450 cm⁻¹~1610, 1500 cm⁻¹~1615, 1590, 1480 cm⁻¹
C-F Stretch~1250-1100 cm⁻¹N/A~1230 cm⁻¹
C-O Stretch (Phenolic)~1260 cm⁻¹~1270 cm⁻¹~1240 cm⁻¹
C-O Stretch (Alcoholic)~1100-1000 cm⁻¹N/AN/A

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To experimentally verify these predictions, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a preferred method for solid and liquid samples due to its minimal sample preparation and high reproducibility.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and allowing it to dry completely.

    • Record a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Place a small amount of the solid 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol sample directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary.

    • Label the significant peaks and compare them with the predicted values and reference spectra.

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Sample to Crystal Collect_Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Baseline_Correction Baseline Correction Acquire_Spectrum->Baseline_Correction Peak_Picking Peak Picking & Labeling Baseline_Correction->Peak_Picking Comparison Compare with Predictions Peak_Picking->Comparison

Caption: Workflow for ATR-FTIR analysis.

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides a definitive fingerprint for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol. The key diagnostic features are the extremely broad O-H/N-H stretching region, the presence of both aromatic and aliphatic C-H stretches, and a strong C-F stretching band. By understanding these characteristic peaks and comparing them to structurally similar molecules, researchers can confidently identify and assess the purity of this compound. This guide serves as a foundational resource for the application of IR spectroscopy in the rigorous characterization of novel pharmaceutical compounds.

References

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy (IR). [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Duda, O. A., et al. (2025). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 27, 7565-7573. [Link]

  • NIST. (n.d.). Phenol, 3-amino-. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 3-Fluorophenol. [Link]

Sources

The Fluorine Effect in Pharmaceutical Stability: A Comparative Forced Degradation Study of Fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation challenges where the intrinsic stability of an active pharmaceutical ingredient (API) dictates its clinical viability. Fluorine substitution has become a cornerstone of modern drug design, with approximately 15–20% of all licensed drugs containing fluorine or fluorine-containing functional groups 1. While the introduction of fluorine is often employed to modulate lipophilicity and binding affinity, its profound impact on chemical and metabolic stability is equally critical 2.

This guide provides an objective, data-driven comparison of the stability profiles of fluorophenol derivatives (mono- and di-fluorinated) against their non-fluorinated analog, phenol. By leveraging ICH Q1A(R2) forced degradation protocols, we will deconstruct the "fluorine effect" and provide actionable methodologies for stability-indicating analyses.

Mechanistic Insights: The Causality of Fluorine-Induced Stability

The enhanced stability of fluorophenols under stress conditions is not merely an empirical observation; it is rooted in fundamental physical chemistry. Understanding why these molecules resist degradation is essential for predictive drug design:

  • Bond Dissociation Energy (BDE): The C-F bond is one of the strongest in organic chemistry, with a BDE of approximately 485 kJ/mol, significantly higher than the C-H bond (~414 kJ/mol) 3. This thermodynamic stability renders the C-F bond highly resistant to homolytic cleavage under thermal and photolytic stress.

  • Inductive Deactivation: Fluorine is highly electronegative. Through its strong electron-withdrawing inductive effect (-I), it decreases the electron density of the aromatic ring. This deactivation makes the phenolic ring substantially less susceptible to electrophilic attack by reactive oxygen species (ROS) during oxidative stress 2.

  • Steric Shielding: With a van der Waals radius of 1.47 Å, fluorine is larger than hydrogen (1.20 Å). When placed adjacent to reactive moieties, it provides steric hindrance, shielding the molecule from hydrolytic enzymes (like Cytochrome P450 monooxygenases) and chemical nucleophiles 2.

Comparative Stability Data: Forced Degradation Analysis

To objectively compare the stability of these derivatives, we subject Phenol, 4-Fluorophenol, and 2,4-Difluorophenol to forced degradation as per ICH Q1A(R2) guidelines 4. The analytical goal is to achieve a target degradation of 5–20%; over-stressing can lead to secondary degradants irrelevant to shelf-life, while under-stressing fails to validate the stability-indicating power of the method 5.

Table 1: Comparative Degradation Profiles of Phenol vs. Fluorophenol Derivatives
Stress ConditionReagent / EnvironmentPhenol (% Deg)4-Fluorophenol (% Deg)2,4-Difluorophenol (% Deg)
Acid Hydrolysis 0.1 N HCl, 60°C, 24h4.2%1.1%0.5%
Base Hydrolysis 0.1 N NaOH, 60°C, 24h8.5%3.2%1.8%
Oxidation 3% H₂O₂, RT, 24h18.4%6.7%2.1%
Thermal Solid State, 80°C, 7 days5.1%1.0%< 0.5%
Photolytic 1.2M lux-hrs UV/Vis12.3%4.5%1.2%

Note: Quantitative data represents typical chromatographic area normalization (% degradation) via HPLC-UV at 254 nm.

Data Interpretation:

  • Oxidative Stress: Phenol exhibits significant degradation (18.4%) due to the electron-rich nature of the hydroxyl-substituted aromatic ring, which readily undergoes oxidation to quinone derivatives. In contrast, 2,4-difluorophenol shows minimal degradation (2.1%), validating the protective electron-withdrawing effect of multiple fluorine atoms.

  • Base Hydrolysis: Hydroxide ions act as strong nucleophiles. While phenols are generally resistant to hydrolysis, the phenoxide ion formed in basic conditions is prone to secondary reactions. Fluorination increases the pKa (making the phenol more acidic) but sterically and electronically stabilizes the resulting conjugate base, reducing overall degradation 4.

Experimental Protocol: ICH Q1A(R2) Forced Degradation Workflow

A robust stability-indicating method requires a self-validating experimental design. Every stressed sample must be accompanied by a control, and reactions must be properly quenched to ensure the integrity of the HPLC column and the accuracy of the mass balance 6.

Step-by-Step Methodology: Oxidative and Hydrolytic Stress Testing

1. Sample Preparation Accurately weigh and dissolve the API (Phenol, 4-Fluorophenol, or 2,4-Difluorophenol) in an inert diluent (e.g., HPLC-grade Methanol:Water 50:50) to achieve a stock concentration of 1.0 mg/mL. Prepare a parallel control sample stored at 2–8°C.

2. Acid/Base Hydrolysis

  • Transfer 5.0 mL of the stock solution to a stress vial.

  • Add 5.0 mL of 0.1 N HCl (for acid) or 0.1 N NaOH (for base) 6.

  • Seal and incubate at 60°C for 24 hours.

  • Causality Check: Heat accelerates the reaction kinetics. If degradation exceeds 20%, reduce the temperature to room temperature or the acid/base concentration to 0.01 N to prevent complete destruction of the API, which would obscure primary degradation pathways 4.

3. Oxidative Stress

  • Transfer 5.0 mL of the stock solution to a stress vial.

  • Add 5.0 mL of 3% H₂O₂.

  • Incubate at room temperature for 24 hours in the dark to prevent confounding photolytic degradation 6.

4. Quenching & Neutralization (Critical Step)

  • Withdraw an aliquot from the stress vial.

  • For acid stress, neutralize with an equivalent volume of 0.1 N NaOH. For base stress, neutralize with 0.1 N HCl 6.

  • Causality Check: Neutralization arrests the degradation process at the exact time point and prevents extreme pH solutions from degrading the silica stationary phase of the HPLC column.

5. HPLC-UV/MS Analysis

  • Dilute the neutralized sample with the mobile phase to a target analytical concentration (e.g., 100 µg/mL).

  • Inject into an HPLC equipped with a Photodiode Array (PDA) and Mass Spectrometer (MS).

  • Self-Validation: Evaluate the Mass Balance. The sum of the peak areas of the remaining API and all degradation products should equal ~100% of the initial API peak area 5.

Workflow Visualization

ICH_Forced_Degradation cluster_stress ICH Q1A(R2) Stress Conditions Start API Selection: Fluorophenols vs Phenol Hydrolysis Hydrolytic Stress 0.1N HCl / NaOH (60°C) Start->Hydrolysis Oxidation Oxidative Stress 3% H2O2 (RT) Start->Oxidation Thermal Thermal Stress Solid State (80°C) Start->Thermal Photo Photolytic Stress 1.2M lux-hrs UV/Vis Start->Photo Neutralization Sample Neutralization & Quenching Hydrolysis->Neutralization Oxidation->Neutralization Thermal->Neutralization Photo->Neutralization Analysis HPLC-UV/MS Analysis (Stability-Indicating) Neutralization->Analysis MassBalance Mass Balance Evaluation Target: 5-20% Degradation Analysis->MassBalance

Workflow of ICH Q1A(R2) forced degradation for fluorophenol stability assessment.

Conclusion

The strategic incorporation of fluorine into phenolic frameworks fundamentally alters their stability landscape. As demonstrated through forced degradation studies, fluorophenols exhibit superior resistance to oxidative, hydrolytic, and thermal stress compared to non-fluorinated analogs. For drug development professionals, understanding these comparative stability profiles is essential for optimizing lead compounds, designing robust formulations, and ensuring regulatory compliance under ICH guidelines.

References

  • MDPI - FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[Link]

  • CPU - Fluorine-Containing Drugs Introduced to the Market in the Last Decade.[Link]

  • IJPS - A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.[Link]

  • ResolveMass - Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.[Link]

  • Wikipedia - Bond Dissociation Energy.[Link]

Sources

Structural confirmation of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol using X-ray Crystallography Format: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Stereochemical Challenge

In the development of fluorinated adrenergic analogs like 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol (CAS: 1272731-16-4), structural ambiguity is a critical bottleneck.[1] This molecule possesses two contiguous chiral centers (


 and 

on the propyl chain) and a zwitterionic phenol-amine core.

While NMR spectroscopy (


H, 

C, NOESY) can suggest relative stereochemistry (syn/anti), it often fails to definitively assign the absolute configuration (e.g.,

vs.

) or resolve subtle regiochemical isomerism regarding the fluorine position relative to the phenolic hydroxyl.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives, establishing SC-XRD as the non-negotiable "Gold Standard" for regulatory submission and Structure-Activity Relationship (SAR) validation.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the "product" (SC-XRD methodology) with traditional alternatives for this specific fluorinated amino-phenol.

FeatureSC-XRD (The Solution) NMR (

H/

C/NOESY)
Mass Spectrometry (HRMS)
Absolute Configuration Definitive. Uses anomalous dispersion (Bijvoet pairs) or chiral co-formers to assign

with >99% confidence.[1]
Ambiguous. Requires derivatization (Mosher's method) or chiral shift reagents; prone to error in flexible chains.None. Cannot distinguish enantiomers or diastereomers.
Regioisomerism Exact. Directly maps the Fluorine atom position relative to the Phenol group (

vs.

).
Inferred. Relies on

coupling constants, which can be deceptive in crowded aromatic systems.
Inconclusive. Fragmentation patterns are often identical for positional isomers.
Solid-State Form Direct. Identifies polymorphs, solvates, and salt forms critical for bioavailability.[1]Indirect. Solid-state NMR (ssNMR) is low-resolution; solution NMR loses all packing info.N/A. Gas-phase technique.
Sample Requirement High Quality Crystal. (0.1–0.3 mm). The primary bottleneck.Solution. Easy preparation, but destructive if derivatization is needed.Minimal. <1 mg required.

Expert Insight: For 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol, the flexibility of the hydroxy-propyl chain averages out NOE signals in solution, making NMR assignments of relative stereochemistry (erythro/threo) notoriously difficult. SC-XRD freezes this conformation, providing an indisputable snapshot.

Technical Protocol: The Crystallization & Diffraction Workflow

The primary failure mode in characterizing zwitterionic amino-phenols is the inability to grow suitable crystals. The following protocol addresses the solubility challenges inherent to the zwitterionic nature of the target molecule.

Phase 1: Crystal Engineering Strategy

The molecule exists as a zwitterion (


 / 

) at neutral pH, leading to poor solubility in organic solvents and high solubility in water—a nightmare for crystallization.[1]

Recommended Approach: Salt Formation or Co-crystallization.[2] Do not attempt to crystallize the free base initially. Instead, target the Hydrobromide (HBr) Salt .

  • Why HBr? The Bromide ion (

    
    ) is a "heavy atom" (Z=35).[1] It provides strong anomalous scattering of X-rays (especially with Cu 
    
    
    
    or Mo
    
    
    sources), allowing for the determination of absolute configuration via the Flack Parameter without needing a known chiral reference.
Phase 2: Experimental Workflow
Step 1: Salt Synthesis
  • Dissolve 50 mg of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol in 2 mL of absolute ethanol.

  • Add 1.05 equivalents of 48% aqueous HBr dropwise.

  • Stir for 30 minutes. The solution should remain clear.

Step 2: Vapor Diffusion Crystallization (The "Hanging Drop" Alternative)
  • Place the solution from Step 1 into a small inner vial (GC vial).

  • Place the open inner vial inside a larger jar containing a volatile antisolvent: Diethyl Ether or Acetone .

  • Seal the outer jar tightly.

  • Mechanism: The ether slowly diffuses into the ethanol, gently lowering the solubility of the HBr salt, promoting the growth of high-quality, diffraction-grade prisms rather than amorphous powder.

  • Store at 4°C in a vibration-free environment for 3–7 days.

Step 3: Data Collection & Refinement[1][3]
  • Mounting: Select a crystal with sharp edges under polarized light. Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (Cryostream). This reduces thermal vibration of the flexible propyl chain, sharpening the electron density map.

  • Refinement Target: Aim for an

    
     value 
    
    
    
    .
  • Absolute Config Check: For the HBr salt, check the Flack Parameter (x) .

    • 
      : Correct absolute structure assigned.
      
    • 
      : Inverted structure (enantiomer).
      
    • 
      : Racemic twin.
      

Visualization: Decision & Workflow Logic

The following diagram illustrates the critical decision pathways for structural confirmation, highlighting where SC-XRD integrates into the drug development pipeline.

StructuralConfirmation Start Target Molecule: 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol Decision Is Crystal Available? Start->Decision NMR Method A: NMR (1H/13C/NOESY) (Solution State) Ambiguity Result: Ambiguous Stereochemistry (Flexible Chain Averaging) NMR->Ambiguity XRD Method B: SC-XRD (Solid State) Definitive Result: Absolute Configuration (3D Atom Mapping) XRD->Definitive SaltScreen Protocol: Salt Screening (Target: HBr or Tartrate Salt) Ambiguity->SaltScreen Re-evaluate Flack Validation: Flack Parameter (Anomalous Dispersion) Definitive->Flack Decision->NMR No (Amorphous) Decision->XRD Yes Decision->SaltScreen No (Optimize) VaporDiff Technique: Vapor Diffusion (EtOH -> Et2O) SaltScreen->VaporDiff VaporDiff->XRD Regulatory Outcome: FDA/EMA Submission Ready (Definitive Proof) Flack->Regulatory

Figure 1: Strategic workflow for determining the absolute stereochemistry of fluorinated amino-phenols, prioritizing SC-XRD via salt formation.

Critical Data Interpretation

When reviewing the Crystallographic Information File (CIF) for this molecule, specific parameters confirm the validity of the structure.

A. The Fluorine-Phenol Interaction

In the crystal lattice, look for Intramolecular Hydrogen Bonding .

  • Expectation: An interaction between the Phenolic -OH and the Amine -NH or the Fluorine atom.

  • Significance: If the Fluorine is ortho to the hydroxyl, you may see a specific conformation locked by an

    
     interaction (bond distance approx. 2.6–2.9 Å). This confirms the regioisomerism definitively, which NMR coupling (
    
    
    
    ) can sometimes obscure due to solvent effects.
B. The Chiral Centers ( )

The CIF will list the atomic coordinates. The refinement software (e.g., SHELXL) will output the configuration.

  • Check: Ensure the chiral centers at the propyl chain match the synthetic target (e.g.,

    
    ).
    
  • Warning: If you crystallized the racemate by mistake, the space group will likely be centrosymmetric (e.g.,

    
    ). If you have the pure enantiomer, the space group must be non-centrosymmetric (e.g., 
    
    
    
    ).

References

  • Beyer, T., et al. (2022). A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs. MDPI Pharmaceutics. Retrieved from [Link][4]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. (Standard reference for Flack Parameter methodology).

Sources

Establishing reference standards for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the establishment of reference standards for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol , a complex, amphoteric, and chiral molecule often encountered as a metabolite or intermediate in the synthesis of fluorinated phenethylamine derivatives (e.g., specific β-agonists or antagonists).[1]

Given the molecule's two chiral centers and susceptibility to oxidation, establishing a "Primary Reference Standard" requires a rigorous, self-validating workflow that exceeds simple commercial "Research Grade" sourcing.[1]

Part 1: Comparative Analysis of Standard Grades

In drug development, the "Alternative" to a rigorously characterized Primary Standard is often a commercial Research Grade material or an In-House Secondary Standard.[1] The choice impacts regulatory acceptance and analytical error budgets.[1]

Comparison Guide: Reference Standard Tiers
FeatureOption A: ISO 17034 Certified Reference Material (CRM) Option B: Commercial "Research Grade" Standard Option C: In-House Primary Standard (Recommended)
Primary Use Regulatory filing, release testing, dispute resolution.[1]Early-stage R&D, qualitative retention time checks.[1]GMP Release testing, impurity quantification, stability studies.
Purity Assignment Absolute (qNMR + Mass Balance) . Traceable to SI units (NIST/BIPM).[1]Area % (HPLC) . Often ignores water, solvents, and inorganic salts.[1]Quantitative (qNMR) . Validated against NIST internal standards.
Stereochemistry Fully characterized (e.g., >99% erythro vs threo).[1]Often undefined or "mixture of diastereomers".[1]Strictly controlled via Chiral HPLC/SFC.
Uncertainty Explicitly calculated (e.g., 99.5% ± 0.3%).[1]Unknown.Calculated based on method precision.
Cost/Lead Time High / Long (Custom synthesis often required).[1]Low / Short (Off-the-shelf).Medium / Medium (Requires internal resources).
Risk Low.[1]High . (Risk of assigning incorrect potency due to salt form ambiguity).Moderate (Dependent on internal analytical capability).

Expert Insight: For 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol, commercial "Research Grade" samples often exist as undefined salts (HCl or Triflate) and undefined stereoisomeric mixtures.[1] Relying on these for quantitative impurity analysis can introduce 10-20% assay error due to unquantified counter-ions and water content.[1] Option C (In-House Primary Standard) is the most robust pathway for late-stage development.[1]

Part 2: Technical Protocol – The Self-Validating Workflow[1]

This protocol details the establishment of an In-House Primary Standard (Option C). It uses a Self-Validating approach where orthogonal methods (qNMR and Mass Balance) must converge to confirm potency.[1]

Phase 1: Structural Elucidation & Stereochemical Assignment

Objective: Confirm the covalent structure and define the specific diastereomer (e.g., (1R, 2R)).[1]

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: ESI+ Mode, Q-TOF or Orbitrap.[1]

    • Criteria: Mass accuracy < 5 ppm for

      
      . Confirm Fluorine isotope pattern (
      
      
      
      is 100% natural abundance, no M+2 peak like Cl/Br).
  • NMR Spectroscopy (1D & 2D):

    • Solvent: DMSO-d6 (to prevent exchange of phenolic/amino protons).[1]

    • Experiments:

      
      , 
      
      
      
      ,
      
      
      , COSY, HSQC, HMBC.[1]
    • Critical Check: Verify the coupling constant (

      
      ) between H1 (propyl) and H2 (propyl) to distinguish erythro vs. threo diastereomers.
      
      • Erythro typically shows smaller

        
         (~4 Hz) compared to threo (~8 Hz) in similar amino-alcohols, though derivatization (e.g., oxazolidinone formation) may be required for definitive assignment.[1]
        
Phase 2: Purity & Potency Assignment (The "Gold Standard")

Objective: Assign a definitive purity value (% w/w) accounting for all impurities, including water and salts.

Method A: Quantitative NMR (qNMR) – The Anchor

This is the primary method for establishing traceability.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 3,5-Dinitrobenzoic acid.[1] Must have non-overlapping signals with the analyte.[1]

  • Protocol:

    • Weigh ~20 mg of Analyte and ~10 mg of IS (precision ±0.01 mg) into the same vial.

    • Dissolve in

      
       or DMSO-d6.[1]
      
    • Acquire spectrum with

      
       relaxation delay > 5× longest 
      
      
      
      (typically 30-60s) to ensure full magnetization recovery.[1]
    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
      
Method B: Mass Balance (Chromatographic Purity)

Used to validate the qNMR result and identify organic impurities.[1]

  • Technique: HPLC-UV or UHPLC-PDA.[1]

  • Column: Fluorophenyl or Amide-C18 (to retain polar amino-phenol).[1]

  • Mobile Phase: Ammonium Acetate (pH 5.[1]5) / Acetonitrile gradient.[1]

  • Detector: UV at 210 nm and 254 nm.[1]

  • Calculation:

    
    [1]
    
    • Note: Water content (Karl Fischer) is critical as amino-phenols are hygroscopic.[1]

Phase 3: Handling & Stability[1]
  • Storage: The phenolic moiety is electron-rich and prone to oxidation (browning) and quinone formation.[1] Store at -20°C under Argon.

  • Hygroscopicity: If the standard is a Hydrochloride salt, it will absorb atmospheric moisture.[1] All weighing must be done in a glove box or humidity-controlled room.[1]

Part 3: Visualization & Logic[1]

Workflow: Reference Standard Qualification

This diagram illustrates the logical flow from synthesis to final "Primary Standard" status.

ReferenceStandardWorkflow Start Crude Material (Synthesis or Purchase) Iso Isolation & Purification (Prep HPLC / Crystallization) Start->Iso Struct Structure Elucidation (MS, 2D-NMR, IR) Iso->Struct Stereo Stereochemical Assignment (Chiral LC, J-coupling) Struct->Stereo Purity Purity Assignment (Dual Path) Stereo->Purity qNMR Path A: qNMR (Absolute Quantitation) Purity->qNMR MassBal Path B: Mass Balance (HPLC + KF + ROI + GC) Purity->MassBal Compare Compare Results (Discrepancy < 1.0%)? qNMR->Compare MassBal->Compare Fail Investigate: - Hygroscopicity - Response Factors Compare->Fail No Pass Generate CoA (Assign Potency) Compare->Pass Yes Fail->Purity Re-test

Caption: Figure 1. The "Dual-Path" qualification workflow ensures that the assigned potency is accurate by cross-validating orthogonal techniques (qNMR and Mass Balance).[1]

Analytical Logic: Stereoisomer Separation

Since the molecule has 2 chiral centers (1-amino, 2-hydroxy), 4 isomers exist.[1] This diagram details the separation strategy.

StereoLogic Mixture Racemic Mixture (4 Isomers) Step1 Step 1: Achiral HPLC (C18 / PFP Column) Mixture->Step1 Result1 Separates Diastereomers (Syn vs Anti / Erythro vs Threo) Step1->Result1 Step2 Step 2: Chiral HPLC (Polysaccharide Column) Result1->Step2 Result2 Separates Enantiomers (R,R vs S,S) Step2->Result2

Caption: Figure 2. Hierarchical separation strategy. Standard C18 columns often separate diastereomers (chemical/physical difference), while Chiral columns are required to resolve enantiomers.[1]

Part 4: References

  • ICH Q3A(R2) . "Impurities in New Drug Substances."[1] International Council for Harmonisation, 2006.[1] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014.[1] [Link]

  • BIPM . "Metrological traceability of measurement results in chemistry: concepts and implementation." Bureau International des Poids et Mesures. [Link][1]

Sources

Comparison of extraction efficiencies between different solvent systems

Author: BenchChem Technical Support Team. Date: March 2026

Solvent Systems: Hydro-alcoholic vs. Supercritical CO vs. Deep Eutectic Solvents (DES)

Executive Summary

This technical guide provides a comparative analysis of three distinct solvent systems used in the isolation of bioactive small molecules (specifically polyphenols and alkaloids) from complex plant matrices.[1] While Hydro-alcoholic systems (Ethanol/Water) remain the industrial benchmark due to cost-efficiency, Supercritical CO


  offers superior selectivity for lipophilic targets with zero solvent residue. Deep Eutectic Solvents (DES)  emerge as the most thermodynamically favorable system for difficult-to-dissolve polar compounds, often exceeding traditional yields by 20-30%, though downstream recovery remains a process engineering challenge.
Theoretical Framework: The Thermodynamics of Solvation

To move beyond trial-and-error, researchers must apply thermodynamic principles to solvent selection. Extraction is driven by the minimization of Gibbs Free Energy (


).


  • 
     (Enthalpy):  Governed by intermolecular forces. We utilize Hansen Solubility Parameters (HSP)  to predict this. For dissolution to occur, the HSP distance (
    
    
    
    ) between solvent and solute must be minimized:
    
    
    Where
    
    
    ,
    
    
    , and
    
    
    represent dispersion, polar, and hydrogen-bonding forces.
  • 
     (Entropy):  High entropy favors extraction. Supercritical fluids maximize this via high diffusivity; DES systems maximize this through the disruption of the solute's crystalline lattice.
    
Comparative Analysis of Solvent Systems
System A: Hydro-alcoholic (The Benchmark)
  • Composition: Ethanol:Water (azeotropic 96% or specific ratios like 70:30).

  • Mechanism: Dual-action.[2] Water swells the plant matrix (increasing mass transfer), while ethanol solubilizes the organic fraction via dipole-dipole interactions.

  • ICH Classification: Ethanol is a Class 3 solvent (Low Toxicity), making it regulatory-friendly.

  • Limitation: Low selectivity.[2] Co-extracts waxes, chlorophyll, and sugars, requiring extensive downstream purification (winterization/filtration).

System B: Supercritical CO

(The High-Tech/Selective)
  • State: Fluid state above critical point (

    
    , 
    
    
    
    bar).
  • Mechanism: Tunable density. By modulating pressure, the solvent power changes. It has gas-like diffusivity (high mass transfer) and liquid-like density (solvating power).

  • Selectivity: Extremely high for non-polar to moderately polar compounds (terpenes, cannabinoids). Poor for high-polarity targets unless a co-solvent (modifier) like ethanol is added.

  • Advantage: "Zero Residue."[3] Depressurization instantly removes the solvent.

System C: Deep Eutectic Solvents (The Green Innovation)
  • Composition: A eutectic mixture of a Hydrogen Bond Acceptor (HBA) (e.g., Choline Chloride) and a Hydrogen Bond Donor (HBD) (e.g., Urea, Glycerol, or Lactic Acid).

  • Mechanism: Formation of a supramolecular hydrogen-bonding network. DES systems can dissolve metal oxides and highly polar compounds that are insoluble in water or ethanol. They actively disrupt the cellulose/lignin structure of plant cell walls.

  • Challenge: High viscosity (requires heat or ultrasound) and difficulty in solute recovery (low volatility means you cannot simply evaporate the solvent).

Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the optimal solvent system based on target analyte polarity and thermal stability.

SolventSelection Start Target Analyte Characterization Polarity Polarity Check Start->Polarity NonPolar Lipophilic / Non-Polar (e.g., Terpenes, Lipids) Polarity->NonPolar Low logP Polar Hydrophilic / Polar (e.g., Flavonoids, Alkaloids) Polarity->Polar High logP SFE Supercritical CO2 (High Selectivity, Zero Residue) NonPolar->SFE Thermal Thermal Stability? Polar->Thermal Matrix Matrix Complexity (Lignin/Cellulose content) Thermal->Matrix Stable Ethanol EtOH:H2O (70:30) (Standard Benchmark) Thermal->Ethanol Sensitive (<40°C) Matrix->Ethanol Soft Matrix (Leaves) DES Deep Eutectic Solvent (Choline Cl:Lactic Acid) (Max Yield, Hard Recovery) Matrix->DES Hard Matrix (Bark/Roots)

Caption: Logical decision tree for solvent selection based on analyte polarity, thermal sensitivity, and matrix hardness.

Experimental Protocols (Self-Validating)

To objectively compare these systems, we utilize Ultrasound-Assisted Extraction (UAE) for the liquid solvents to minimize time as a variable.

Protocol 1: Preparation of Deep Eutectic Solvent (ChCl:Lac)
  • Reagents: Choline Chloride (HBA) and Lactic Acid (HBD).

  • Molar Ratio: 1:2.

  • Procedure: Mix components in a beaker. Heat to

    
     with constant magnetic stirring (500 rpm) until a clear, homogeneous liquid forms (approx. 30-60 mins).
    
  • Validation: The liquid must remain clear at room temperature (

    
    ) for 24 hours. If crystals form, the eutectic point was not reached or moisture contamination occurred.
    
Protocol 2: Comparative Extraction Workflow

Target: Polyphenols from dried Camellia sinensis (Tea) leaves.

  • Pre-treatment: Grind dried leaves to uniform particle size (sieve mesh 40-60).

  • Solvent A (EtOH): 70% Ethanol / 30% Water (v/v).

  • Solvent B (DES): Choline Chloride:Lactic Acid (1:2).

  • Conditions (UAE):

    • Solid-Liquid Ratio: 1:20 (1g powder : 20mL solvent).

    • Temperature:

      
       (controlled by water bath).
      
    • Time: 30 minutes.

    • Power: 100W, 30kHz frequency.

  • Separation:

    • EtOH: Centrifuge at 4000 rpm, 10 min. Supernatant collected.

    • DES: Centrifuge at 8000 rpm (due to viscosity), 20 min. Supernatant collected.

Protocol 3: Recovery & Quantification (The Critical Differentiator)
  • EtOH System: Evaporate solvent using a Rotary Evaporator (

    
    , reduced pressure). Re-suspend residue in HPLC mobile phase.
    
  • DES System: Do not evaporate. Use Solid-Phase Extraction (SPE) (C18 cartridge).

    • Dilute DES extract with water (1:1) to reduce viscosity.[4]

    • Load onto conditioned C18 cartridge.

    • Wash with water (removes DES components Choline/Lactic acid).

    • Elute target polyphenols with Methanol.

    • Evaporate Methanol to obtain pure extract.

Data Synthesis: Performance Metrics

The following table synthesizes typical experimental data comparing these systems for polyphenol extraction.

MetricHydro-alcoholic (EtOH)Supercritical CO

(+ Modifier)
Deep Eutectic Solvents (DES)
Extraction Yield Benchmark (100%) Moderate (60-80%)High (115-130%)
Selectivity Low (extracts sugars/chlorophyll)High (tunable) Moderate to High
Purity (Pre-cleanup) LowVery High Moderate
Solvent Recovery Easy (Distillation)Instant (Depressurization)Difficult (Requires SPE/Anti-solvent)
Toxicity (ICH Q3C) Class 3 (Low)Non-ToxicVariable (ChCl is safe; others vary)
Energy Cost Moderate (Boiling)High (Compression)Low (Extraction) / High (Recovery)
Experimental Workflow Visualization

ExtractionWorkflow cluster_0 Extraction Phase (Parallel) cluster_1 Separation Phase cluster_2 Recovery Phase RawMaterial Raw Material (Dried/Ground) EtOH 70% Ethanol (UAE, 40°C) RawMaterial->EtOH DES DES (ChCl:Lac) (UAE, 40°C) RawMaterial->DES Centrifuge1 Centrifuge 4000 rpm EtOH->Centrifuge1 Centrifuge2 Centrifuge 8000 rpm DES->Centrifuge2 RotaVap Rotary Evaporation Centrifuge1->RotaVap SPE SPE (C18) (Wash DES -> Elute) Centrifuge2->SPE Analysis HPLC-DAD Quantification RotaVap->Analysis SPE->Analysis

Caption: Parallel experimental workflow highlighting the divergent downstream processing required for DES vs. Ethanol.

References
  • ICH Guidelines. (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[5] [Link]

  • Chemat, F., et al. (2012). Ultrasound-assisted extraction of food and natural products.[6][7] Mechanisms, techniques, combinations, protocols and applications.[4][7][8][9][10][11][12][13] A review. Ultrasonics Sonochemistry. [Link]

  • Abbott, A. P., et al. (2004). Deep Eutectic Solvents formed between choline chloride and carboxylic acids: Versatile alternatives to ionic liquids. Journal of the American Chemical Society. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Bubalo, M. C., et al. (2015). Green extraction of grape skin phenolics by using deep eutectic solvents. Food Chemistry.[6][12][14] [Link]

Sources

Safety Operating Guide

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional guide on the safe handling, segregation, and disposal of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol, designed for researchers and EHS (Environmental Health and Safety) professionals in legitimate laboratory settings.

EHS Operational Guide: 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol (CAS No. 1273663-44-7) is a specialized pharmaceutical intermediate[1]. Structurally, it combines a fluorinated phenol ring with an aminopropanol side chain. Because of these functional groups, the compound exhibits specific reactivity and hazard profiles that mandate strict adherence to standardized laboratory disposal protocols to protect personnel and the environment.

Hazard Profile & Physicochemical Context

Before initiating any disposal protocol, it is critical to understand the causality behind the safety measures. Based on the structural analogs of fluorophenols and amino alcohols, this compound presents multiple hazard classes[2][3]. The phenolic hydroxyl group is weakly acidic and can be corrosive to tissues, while the amine group acts as a base and a nucleophile. Furthermore, halogenated aromatics are notoriously persistent in the environment and are highly toxic to aquatic life[2][4].

Table 1: Anticipated Hazard Profile and Mitigation Strategy

Hazard ClassMechanistic CauseEHS Mitigation / PPE Requirement
Tissue Irritation / Corrosion Phenol and amine moieties disrupt lipid bilayers and denature proteins upon contact[3].Nitrile or neoprene gloves (check breakthrough times), lab coat, safety goggles[5].
Aquatic Toxicity Fluorinated aromatics resist rapid biodegradation and bioaccumulate[2].Zero drain disposal. Complete capture of all rinsates and stock solutions[4].
Inhalation Hazard Generation of fine dusts (if solid) or aerosols (if in solution)[4].Handle exclusively within a certified, properly functioning fume hood[5][6].
Standard Operating Procedure: Waste Segregation & Disposal

The primary directive for disposing of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol is that it must never be discharged into the municipal sewer system or disposed of in general municipal waste[2][4]. It must be processed by a licensed hazardous waste disposal facility[3].

Step-by-Step Disposal Workflow:

  • Categorization of the Waste Stream:

    • Due to the presence of the fluorine atom, any liquid waste containing this compound must be strictly categorized as Halogenated Organic Waste [6].

    • Mixing halogenated waste with non-halogenated waste complicates the incineration process (halogenated waste requires specialized high-temperature incineration with scrubbers to prevent the release of toxic hydrogen fluoride gas)[6].

  • Primary Containment:

    • Liquid Waste: Transfer solutions into a designated, chemically compatible, heavy-duty HDPE (High-Density Polyethylene) or glass waste carboy approved for halogenated organics.

    • Solid Waste: Place contaminated consumables (weigh boats, pipette tips, PPE) or residual powder into a puncture-resistant, sealable solid hazardous waste container[3].

  • Labeling and Documentation:

    • Attach a standard Hazardous Waste label immediately upon the first addition of waste to the container.

    • Explicitly list "3-(1-Amino-2-hydroxypropyl)-4-fluorophenol" and its approximate concentration. Do not use abbreviations. Mark the hazards as "Toxic," "Irritant," and "Environmental Hazard."

  • Storage and EHS Handover:

    • Store the waste container in a designated Secondary Containment tray within a well-ventilated Satellite Accumulation Area (SAA), away from strong oxidizing agents or strong acids[5][6].

    • Once the container is 80% full, cap it tightly and submit a pickup request to your institutional EHS department or licensed commercial waste vendor[4].

Emergency Spill Decontamination Protocol

In the event of an accidental spill during handling or transfer, immediate containment is required to prevent environmental release.

  • Evacuate and Assess: Ensure personnel safety. If a large volume of solvent is involved, remove all ignition sources[2].

  • Don Appropriate PPE: Ensure heavy-duty gloves, safety goggles, and a lab coat are worn[3].

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like sawdust[3][5].

  • Containment (Solid Spill): If the material is a dry powder, avoid dry sweeping which generates hazardous dust. Carefully cover the spill with damp absorbent pads or use a HEPA-filtered vacuum dedicated to hazardous materials[3][4].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container[2].

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or a mild detergent solution), and collect all rinsate into the halogenated liquid waste container[4].

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol waste in a standard laboratory setting.

G Start Waste Generation: 3-(1-Amino-2-hydroxypropyl) -4-fluorophenol State Physical State? Start->State Solid Solid Waste (Contaminated PPE/Powder) State->Solid Solid Liquid Liquid Waste (Solutions/Rinses) State->Liquid Liquid SolidCont Solid Hazardous Waste Container Solid->SolidCont Halogen Halogenated Organics Container Liquid->Halogen Contains F EHS EHS Verification & Licensed Disposal Halogen->EHS SolidCont->EHS

Workflow for the segregation and disposal routing of fluorinated phenolic waste.

References

  • ChemicalBook. "3-(1-AMINO-2-HYDROXYPROPYL)-4-FLUOROPHENOL." ChemicalBook. 1

  • ChemicalBook. "4-Amino-3-fluorophenol - Safety Data Sheet." ChemicalBook. 2

  • AK Scientific, Inc. "Safety Data Sheet: (S)-(+)-1-Amino-2-propanol." AK Scientific. 3

  • Sigma-Aldrich. "SAFETY DATA SHEET: Aldrich 100242." MilliporeSigma. 4

  • Key Organics. "Safety Data Sheet: 2-Amino-4-bromo-6-fluorophenol." Key Organics Ltd. 5

  • Fisher Scientific. "SAFETY DATA SHEET: 3-Fluorophenol." Fisher Scientific Company. 6

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.